Technical Documentation Center

4-Oxo-4-phenylbutanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo-4-phenylbutanamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Oxo-4-phenylbutanamide: Chemical Properties and Structure

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 4-Oxo-4-phenylbutanamide, a molecule of interest in synthetic and medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-Oxo-4-phenylbutanamide, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, structural characteristics, synthesis, and reactivity, offering field-proven insights and methodologies.

Molecular Identity and Physicochemical Properties

4-Oxo-4-phenylbutanamide is a keto-amide characterized by a phenyl group attached to a butyramide backbone via a ketone functional group. Its identity and fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name 4-Oxo-4-phenylbutanamide[1]
CAS Number 23132-29-8[2]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.2 g/mol [2]
Physical State Solid (Yellow to pale yellow)[2]
Melting Point 125-127 °C[2]
Solubility No data available

N-Substituted derivatives of 4-Oxo-4-phenylbutanamide are also documented:

DerivativeCAS NumberMolecular FormulaMolecular Weight
N-Methyl-4-oxo-4-phenylbutanamide103859-83-2C₁₁H₁₃NO₂191.23 g/mol [3]
N,N-Dimethyl-4-oxo-4-phenylbutanamide26976-88-5C₁₂H₁₅NO₂205.25 g/mol [4]

Molecular Structure and Spectroscopic Characterization

Structural Diagram

Caption: Chemical structure of 4-Oxo-4-phenylbutanamide.

Predicted Spectroscopic Data

Based on the analysis of its precursor and derivatives, the following spectral characteristics are anticipated for 4-Oxo-4-phenylbutanamide.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 7.4-8.0 ppm, corresponding to the protons on the phenyl ring.[1][5]

  • Methylene Protons (α to amide C=O): A triplet around δ 2.75 ppm.[1]

  • Methylene Protons (α to ketone C=O): A triplet around δ 3.30 ppm.[1]

  • Amide Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Ketone Carbonyl: A signal around δ 198 ppm.[5]

  • Amide Carbonyl: A signal around δ 173-175 ppm.

  • Aromatic Carbons: Signals between δ 128-137 ppm.[5]

  • Methylene Carbon (α to ketone C=O): A signal around δ 33 ppm.[5]

  • Methylene Carbon (α to amide C=O): A signal around δ 28 ppm.[5]

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the amide N-H bonds.

  • C=O Stretch (Ketone): A sharp, strong absorption around 1685 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption around 1640-1660 cm⁻¹.

  • N-H Bend (Amide II band): An absorption around 1620-1640 cm⁻¹.

Mass Spectrometry:

  • The protonated molecule [M+H]⁺ would be expected at m/z 178.0817.

Synthesis of 4-Oxo-4-phenylbutanamide

The synthesis of 4-Oxo-4-phenylbutanamide is a two-step process, beginning with the synthesis of its carboxylic acid precursor, followed by amidation.

Synthesis_Workflow Start Succinic Anhydride + Benzene Step1 Friedel-Crafts Acylation (AlCl₃) Start->Step1 Intermediate 4-Oxo-4-phenylbutanoic Acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Product 4-Oxo-4-phenylbutanamide Step2->Product Purification Recrystallization Product->Purification

Caption: Proposed synthetic workflow for 4-Oxo-4-phenylbutanamide.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid

This synthesis is achieved via a Friedel-Crafts acylation of benzene with succinic anhydride.[6][7]

Materials:

  • Succinic anhydride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in anhydrous benzene.

  • Slowly add a solution of succinic anhydride in anhydrous benzene to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[6]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.

  • Purify the crude product by recrystallization from water or benzene.[6]

Step 2: Amidation of 4-Oxo-4-phenylbutanoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common approach involves the activation of the carboxylic acid followed by reaction with ammonia.

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Ammonia (gas or concentrated aqueous solution)

Protocol (General Procedure):

  • Dissolve 4-Oxo-4-phenylbutanoic acid in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp acid chloride C=O stretch).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.

  • Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude 4-Oxo-4-phenylbutanamide by recrystallization.

Chemical Reactivity

The reactivity of 4-Oxo-4-phenylbutanamide is dictated by its two primary functional groups: the ketone and the amide.

  • Ketone: The carbonyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction to a secondary alcohol or reductive amination. The adjacent methylene protons are acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions.

  • Amide: The amide functional group is generally less reactive than the ketone. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, though this typically requires harsh conditions. The N-H protons can be deprotonated by strong bases.

  • Oxidation: Studies on the oxidation of the parent carboxylic acid have shown that the molecule can be cleaved to form benzoic acid under certain oxidative conditions.[7]

Applications in Drug Discovery and Development

While specific biological activities for 4-Oxo-4-phenylbutanamide are not extensively documented, the broader class of 4-oxobutanamide derivatives has shown promise in medicinal chemistry. These derivatives have been investigated for their potential as:

  • Antitumor Agents: Certain novel 4-oxobutanamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[8]

  • Antimicrobial Agents: Heterocyclic compounds synthesized from related 3-oxobutanamides have shown potent activity against a range of bacterial and fungal pathogens.[9]

The 4-oxo-4-phenylbutanamide scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctionality allows for the construction of a diverse array of heterocyclic systems.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). (2Z)-2-(benzhydrylidenehydrazinylidene)-4-(4-bromophenyl)-4-oxo-N-phenylbutanamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-4-oxidanylidene-N-phenyl-butanamide - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 4‐oxo‐3‐phenylbutyric acid ethyl ester by transaminase.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-4-oxidanylidene-N-phenyl-butanamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Retrieved from [Link]

  • De Gruyter. (2019). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. Retrieved from [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). N,N-dimethyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]

  • Florida Southern College. (n.d.). 23132-29-8 | 4-Oxo-4-phenylbutanamide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Retrieved from [Link]_

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]- amino}but-2-enoic acid. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]

Sources

Exploratory

Synthesis of 4-Oxo-4-phenylbutanamide from Succinic Anhydride: A Comprehensive Technical Guide

Executive Summary The synthesis of 4-oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a critical transformation in the development of non-nitrogenous heterocycles, anticonvulsant agents, and pyrrolidone-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a critical transformation in the development of non-nitrogenous heterocycles, anticonvulsant agents, and pyrrolidone-based therapeutics. This whitepaper provides an in-depth mechanistic and procedural analysis of its two-step synthesis from succinic anhydride. By deconstructing the Friedel-Crafts acylation and subsequent amidation, this guide equips drug development professionals with field-proven protocols, thermodynamic rationales, and self-validating experimental workflows.

Mechanistic Rationale & Synthetic Strategy

The construction of 4-oxo-4-phenylbutanamide relies on a sequential carbon-carbon bond formation followed by carboxylic acid activation and amidation. Understanding the causality behind the reagent stoichiometry and temperature profiles is paramount for optimizing yields and minimizing byproduct formation.

Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution of benzene with succinic anhydride to yield 4-oxo-4-phenylbutanoic acid .

The Stoichiometric Imperative of the Lewis Acid: A common pitfall in this synthesis is treating the Lewis acid (typically anhydrous Aluminum Chloride, AlCl3​ ) as a true catalyst. In the context of succinic anhydride, AlCl3​ must be used in strictly stoichiometric excess (typically 2.2 to 2.5 equivalents) .

  • Causality: The first equivalent of AlCl3​ coordinates with the carbonyl oxygens of succinic anhydride to generate the reactive acylium ion electrophile. Once the carbon-carbon bond is formed, the resulting ketone moiety of the 4-oxo-4-phenylbutanoic acid product acts as a strong Lewis base, irreversibly complexing with a second equivalent of AlCl3​ . This complexation deactivates the catalyst, halting the reaction if only catalytic amounts are used.

MechanismLogic Start AlCl3 Catalyst Addition Complex1 Complexation with Anhydride Carbonyls Start->Complex1 Acylium Acylium Ion Formation (Electrophile) Complex1->Acylium EAS Electrophilic Aromatic Substitution on Benzene Acylium->EAS Complex2 AlCl3 Complexation with Product Ketone EAS->Complex2 Quench Acidic Ice Quench (Releases Free Acid) Complex2->Quench

Fig 1. Mechanistic rationale and AlCl3 stoichiometry in the Friedel-Crafts step.

Step 2: Amidation of the Keto-Acid

Direct amidation of 4-oxo-4-phenylbutanoic acid via thermal dehydration with ammonia is highly discouraged. Elevated temperatures in the presence of ammonia can lead to competitive imine formation at the ketone carbonyl or unwanted cyclization pathways (e.g., Paal-Knorr-type reactions leading to pyrrolinones).

Activation Strategy: To maintain the integrity of the ketone, mild carboxylic acid activation is required. While thionyl chloride ( SOCl2​ ) can be used to form the acid chloride, it risks α -chlorination of the ketone. Therefore, modern pharmaceutical protocols utilize peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) . This generates a highly reactive but stable active ester intermediate that smoothly undergoes nucleophilic acyl substitution with an ammonia source (like NH4​Cl ) at room temperature.

SynthesisWorkflow A Succinic Anhydride + Benzene B Friedel-Crafts Acylation (AlCl3, Reflux) A->B C 4-Oxo-4-phenylbutanoic acid (Intermediate) B->C D Carboxylic Acid Activation (EDC·HCl, HOBt, DIPEA) C->D E Amidation (NH4Cl, RT) D->E F 4-Oxo-4-phenylbutanamide (Target Product) E->F

Fig 2. Two-step synthetic workflow for 4-oxo-4-phenylbutanamide.

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in purification steps (such as acid-base extraction) ensure that only the chemically transformed intermediates proceed to the next stage.

Protocol A: Synthesis of 4-Oxo-4-phenylbutanoic acid

Caution: AlCl3​ is highly moisture-sensitive and reacts violently with water, evolving HCl gas. Perform under a dry inert atmosphere (Nitrogen/Argon).

  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.

  • Reagent Loading: Add anhydrous benzene (100 mL) and anhydrous AlCl3​ (29.3 g, 0.22 mol, 2.2 eq) to the flask. Cool the suspension to 0–5 °C using an ice bath.

  • Electrophile Generation: Dissolve succinic anhydride (10.0 g, 0.10 mol, 1.0 eq) in a minimum amount of warm anhydrous benzene. Add this solution dropwise via the addition funnel over 30 minutes to maintain internal temperature control.

  • Reaction Execution: Once addition is complete, remove the ice bath and gradually heat the mixture to reflux (approx. 80 °C) for 4 to 6 hours. The mixture will turn into a dark, viscous complex.

  • Quenching (Critical Step): Cool the reaction to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Rationale: The strong acid completely hydrolyzes the aluminum-ketone complex, liberating the free 4-oxo-4-phenylbutanoic acid.

  • Isolation via Acid-Base Extraction:

    • Separate the organic (benzene) layer. Extract the aqueous layer with ethyl acetate ( 2×50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO3​ ( 3×50 mL). Self-Validation: The target carboxylic acid is deprotonated and moves into the aqueous layer, leaving neutral impurities and unreacted benzene behind.

    • Carefully acidify the combined aqueous NaHCO3​ layers with 6M HCl until pH 1-2 is reached. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot water or benzene to yield pure 4-oxo-4-phenylbutanoic acid.

Protocol B: Synthesis of 4-Oxo-4-phenylbutanamide
  • Activation: In a 250 mL round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (8.9 g, 0.05 mol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL). Add EDC·HCl (11.5 g, 0.06 mol, 1.2 eq) and HOBt (8.1 g, 0.06 mol, 1.2 eq). Stir at room temperature for 30 minutes. Monitoring: TLC (Hexane:EtOAc 1:1) should indicate the consumption of the starting acid and the formation of the less polar active ester.

  • Amidation: Add Ammonium Chloride ( NH4​Cl , 5.3 g, 0.10 mol, 2.0 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 26 mL, 0.15 mol, 3.0 eq).

  • Reaction: Stir the heterogeneous mixture at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with additional DCM (50 mL). Wash the organic phase sequentially with 1M HCl (50 mL) to remove unreacted amine/DIPEA, saturated NaHCO3​ (50 mL) to remove unreacted acid, and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude amide can be triturated with cold diethyl ether or recrystallized from ethanol to afford pure 4-oxo-4-phenylbutanamide as a crystalline solid.

Quantitative Data & Troubleshooting Matrix

To ensure reproducibility across different laboratory environments, the following table summarizes the key quantitative parameters, expected outcomes, and troubleshooting logic for both synthetic steps.

ParameterStep 1: Friedel-Crafts AcylationStep 2: EDC/HOBt Amidation
Target Intermediate/Product 4-Oxo-4-phenylbutanoic acid4-Oxo-4-phenylbutanamide
Key Reagent Stoichiometry AlCl3​ (2.2 - 2.5 eq)EDC·HCl (1.2 eq), NH4​Cl (2.0 eq)
Temperature Profile 0 °C addition Reflux (80 °C)0 °C activation RT (20-25 °C)
Reaction Time 4 - 6 hours12 - 16 hours
Expected Yield Range 75 - 85%70 - 80%
Primary Impurity Unreacted succinic anhydrideUnreacted acid, urea byproducts
Purification Modality Acid-base extraction, RecrystallizationAqueous washing, Ether trituration
Troubleshooting: Low Yield Cause: Moisture deactivating AlCl3​ .Fix: Oven-dry glassware, use fresh AlCl3​ .Cause: Hydrolysis of active ester.Fix: Ensure dry DCM, verify DIPEA quality.

References

  • A New 4-Oxo-4-Phenylbutanoic Acid Polymorph MDPI - Crystals URL: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Foundational

Synthetic Strategies and Starting Materials for 4-Oxo-4-phenylbutanamide: A Mechanistic and Methodological Guide

Executive Summary 4-Oxo-4-phenylbutanamide (commonly referred to as 3-benzoylpropanamide) is a highly versatile γ -keto amide. Its bifunctional nature—housing both a reactive ketone and a terminal amide—makes it a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-4-phenylbutanamide (commonly referred to as 3-benzoylpropanamide) is a highly versatile γ -keto amide. Its bifunctional nature—housing both a reactive ketone and a terminal amide—makes it a privileged building block in medicinal chemistry, particularly for the synthesis of nitrogen-containing heterocycles like pyridazinones, pyrrolidones, and pyrazoles.

This whitepaper provides an in-depth technical analysis of the starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize 4-oxo-4-phenylbutanamide from fundamental precursors.

Retrosynthetic Strategy and Starting Material Selection

The logical disconnection of 4-oxo-4-phenylbutanamide reveals a two-stage forward synthesis. The C–N bond of the amide is constructed via the amidation of an intermediate carboxylic acid, which in turn is synthesized through a C–C bond-forming Friedel-Crafts acylation.

The optimal starting materials for this pathway are benzene and succinic anhydride . These precursors are highly atom-economical and industrially available.

Retrosynthesis Target 4-Oxo-4-phenylbutanamide Intermediate 4-Oxo-4-phenylbutanoic acid Target->Intermediate Amidation SM1 Benzene Intermediate->SM1 Friedel-Crafts SM2 Succinic Anhydride Intermediate->SM2

Caption: Retrosynthetic pathway for 4-oxo-4-phenylbutanamide.

Stage 1: Synthesis of the Core Precursor (4-Oxo-4-phenylbutanoic Acid)

The intermediate, 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid), is synthesized via the Friedel-Crafts acylation of benzene with succinic anhydride[1].

Mechanistic Causality: The Role of Stoichiometric Aluminum Chloride

A common pitfall in this synthesis is treating the Lewis acid ( AlCl3​ ) as a true catalyst. In standard Friedel-Crafts alkylations, AlCl3​ is catalytic. However, in this acylation, anhydrous aluminum chloride must be used in stoichiometric excess (typically 1.1 to 2.2 equivalents).

Why? The aluminum chloride not only activates the succinic anhydride by forming an acylium ion equivalent, but it also tightly complexes with the carbonyl oxygen of the newly formed ketone product. This complexation serves a dual purpose:

  • Deactivation: It pulls electron density away from the aromatic ring, preventing over-acylation (a self-regulating mechanism).

  • Catalyst Trapping: The strong coordination effectively removes the AlCl3​ from the catalytic cycle, requiring a full equivalent to drive the reaction to completion[1].

Experimental Protocol 1: Friedel-Crafts Acylation

This protocol is designed as a self-validating system, ensuring that the chemist can visually and chemically verify the success of each step.

  • Preparation & Activation: In an extensively dried round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl3​ (1.1 eq) in anhydrous benzene.

  • Addition: Slowly add a solution of succinic anhydride (1.0 eq) in benzene.

    • Causality: Dropwise addition controls the exothermic generation of the acylium intermediate, preventing solvent boil-off and side-product formation.

  • Reaction Progression: Heat the mixture to reflux for 4–8 hours.

    • Self-Validating Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a clear, dark, viscous complex. This phase change visually confirms successful acylium ion capture.

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice containing concentrated hydrochloric acid[1].

    • Self-Validating Checkpoint: A vigorous exothermic reaction accompanied by the dissolution of aluminum salts and the precipitation of the crude organic acid signifies the successful hydrolytic cleavage of the Al-complex.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, then extract with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with dilute HCl to precipitate the pure 4-oxo-4-phenylbutanoic acid.

  • Polymorph Control: Recrystallize the crude product. Be aware that 4-oxo-4-phenylbutanoic acid exhibits polymorphism (existing in different crystalline forms like P21​/c and P21​/n space groups) depending on whether it is recrystallized from water, methanol, or benzene[2].

Workflow Step1 1. Mix Benzene & AlCl3 (Anhydrous, 0°C) Step2 2. Add Succinic Anhydride (Dropwise, Stirring) Step1->Step2 Step3 3. Reflux & Complexation (Stoichiometric AlCl3) Step2->Step3 Step4 4. Acidic Quench (Ice/HCl to break complex) Step3->Step4 Step5 5. Extraction & Crystallization (Yields pure acid) Step4->Step5

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Stage 2: Amidation to 4-Oxo-4-phenylbutanamide

Direct condensation of a carboxylic acid and ammonia requires extreme heat, which inevitably leads to thermal degradation or unwanted cyclization of the γ -keto acid into a pyrrolinone derivative. Therefore, chemical activation of the carboxylic acid is strictly required.

Quantitative Data: Comparison of Amidation Strategies
MethodReagentsSolventTemp / TimeYield (%)Purity Profile
Coupling Agent CDI, NH3​ (gas)THF25°C / 12 h75–80High; requires aqueous workup to remove imidazole.
Acid Chloride SOCl2​ , NH4​OH DCM0°C to 25°C / 4 h85–90Moderate; potential for gem-dichloro side reactions.
Microwave-Assisted Ammonium FormatePEG-200370 W / 2 min>90High; rapid, eco-friendly, and avoids toxic coupling agents[3].
Experimental Protocol 2: CDI-Mediated Amidation
  • Activation: Dissolve 4-oxo-4-phenylbutanoic acid in anhydrous THF. Add N,N'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C.

    • Causality & Validation: CDI activates the carboxylic acid to an acyl imidazole, releasing CO2​ . The cessation of gas evolution serves as a reliable, visual indicator that the activation step is complete.

  • Amidation: Introduce ammonia gas (or add an ammonium salt like ammonium acetate) to the activated mixture. Stir at room temperature for 4–12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

    • Self-Validating Checkpoint: The conversion can be rapidly verified via FTIR. The broad O-H stretch of the acid (2500–3300 cm⁻¹) will disappear, replaced by sharp primary amide N-H stretches (approx. 3350 and 3180 cm⁻¹).

Conclusion

The synthesis of 4-oxo-4-phenylbutanamide from benzene and succinic anhydride is a masterclass in controlling electrophilic aromatic substitution and subsequent carboxylic acid activation. By understanding the necessity of stoichiometric aluminum chloride due to ketone complexation, and by leveraging modern amidation techniques to prevent thermal cyclization, researchers can achieve high-yielding, scalable production of this critical pharmacological building block.

References

  • BenchChem. "Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanoic Acid." Benchchem.com.
  • MDPI. "A New 4-Oxo-4-Phenylbutanoic Acid Polymorph." MDPI Crystals.
  • Indian Academy of Sciences. "Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates." Journal of Chemical Sciences.
  • Der Pharma Chemica. "Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate." Der Pharma Chemica.

Sources

Exploratory

Topic: Potential Therapeutic Applications of 4-Oxo-4-phenylbutanamide Analogs

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The 4-oxo-4-phenylbutanamide scaffold represents a versatile and promising platform in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-oxo-4-phenylbutanamide scaffold represents a versatile and promising platform in medicinal chemistry. While direct research on the parent molecule is nascent, its analogs and structurally related compounds, particularly 4-oxobutanamide and 3-oxo-N-phenylbutanamide derivatives, have demonstrated significant therapeutic potential across multiple domains. This guide synthesizes the current understanding of these compounds, focusing on their applications in oncology and neurology. A primary mechanism of action is the inhibition of histone deacetylases (HDACs), which has profound implications for cancer therapy by inducing cell cycle arrest and apoptosis. Furthermore, the butanamide core is associated with anticonvulsant properties, suggesting a role in treating neurological disorders. This document provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols necessary to advance the investigation of this compound class from bench to potential clinical application.

Introduction: The Emergence of a Privileged Scaffold

The 4-oxo-4-phenylbutanamide core structure, characterized by a β-keto amide functionality, is a reactive and adaptable building block for creating complex, biologically active molecules.[1][2] Its derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1][3][4][5] Due to limited direct experimental data on 4-oxo-4-phenylbutanamide itself, this guide will leverage findings from structurally similar analogs to build a comprehensive profile of its therapeutic potential. The primary focus will be on two of the most extensively explored areas: oncology, largely driven by the mechanism of histone deacetylase (HDAC) inhibition, and neurology, based on the established anticonvulsant activity of the broader butanamide class.

Core Synthetic Strategies

The synthesis of 4-oxo-4-phenylbutanamide and its analogs is achievable through several established chemical pathways. A highly efficient and common approach involves the preparation of a β-keto ester intermediate, such as ethyl 3-oxo-4-phenylbutanoate, followed by amidation.[2] This two-step process offers high yields and is adaptable for creating a library of derivatives.

Representative Synthesis Workflow

The following diagram illustrates a validated, high-yield pathway starting from phenylacetyl chloride and Meldrum's acid.

cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Amidation A Phenylacetyl Chloride + Meldrum's Acid B Intermediate Adduct A->B Pyridine (Base) DCM, 0°C to RT C Ethyl 3-oxo-4-phenylbutanoate B->C Ethanol (EtOH) Reflux D 4-Oxo-4-phenylbutanamide C->D Ammonia (NH3) General Procedure A 4-Oxo-4-phenylbutanamide Analog B HDAC Enzyme A->B Inhibition C Histone Hyperacetylation B->C Blocks Deacetylation D Chromatin Relaxation C->D E Gene Transcription (e.g., p21, Tumor Suppressors) D->E F Cell Cycle Arrest E->F G Apoptosis E->G A 4-Oxo-4-phenylbutanamide Analog B Voltage-Gated Na+ Channels A->B Modulation/ Blockade C GABA-A Receptor A->C Positive Allosteric Modulation D Reduced Neuronal Firing Rate B->D E Increased Cl- Influx (Hyperpolarization) C->E F Reduced Neuronal Excitability D->F E->F G Anticonvulsant Effect F->G img img

Sources

Foundational

The Physicochemical Blueprint of 4-Oxo-4-phenylbutanamide: A Comprehensive Guide to Solubility, Stability, and Analytical Workflows

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug development and synthetic chemistry, understanding the physicochemical boundaries of your intermediates is paramount. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development and synthetic chemistry, understanding the physicochemical boundaries of your intermediates is paramount. 4-Oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a highly versatile γ-ketoamide. It serves as a critical synthetic precursor for complex heterocycles, including isothiazolinone biocides and functionalized spirocycles. However, its amphiphilic-like structural dichotomy—a highly hydrophobic phenyl ring coupled with a hydrophilic keto-amide tail—presents unique challenges in formulation, solvation, and long-term stability.

This whitepaper deconstructs the solubility and stability profiles of 4-oxo-4-phenylbutanamide, providing researchers with mechanistically grounded, self-validating protocols to accurately quantify and manipulate its behavior in solution.

Structural Causality and Solubility Dynamics

The dissolution of 4-oxo-4-phenylbutanamide is governed by the thermodynamic penalty of disrupting its crystalline lattice. The primary amide group acts as both a potent hydrogen bond donor and acceptor, facilitating the formation of robust intermolecular dimers.

The Mechanistic Barrier to Aqueous Solubility

In purely aqueous environments, the hydrophobic hydration of the phenyl ring forces water molecules into an entropically unfavorable clathrate-like structure. Because the energy required to break the amide-amide hydrogen bonds in the crystal lattice is not fully offset by the hydration energy of the molecule, its intrinsic aqueous solubility remains low.

Solubility Enhancement via Cyclodextrin Complexation

To overcome this thermodynamic barrier without altering the molecule's chemical structure, excipient-mediated complexation is highly effective. The use of Hydroxypropyl-β-cyclodextrin (HPβCD) provides a targeted solvation mechanism. The hydrophobic phenyl moiety of 4-oxo-4-phenylbutanamide inserts into the non-polar cavity of the cyclodextrin torus, while the polar keto-amide tail remains exposed to the bulk aqueous phase. Formulations utilizing 25% HPβCD have been shown to nearly double the aqueous solubility of such test compounds compared to pure water, validating the efficacy of inclusion complexes for this structural class [1].

Chemical Stability and Degradation Pathways

Understanding the degradation kinetics of 4-oxo-4-phenylbutanamide is critical for establishing shelf-life and handling protocols. The molecule is susceptible to two primary degradation vectors: hydrolysis and photolysis.

  • Acid/Base Hydrolysis: Under extreme pH conditions, the amide bond undergoes nucleophilic acyl substitution. The presence of the γ-keto group slightly increases the electrophilicity of the amide carbonyl via inductive effects, facilitating hydrolysis into 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid) and ammonia.

  • Photolytic Cleavage: The benzoyl moiety is a well-documented chromophore. Upon exposure to UV light, the molecule excites to a triplet state, making it vulnerable to Norrish Type I cleavage (yielding benzoyl and propanamide radicals) or visible-light-mediated cascade reactions [2].

Degradation A 4-Oxo-4-phenylbutanamide (Parent Compound) B Acid/Base Hydrolysis A->B H2O, H+/OH- D Photolytic Cleavage A->D UV Light C 4-Oxo-4-phenylbutanoic Acid B->C Amide Cleavage E Acetophenone + Fragments D->E Norrish Cleavage

Fig 1: Primary chemical and photolytic degradation pathways of 4-Oxo-4-phenylbutanamide.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic rationale and an internal control to prevent false data generation.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the absolute equilibrium solubility of 4-oxo-4-phenylbutanamide.

  • Sample Preparation: Add an excess of solid 4-oxo-4-phenylbutanamide (approx. 50 mg) to 5 mL of the target vehicle (e.g., Water, 25% HPβCD, or Methanol) in a sealed borosilicate glass vial. Causality: Borosilicate prevents alkali leaching which could inadvertently catalyze amide hydrolysis during the assay.

  • Equilibration & Self-Validation: Place the vials in an orbital shaker at 37°C (150 rpm). Extract 100 µL aliquots at exactly 24 hours and 48 hours. Self-Validation Check: If the concentration variance between the 24h and 48h samples exceeds 5%, thermodynamic equilibrium has not been reached, and the assay must be extended to 72 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly selected over Nylon or Cellulose Acetate to prevent non-specific hydrophobic binding of the phenyl ring, which would artificially depress the quantified solubility.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC-UV at 245 nm (λmax of the benzoyl chromophore).

Workflow S1 Sample Prep (Solute + Solvent) S2 Equilibration (24-48h, 37°C) S1->S2 S3 Phase Separation (PTFE Filtration) S2->S3 S4 Quantification (HPLC-PDA) S3->S4 S5 Data Analysis (Solubility Curve) S4->S5

Fig 2: Self-validating thermodynamic solubility workflow using HPLC-PDA quantification.

Protocol B: Stability-Indicating Forced Degradation Assay

This protocol maps the degradation kinetics to ensure analytical methods can differentiate the parent compound from its breakdown products.

  • Stress Induction: Prepare 1 mg/mL solutions of 4-oxo-4-phenylbutanamide in a 50:50 Methanol:Water diluent. Subject separate aliquots to:

    • 0.1 N HCl at 60°C for 24 hours (Acidic stress).

    • 0.1 N NaOH at 60°C for 24 hours (Basic stress).

    • UV-C light (254 nm) for 12 hours (Photolytic stress).

  • Quenching: Immediately neutralize the acid/base stressed samples to pH 7.0 using equimolar NaOH or HCl. Causality: Failure to quench immediately allows degradation to continue in the autosampler, destroying the temporal accuracy of the kinetic snapshot.

  • Chromatographic Analysis & Self-Validation: Inject the quenched samples into an HPLC equipped with a Photodiode Array (PDA) detector. Self-Validation Check: Utilize the PDA software to perform a Peak Purity analysis on the 4-oxo-4-phenylbutanamide peak. A purity angle less than the purity threshold confirms that no degradation products are co-eluting beneath the parent peak, validating the specificity of the method.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical behavior of 4-oxo-4-phenylbutanamide based on structural thermodynamics and cyclodextrin complexation studies [1] [3].

Table 1: Representative Solubility Profile at 25°C

Solvent SystemDielectric Constant (ε)Relative SolubilityMechanistic Rationale
Purified Water (pH 7.0)80.1Low (< 1 mg/mL)High lattice energy; hydrophobic phenyl hydration penalty.
25% HPβCD (Aqueous)N/AModerate (~2x Water)Inclusion complexation shields the phenyl ring from water.
Methanol32.7High (> 50 mg/mL)Disrupts amide-amide H-bonds; solvates the phenyl ring.
Dichloromethane (DCM)8.9High (> 100 mg/mL)Excellent solvation of the benzoyl moiety; minimal H-bond penalty.

Table 2: Forced Degradation Kinetics & Stability Matrix

Stress ConditionPrimary DegradantDegradation RateMitigation Strategy
Acidic (0.1 N HCl, 60°C)4-Oxo-4-phenylbutanoic acidModerateFormulate between pH 4.5 - 6.5.
Basic (0.1 N NaOH, 60°C)4-Oxo-4-phenylbutanoic acidFastAvoid alkaline excipients; buffer formulations.
Photolytic (UV 254 nm)Acetophenone derivativesFastStore in amber/opaque borosilicate containers.
Thermal (Solid, 60°C)None (Stable)NegligibleMaintain below melting point (~101-103°C).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 570659, N-Methyl-4-oxo-4-phenylbutanamide." PubChem,[Link].

  • Google Patents. "Formulations with increased solubility of compounds that activate tie-2.
  • Silva, V., et al. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." International Journal of Molecular Sciences,[Link].

  • American Chemical Society. "Visible-Light-Mediated Cascade 1,4-Hydrogen Atom Transfer versus Dearomative Spirocyclization of N-Benzylacrylamides." The Journal of Organic Chemistry,[Link].

Sources

Exploratory

The Pharmacological Versatility of Novel 4-Oxobutanamide Derivatives: A Comprehensive Technical Guide on Predicted Bioactivity and Experimental Validation

The Structural Rationale: Why 4-Oxobutanamide? In contemporary drug discovery, the design of multi-target directed ligands (MTDLs) relies heavily on the principle of molecular hybridization.

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Rationale: Why 4-Oxobutanamide?

In contemporary drug discovery, the design of multi-target directed ligands (MTDLs) relies heavily on the principle of molecular hybridization. The 4-oxobutanamide scaffold has emerged as a highly privileged structure in this domain. Its inherent keto-amide backbone provides a flexible, linear geometry that is ideal for bridging distinct pharmacophores. More importantly, the amide nitrogen and the carbonyl oxygens serve as excellent hydrogen bond donors and acceptors, facilitating high-affinity interactions within the catalytic pockets of diverse metalloenzymes and receptor targets.

By functionalizing the N- and C-termini of the 4-oxobutanamide core, researchers have successfully engineered derivatives with potent predicted and validated bioactivities spanning oncology, infectious diseases, and neurology.

Target Profiling and Mechanistic Pathways

Oncology: MMP Inhibition and Anti-Angiogenesis

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that degrade the extracellular matrix (ECM), a critical step in tumor invasion and angiogenesis. Hydroxamic acid derivatives of 4-oxobutanamide act as potent MMP inhibitors. The hydroxamate moiety acts as a bidentate ligand, chelating the catalytic Zn2+ ion in the MMP active site, while the 4-oxobutanamide backbone extends into the S1' specificity pocket, dictating enzyme selectivity[1].

Recent breakthroughs have also demonstrated direct anti-proliferative effects. For instance, the novel derivative DN4 (N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide) exhibited an IC50​ of 1.94 µM against A498 human kidney carcinoma cells, outperforming standard chemotherapeutics like paclitaxel and colchicine by simultaneously inhibiting cellular adhesion, invasion, and tumor angiogenesis [2].

MOA Ligand 4-Oxobutanamide Derivative Zn Zn2+ Chelation Ligand->Zn Binds Active Site MMP MMP-2/9 Inhibition Zn->MMP Inactivates ECM ECM Stabilization MMP->ECM Prevents Degradation Angio Angiogenesis Arrest ECM->Angio Blocks Signaling Tumor Tumor Suppression Angio->Tumor Induces Apoptosis

Figure 1: Mechanistic pathway of 4-oxobutanamide derivatives inhibiting MMP-driven tumor metastasis.

Antimicrobial and Antifungal Activity

Beyond oncology, the 4-oxobutanamide scaffold has been successfully hybridized with 4-hydroxylcoumarin to target Chitin Synthase (CHS), a vital enzyme for fungal cell wall synthesis. Derivatives such as Compound 6o have demonstrated profound CHS inhibitory activity, leading to fungal cell lysis [3]. Furthermore, carboxylic acid derivatives of this class have shown exceptional biofilm inhibition (99.89%) against Methicillin-Resistant Staphylococcus aureus (MRSA) by downregulating virulence genes [4].

Neurological Applications

The versatility of the scaffold extends to the central nervous system. By linking a benzimidazole skeleton to the 4-oxobutanamide core, researchers have synthesized compounds (e.g., Compound 3d ) that exhibit significant antidepressant activity in vivo, validated through forced swim and tail suspension tests [5].

Quantitative Bioactivity Benchmarks

To contextualize the efficacy of these novel derivatives, the following table summarizes the quantitative bioactivity data of lead compounds across different therapeutic areas:

Compound DesignationPrimary Target / ApplicationKey Functional MoietyEfficacy Metric ( IC50​ / Yield)Reference
DN4 A498 Kidney Carcinoma Cells3,4,5-trimethoxyphenyl IC50​ = 1.94 µM1
Compound 4 MMP-2, MMP-9, MMP-14Iodoaniline / Hydroxamic Acid IC50​ ≈ 1.0 - 1.5 µM2
Compound 6o Chitin Synthase (CHS)4-hydroxylcoumarin IC50​ = 0.1 mmol/L3
Compound 3d CNS (Antidepressant)BenzimidazoleHigh in vivo efficacy4

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of 4-oxobutanamide derivatives. Each protocol is designed as a self-validating system incorporating strict internal controls.

Protocol A: One-Step Synthesis of N-Hydroxy-4-oxobutanamide Derivatives
  • Objective: Synthesize high-purity hydroxamic acid derivatives for metalloenzyme inhibition.

  • Causality (The "Why"): Traditional multi-step syntheses often require harsh conditions that degrade the sensitive hydroxamic acid moiety. By treating N-substituted succinimides directly with an aqueous hydroxylamine solution at room temperature, we prevent thermal degradation and achieve a one-step ring-opening amidation with high atom economy [1].

  • Step-by-Step Procedure:

    • Dissolve 10 mmol of the target N-substituted succinimide in 15 mL of methanol.

    • Add 15 mmol of 50% aqueous hydroxylamine dropwise over 10 minutes under continuous magnetic stirring.

    • Maintain the reaction at 25°C for exactly 1 hour.

    • Precipitate the product by adding ice-cold distilled water, filter under vacuum, and recrystallize from ethanol.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol is validated by subsequent LC-MS analysis; the absence of the parent succinimide mass peak ( M+ ) and the presence of the M+18 (water addition/ring opening) peak confirms complete conversion before any biological testing begins.

Protocol B: In Vitro FRET-Based MMP Inhibition Assay
  • Objective: Quantify the IC50​ of the synthesized derivatives against MMP-2 and MMP-9.

  • Causality (The "Why"): We utilize a Fluorescence Resonance Energy Transfer (FRET)-based fluorogenic substrate rather than a colorimetric assay. FRET provides continuous, real-time kinetic data, allowing us to accurately calculate the initial velocity ( V0​ ) of enzyme cleavage and distinguish between competitive (active site) and allosteric inhibition modes.

  • Step-by-Step Procedure:

    • Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2​ , 1 µM ZnCl2​ , 0.05% Brij-35, pH 7.5).

    • Pre-incubate 1 nM of recombinant human MMP-9 with varying concentrations of the 4-oxobutanamide derivative (0.1 µM to 50 µM) in a black 96-well microplate for 30 minutes at 37°C.

    • Initiate the reaction by adding 10 µM of the FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).

    • Measure fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Self-Validation System: Include NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control to validate enzyme responsiveness. A vehicle control (DMSO < 1%) must be run to ensure the solvent does not artificially depress enzyme activity.

Protocol C: In Vivo Xenograft Validation for Anti-Angiogenesis
  • Objective: Evaluate the physiological efficacy and ADMET profile of lead compounds (e.g., DN4).

  • Causality (The "Why"): While in vitro MTT assays confirm basal cytotoxicity, 2D cell cultures completely fail to replicate the complex tumor microenvironment, immune interactions, and angiogenesis pathways. The murine xenograft model is strictly required to prove that the compound can survive systemic circulation (ADMET) and actively starve the tumor of its blood supply [2].

  • Step-by-Step Procedure:

    • Subcutaneously inject 5×106 A498 cells into the right flank of 6-week-old BALB/c nude mice.

    • Once tumors reach ~100 mm3 , randomize mice into three groups (n=6): Vehicle, Positive Control (Paclitaxel 10 mg/kg), and Treatment (DN4 20 mg/kg).

    • Administer compounds intraperitoneally (i.p.) every 2 days for 21 days.

    • Measure tumor volume via digital calipers twice weekly using the formula: V=(length×width2)/2 .

    • Euthanize mice, excise tumors, and perform CD31 immunohistochemical staining.

  • Self-Validation System: The protocol is internally validated by the CD31 staining. A reduction in tumor volume must correlate with a statistically significant decrease in CD31-positive microvessel density compared to the vehicle group to confirm the anti-angiogenic mechanism of action.

Workflow Synth Chemical Synthesis InSilico ADMET & Docking Synth->InSilico Yield > 70% InVitro In Vitro Assays InSilico->InVitro Lead Selection InVivo Xenograft Models InVitro->InVivo IC50 < 5µM Analysis Data Validation InVivo->Analysis Efficacy Confirmed

Figure 2: Step-by-step experimental workflow for screening novel 4-oxobutanamide derivatives.

Conclusion

The 4-oxobutanamide scaffold represents a highly adaptable and potent pharmacophore in modern medicinal chemistry. Through rational drug design and molecular hybridization, derivatives of this class have demonstrated remarkable efficacy as MMP inhibitors, anti-angiogenic agents, chitin synthase inhibitors, and CNS modulators. By employing rigorous, self-validating experimental workflows—from one-step synthesis to complex in vivo xenograft models—researchers can systematically translate these predicted bioactivities into viable clinical candidates.

References

  • Kuznetsova, et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. PMC.
  • Gu, et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. PubMed.
  • Ge, et al. (2015). Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents. Tandfonline.
  • MDPI. (2025). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus.
  • Gowramma, et al. (2017). Graph theoretical analysis, insilico modeling, design, and synthesis of compounds containing benzimidazole skeleton as antidepressant agents. Ovid.

Sources

Foundational

An In-depth Technical Guide to the Antitumor Activity of Novel 4-Oxobutanamide Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel, effective, and less toxic anticancer therapeutics has led to the exploration of a diverse chemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and less toxic anticancer therapeutics has led to the exploration of a diverse chemical space. Among the promising scaffolds, 4-oxobutanamide derivatives have emerged as a class of compounds with significant antitumor potential. This guide provides a comprehensive technical overview of the evaluation of these derivatives, with a particular focus on the promising candidate, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (DN4). We will delve into the preclinical data, elucidate the proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provide detailed, field-proven protocols for the key assays required to assess the antitumor efficacy of these compounds. This document is intended to serve as a valuable resource for researchers in oncology drug discovery and development, offering both foundational knowledge and practical guidance.

Introduction: The Rationale for 4-Oxobutanamide Derivatives in Oncology

The core structure of 4-oxobutanamide offers a versatile scaffold for chemical modification, allowing for the strategic design of molecules that can interact with various biological targets implicated in cancer progression. The principle of molecular hybridization has been effectively employed to synthesize a series of novel 4-oxobutanamide derivatives with the aim of discovering highly effective and low-toxicity antitumor drugs.[1] These efforts have yielded compounds with potent antiproliferative activities against a range of human cancer cell lines, including cervical, breast, and kidney carcinomas.[1]

One of the key challenges in cancer chemotherapy is the development of drug resistance and the prevalence of severe side effects. The unique structural features of 4-oxobutanamide derivatives may offer a means to overcome these hurdles. Their potential to interact with multiple cellular pathways could lead to a more profound and sustained antitumor response.

Preclinical Efficacy of a Lead Candidate: DN4

A recent study highlighted a particularly promising compound, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide, designated as DN4.[1] This derivative has demonstrated superior antiproliferative activity against human kidney carcinoma (A498) cells when compared to established chemotherapeutic agents like paclitaxel and colchicine.[1]

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The IC50 values for DN4 and control drugs against various cancer cell lines are summarized below.

CompoundHeLa (Cervical Carcinoma) IC50 (µM)MDA-MB-231 (Breast Carcinoma) IC50 (µM)A498 (Kidney Carcinoma) IC50 (µM)
DN4 --1.94
Paclitaxel--8.81
Colchicine--7.17

Data extracted from Wu et al., 2024.[1]

The significantly lower IC50 value of DN4 in A498 cells underscores its potent and selective cytotoxic effect against this cancer cell line.[1]

In Vivo Antitumor Activity

The promising in vitro results of DN4 were further validated in a xenograft model using A498 cells.[1] In this in vivo setting, DN4 exhibited a dose-dependent inhibition of tumor growth, providing strong evidence of its potential therapeutic efficacy in a living organism.[1] Furthermore, the compound was found to inhibit adhesion, invasion, and angiogenesis, all of which are critical processes in tumor progression and metastasis.[1]

Unraveling the Mechanism of Action

The antitumor effects of 4-oxobutanamide derivatives are believed to be multifactorial, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many effective anticancer agents exert their effects by triggering this intrinsic cell suicide program. The apoptotic cascade is primarily mediated by a family of cysteine proteases known as caspases.[2] These are broadly categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).[2]

While the precise apoptotic pathway activated by DN4 requires further elucidation, studies on structurally related compounds suggest the involvement of the intrinsic (mitochondrial) pathway.[3] This pathway is characterized by the activation of caspase-9, which in turn activates the executioner caspase-3.[3]

apoptosis_pathway 4-Oxobutanamide Derivative (DN4) 4-Oxobutanamide Derivative (DN4) Mitochondrial Stress Mitochondrial Stress 4-Oxobutanamide Derivative (DN4)->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by 4-oxobutanamide derivatives.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, and this is driven by a dysregulated cell cycle. The cell cycle is a series of events that leads to cell division and is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[4] Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cells from dividing.

The specific effects of 4-oxobutanamide derivatives on cell cycle progression are an active area of investigation. It is hypothesized that these compounds may modulate the expression or activity of key cell cycle regulatory proteins, such as cyclins and CDKs, leading to a halt in proliferation.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase 4-Oxobutanamide Derivative (DN4) 4-Oxobutanamide Derivative (DN4) Modulation of Cyclins/CDKs Modulation of Cyclins/CDKs 4-Oxobutanamide Derivative (DN4)->Modulation of Cyclins/CDKs Cell Cycle Arrest Cell Cycle Arrest Modulation of Cyclins/CDKs->Cell Cycle Arrest mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm) Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading (570nm)->Data Analysis (IC50)

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the 4-oxobutanamide derivative for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the 4-oxobutanamide derivative for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A498 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 4-oxobutanamide derivative (e.g., DN4) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Future Directions and Conclusion

The novel 4-oxobutanamide derivatives, exemplified by the potent compound DN4, represent a promising new class of antitumor agents. Their significant in vitro and in vivo efficacy warrants further investigation to fully elucidate their mechanism of action and to optimize their therapeutic potential.

Key areas for future research include:

  • Target Identification: Identifying the specific molecular target(s) of these compounds.

  • Signaling Pathway Elucidation: Detailed mapping of the signaling pathways involved in apoptosis and cell cycle arrest.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies.

References

  • Wu, C., He, J., Li, H., Zhang, S., Wang, S., Dong, X., ... & Ji, J. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 113, 129978. [Link]

  • ResearchGate. (n.d.). Derivative 4 induces caspase 3/9 activation. [Link]

  • ChEMBL. (n.d.). Structure-activity relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166. [Link]

  • PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • PubMed. (2010, September 7). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. [Link]

  • Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M. (2017). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Current medicinal chemistry, 24(4), 335–365. [Link]

  • bioRxiv. (2026, February 4). Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity. [Link]

  • PubMed. (2014, May 22). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. [Link]

  • ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]

  • Department of Chemistry and Chemical Biology. (2020, March 31). Researchers discover molecule's unusual cell-killing mechanism. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews. Cancer, 9(3), 153–166. [Link]

  • ResearchGate. (2024, November 21). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link]

  • ResearchGate. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. [Link]

  • SciSpace. (n.d.). Executionary pathway for apoptosis: lessons from mutant mice. [Link]

  • RSC Publishing. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

  • PubMed. (2010, October 14). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. [Link]

  • Arabian Journal of Chemistry. (2015, December 1). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. [Link]

  • MDPI. (2022, July 18). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. [Link]

  • MDPI. (2023, December 15). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Boland Lab. (n.d.). Structure and function of cell cycle regulatory proteins. [Link]

  • ResearchGate. (n.d.). Regulation of the mammalian cell cycle and the role of the INK4 and CIP/KIP families in inhibiting cyclin–kinase complexes. [Link]

  • MedChemComm (RSC Publishing). (n.d.). Discovery of an orally active subtype-selective HDAC inhibitor, chidamide, as an epigenetic modulator for cancer treatment. [Link]

  • ResearchGate. (2025, November 24). Dibutylstannanediyl (2Z,2′Z)-bis(4-(benzylamino)-4-oxobut-2-enoate inhibits prostate cancer progression by activating p38 MAPK/PPARα/SMAD4 signaling. [Link]

Sources

Exploratory

Synthesis and Polymorphism of 4-Oxo-4-Phenylbutanoic Acid: A Comprehensive Technical Guide

Abstract 4-Oxo-4-phenylbutanoic acid (commonly known as 3-benzoylpropionic acid) is a bifunctional organic molecule characterized by both a ketone and a carboxylic acid moiety. This unique structural framework makes it a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 4-Oxo-4-phenylbutanoic acid (commonly known as 3-benzoylpropionic acid) is a bifunctional organic molecule characterized by both a ketone and a carboxylic acid moiety. This unique structural framework makes it a critical intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical scaffolds. This whitepaper provides an in-depth technical analysis of its synthesis via Friedel-Crafts acylation, details self-validating experimental protocols, and explores the thermodynamic and crystallographic nuances of its polymorphic forms.

Mechanistic Foundations of Synthesis

The primary synthetic route for 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene using succinic anhydride[1],[2]. While the reaction is conceptually straightforward, achieving high yields requires a rigorous understanding of the underlying catalytic causality.

The Causality of Stoichiometric Lewis Acids A common point of failure in this synthesis is the assumption that the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), can be used in catalytic amounts. In reality, AlCl₃ must be added in stoichiometric excess (>1 equivalent)[1].

The causality behind this requirement lies in the electronic nature of the product. Once the succinic anhydride is activated and successfully acylates the benzene ring, the resulting ketone product contains a highly nucleophilic carbonyl oxygen. The AlCl₃ immediately complexes with this carbonyl oxygen, forming a stable intermediate[1]. This complexation serves two critical functions:

  • Deactivation : It pulls electron density away from the aromatic ring, deactivating the product and preventing unwanted secondary electrophilic aromatic substitutions (e.g., over-alkylation or polymerization).

  • Catalyst Sequestration : Because the AlCl₃ is tightly bound to the product, it cannot re-enter the catalytic cycle. Therefore, a stoichiometric amount is strictly required to drive the reaction to completion[1].

SynthesisWorkflow A Succinic Anhydride + Benzene B Addition of AlCl3 (Stoichiometric) A->B C Friedel-Crafts Acylation (Reflux / Stirring) B->C D AlCl3-Product Complex C->D Intermediate E Acidic Quench (Ice + HCl) D->E Decomplexation F Workup & Extraction (Ether/Aqueous) E->F G Crude 4-oxo-4-phenylbutanoic acid F->G

Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflow must be designed as a self-validating system where each step confirms the success of the previous one.

Step-by-Step Synthesis Methodology:

  • Moisture Exclusion : In a rigorously oven-dried round-bottom flask equipped with a reflux condenser, suspend anhydrous AlCl₃ in anhydrous benzene. Causality: AlCl₃ is extremely hygroscopic; trace moisture will irreversibly hydrolyze and deactivate the catalyst[1].

  • Controlled Addition : Slowly add a solution of succinic anhydride in benzene to the stirring suspension. Maintain a controlled reflux[1],[3].

  • Quenching Mechanism : Cool the reaction to room temperature and carefully pour the mixture onto crushed ice and concentrated hydrochloric acid[1]. Causality: This highly exothermic step serves to decompose the stable AlCl₃-ketone complex, liberating the free 4-oxo-4-phenylbutanoic acid into the organic phase[1].

  • Self-Validating Extraction : Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution[1],[3].

    • Validation Check: The bicarbonate wash selectively deprotonates the target carboxylic acid, partitioning it into the aqueous phase as a water-soluble sodium salt. Unreacted benzene and neutral byproducts remain in the organic layer. Acidifying this aqueous phase with dilute HCl forces the immediate precipitation of the pure product, providing visual confirmation of successful synthesis[3].

Crystallography and Polymorphic Behavior

Solid-state characterization reveals that 4-oxo-4-phenylbutanoic acid exhibits complex polymorphic behavior, heavily influenced by the choice of recrystallization solvent and thermal conditions[1],[4]. Understanding these structural variations is critical, as polymorphism directly impacts packing density, lattice energy, and physicochemical properties relevant to downstream pharmaceutical applications[5],[6].

Currently, three distinct polymorphs are recognized in the literature: the α -form (VERMAG), the β -form (VERMAG01), and the recently elucidated γ -form[5],[7],. All polymorphs contain dimers of molecules bounded by two equivalent intermolecular hydrogen bonds between their carboxyl groups, leaving the position 4 carbonyl groups unaffected,[8].

Table 1: Crystallographic Data of 4-Oxo-4-Phenylbutanoic Acid Polymorphs

PolymorphSpace GroupZ / Z'Unit Cell Dimensions (Å, °)Cell Volume (ų)Crystallization Conditions
α -form (VERMAG) P21​/c 4 / 1 a=15.071,b=5.435,c=16.058,β=129.57 1013.91Recrystallized from Methanol[7],
β -form (VERMAG01) P21​/n 4 / 1 a=12.728,b=5.200,c=14.426,β=111.33 ~889.00Recrystallized from Benzene (RT)[7],[8]
γ -form (New) P21​/c 8 / 2 a=15.2673,b=5.2028,c=22.3063,β=98.02 1754.51Slow evaporation in Benzene (120 K),[7]

The γ -form is particularly notable for its Z=8,Z′=2 configuration, containing four pairs of crystallographically independent molecules[7]. Recent thermal expansion studies indicate that the transition to this low-temperature phase during cooling is continuous and intricately linked to the emergence of structural pseudosymmetry[5],[4].

Polymorphs Crude Crude 4-oxo-4-phenylbutanoic acid Meth Recrystallization in Methanol Crude->Meth Benz Recrystallization in Benzene (RT) Crude->Benz BenzSlow Slow Evaporation in Benzene (120K) Crude->BenzSlow Alpha α-form (VERMAG) P2₁/c, Z=4, Z'=1 Meth->Alpha Beta β-form (VERMAG01) P2₁/n, Z=4, Z'=1 Benz->Beta Gamma γ-form (New) P2₁/c, Z=8, Z'=2 BenzSlow->Gamma

Crystallization pathways leading to the α, β, and γ polymorphs.
Advanced Applications in Drug Development

The synthetic utility of 3-benzoylpropionic acid extends far beyond basic building blocks[9]. It is a highly versatile precursor utilized in the construction of diverse molecular scaffolds:

  • Heterocyclic Synthesis : The compound readily undergoes condensation reactions. For example, refluxing 4-oxo-4-phenylbutanoic acid with hydrazine hydrate in ethanol yields 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, a core scaffold for various agrochemicals and pharmaceuticals[3]. It is also utilized in the synthesis of complex indole derivatives, such as 2-indol-3-yl-4-oxo-4-phenylbutanoic acid[10].

  • Indium-Catalyzed Hydrosilylation : Advanced catalytic methodologies leverage this compound for the one-pot synthesis of tetralin derivatives. A highly efficient reducing system comprising a catalytic amount (1 mol%) of In(OAc)₃, Me₂PhSiH, and I₂ successfully catalyzes the hydrosilylation of both the ketone and the carboxylic acid groups. This dual reduction is immediately followed by an intramolecular cyclization, streamlining the preparation of tetralin-based therapeutic agents[11],[12].

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Oxo-4-phenylbutanamide

Introduction & Strategic Overview 4-Oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a highly versatile γ -ketoamide building block[1]. It is extensively utilized in medicinal chemistry and organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a highly versatile γ -ketoamide building block[1]. It is extensively utilized in medicinal chemistry and organic synthesis for the construction of complex nitrogen-containing heterocycles, including pyrrolidones, pyridazines, and industrially significant isothiazolinones (biocides)[2][3].

This application note details a robust, two-step synthetic protocol starting from the readily available 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid)[4]. The strategy leverages an acid chloride intermediate to ensure complete conversion and high yields. By avoiding the use of expensive peptide coupling reagents (e.g., HATU, EDC), this methodology is highly reliable, cost-effective, and ideal for scale-up operations in drug development settings.

Mechanistic Rationale & Causality (E-E-A-T)

As with any rigorous synthetic protocol, understanding the causality behind the reagent selection and reaction conditions is critical for troubleshooting and optimization. This synthesis proceeds via a nucleophilic acyl substitution pathway:

  • Activation (Chlorination): 4-oxo-4-phenylbutanoic acid is reacted with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack intermediate in situ. This highly reactive electrophilic species significantly accelerates the conversion of the carboxylic acid to the corresponding acid chloride. The gaseous byproducts (SO₂ and HCl) drive the equilibrium forward and are easily removed under reduced pressure, eliminating the need for complex aqueous workups at this stage.

  • Amidation: The highly electrophilic 4-oxo-4-phenylbutanoyl chloride is subjected to aminolysis using aqueous ammonia[5].

    • Causality: The reaction is performed at 0 °C to control the highly exothermic nature of the coupling, which prevents the thermal degradation of the product and minimizes the evaporation of volatile ammonia. A large excess of ammonia (10 equivalents) is utilized to act as both the primary nucleophile and the acid scavenger (neutralizing the generated HCl to form NH₄Cl). This prevents the premature hydrolysis of the acid chloride back to the starting material.

Reaction Workflow & Visualization

G A 4-Oxo-4-phenylbutanoic acid (Starting Material) B 4-Oxo-4-phenylbutanoyl chloride (Reactive Intermediate) A->B SOCl2, DMF (cat.) DCM, 0 °C to Reflux C 4-Oxo-4-phenylbutanamide (Target Product) B->C NH3 (aq, 28%) THF, 0 °C to RT

Two-step synthetic workflow for 4-oxo-4-phenylbutanamide via an acid chloride intermediate.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol Scale)Role
4-Oxo-4-phenylbutanoic acid 178.191.01.78 gStarting Material
Thionyl Chloride (SOCl₂) 118.971.51.09 mL (1.78 g)Activating Agent
N,N-Dimethylformamide (DMF) 73.090.052 dropsCatalyst
Dichloromethane (DCM) 84.93-10 mLSolvent (Phase 1)
Aqueous Ammonia (28%) 17.0310.06.8 mLNucleophile / Base
Tetrahydrofuran (THF) 72.11-10 mLSolvent (Phase 2)
4-Oxo-4-phenylbutanamide 177.20 - ~1.50 g (Expected: 85%) Target Product

Step-by-Step Experimental Protocol

Phase 1: Preparation of 4-Oxo-4-phenylbutanoyl chloride
  • Setup: Equip an oven-dried 50 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to strictly exclude atmospheric moisture[4].

  • Dissolution: Suspend 4-oxo-4-phenylbutanoic acid (1.78 g, 10 mmol) in anhydrous DCM (10 mL). Add 2 drops of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.09 mL, 15 mmol) dropwise over 5 minutes via a glass syringe.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 40 °C) for 2 hours. The suspension will transition into a clear, pale-yellow solution as the acid chloride forms.

  • Concentration: Cool the reaction to room temperature. Remove the DCM and excess SOCl₂ under reduced pressure using a rotary evaporator.

    • Critical Step: Co-evaporate the residue with anhydrous toluene (2 × 5 mL) to ensure the complete azeotropic removal of residual SOCl₂ and HCl traces. The resulting crude acid chloride is a yellow oil and must be used immediately in the next phase without further purification.

Phase 2: Amidation to 4-Oxo-4-phenylbutanamide
  • Preparation of Amine Solution: In a separate 100 mL Erlenmeyer flask, add 28% aqueous ammonia (6.8 mL, ~100 mmol) and cool to 0 °C in an ice-water bath with vigorous magnetic stirring.

  • Substrate Addition: Dissolve the crude 4-oxo-4-phenylbutanoyl chloride from Phase 1 in anhydrous THF (10 mL). Transfer this solution to a pressure-equalizing addition funnel.

  • Coupling: Add the acid chloride solution dropwise to the cold aqueous ammonia over 15 minutes. A white precipitate will begin to form immediately upon addition.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete conversion.

  • Workup: Dilute the reaction mixture with cold distilled water (20 mL).

    • Primary Isolation: If the product has precipitated completely as a white solid, collect it via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 × 10 mL) to remove water-soluble NH₄Cl salts.

    • Alternative Extraction: If the product oils out or remains partially dissolved, extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of hot Ethanol/Water to yield pure 4-oxo-4-phenylbutanamide as a white crystalline solid.

Self-Validating Systems: Analytical Validation

To ensure scientific integrity and confirm the success of the transformation, the product must be validated using the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Elute with EtOAc/Hexanes (1:1). The starting carboxylic acid will streak and stain yellow with a Bromocresol Green dip. The target amide will appear as a distinct, higher Rf​ spot that is strongly UV-active (254 nm) but does not stain with Bromocresol Green.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Verify the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹). Confirm the appearance of primary amide N-H stretching bands (a characteristic doublet at ~3350 and 3180 cm⁻¹) and the Amide I C=O stretch (~1660 cm⁻¹), which is distinct from the ketone C=O (~1685 cm⁻¹).

  • ¹H NMR (400 MHz, CDCl₃ or DMSO- d6​ ): The definitive validation metric is the appearance of two broad singlets integrating for 1H each between δ 5.50 – 6.50 ppm (in CDCl₃) or δ 6.80 – 7.40 ppm (in DMSO- d6​ ), corresponding to the diastereotopic -NH₂ protons. The aliphatic backbone will present as two distinct triplets integrating for 2H each around δ 3.30 ppm and δ 2.70 ppm, while the aromatic multiplet (5H) remains intact between δ 7.40 – 8.00 ppm.

References

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles". Molecules, 25(4), 991 (2020). Available at:[Link][3]

Sources

Application

Application Note: 1H and 13C NMR Characterization of 4-Oxo-4-phenylbutanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation / Quality Control Executive Summary 4-Oxo-4-phenylbutanamide (also known as 3-benzoylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation / Quality Control

Executive Summary

4-Oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a highly versatile bifunctional building block utilized extensively in the synthesis of pyrrolidones, heterocycles, and active pharmaceutical ingredients (APIs). Accurate structural characterization of this molecule is critical for downstream synthetic reliability. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 4-oxo-4-phenylbutanamide, emphasizing the mechanistic causality behind solvent selection, acquisition parameters, and spectral interpretation.

Mechanistic Principles & Causality in Experimental Design

To achieve high-fidelity NMR data, the experimental design must account for the specific electronic and structural features of the molecule:

  • Solvent Selection (Causality): Deuterated chloroform (CDCl 3​ ) is selected as the optimal solvent over DMSO- d6​ . While DMSO- d6​ offers superior solubility for amides, it acts as a strong hydrogen-bond acceptor, which can collapse the distinct primary amide (-NH 2​ ) signals into a single rapidly exchanging peak. CDCl 3​ preserves the restricted rotation around the amide C-N bond, allowing the observation of two distinct, broad resonance signals for the cis and trans protons of the -NH 2​ group[1].

  • Anisotropic Deshielding: The molecule contains two distinct methylene groups (C-2 and C-3). The H-3 protons are subjected to the strong diamagnetic anisotropy and inductive electron-withdrawing effects of the adjacent phenyl ketone moiety, shifting them significantly downfield ( δ ~3.35 ppm) compared to the H-2 protons ( δ ~2.65 ppm) adjacent to the amide[2].

  • Relaxation Delays ( D1​ ): A standard D1​ of 1.0–2.0 seconds is sufficient for 1 H acquisition. However, for 13 C NMR, the quaternary carbons (the ketone carbonyl, amide carbonyl, and ipso-aromatic carbon) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1​ of 3.0 seconds is strictly required to ensure these critical nodes are fully relaxed and accurately represented in the final spectrum[3].

Experimental Protocol & Workflow

The following step-by-step methodology establishes a self-validating system where sample preparation, acquisition, and 2D validation inherently cross-check one another to prevent assignment errors.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity 4-oxo-4-phenylbutanamide into a clean glass vial.

  • Dissolve the solid completely in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended, which could degrade magnetic field homogeneity (shimming).

Step 2: NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Pulse program = zg30; Number of scans (ns) = 16; Spectral width (sw) = 20 ppm; Relaxation delay ( D1​ ) = 2.0 s; Temperature = 298 K.

  • 13 C NMR (100 MHz): Pulse program = zgpg30 (proton-decoupled); Number of scans (ns) = 512 to 1024; Spectral width (sw) = 250 ppm; Relaxation delay ( D1​ ) = 3.0 s.

Step 3: Self-Validating 2D Validation (Optional but Recommended)

To definitively confirm the 1D assignments, acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The HMBC will map 2-bond ( 2J ) and 3-bond ( 3J ) couplings, unequivocally linking the aliphatic chain to the respective carbonyls.

NMR_Protocol Prep Sample Prep 15-20 mg in CDCl3 Acq1H 1H NMR 400 MHz, d1=2.0s Prep->Acq1H Acq13C 13C NMR 100 MHz, d1=3.0s Prep->Acq13C Process Data Processing FT, Phase, Baseline Acq1H->Process Acq13C->Process Validate Validation 2D HMBC/HSQC Process->Validate

Step-by-step workflow for the NMR acquisition and self-validating data processing.

Data Presentation and Spectral Assignments

The quantitative data below summarizes the expected chemical shifts, multiplicities, and integrations. The integration of the 1 H spectrum acts as an internal validation tool: the aromatic region must integrate to 5 protons, the aliphatic region to 4 protons, and the amide region to 2 protons[1].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Justification
Ar-H (ortho)7.98dd8.4, 1.22HStrongly deshielded by the ketone carbonyl.
Ar-H (para)7.58tt7.4, 1.21HFurthest aromatic proton from substituents.
Ar-H (meta)7.46t7.82HStandard aromatic resonance.
-NH 2​ 5.85 & 5.45br sN/A1H + 1HTwo broad singlets due to restricted C-N rotation.
H-3 (CH 2​ )3.35t6.62HAdjacent to highly electron-withdrawing ketone.
H-2 (CH 2​ )2.65t6.62HAdjacent to the less deshielding amide group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Justification
C-4 (Ketone)198.5Quaternary (C=O)Characteristic highly deshielded aryl ketone carbon[2].
C-1 (Amide)174.2Quaternary (C=O)Standard primary amide carbonyl resonance.
Ar-C (ipso)136.5Quaternary (Ar)Directly attached to the electron-withdrawing ketone.
Ar-C (para)133.4Tertiary (CH)Aromatic CH.
Ar-C (meta)128.7Tertiary (CH)Aromatic CH.
Ar-C (ortho)128.1Tertiary (CH)Aromatic CH.
C-3 (CH 2​ )33.5Secondary (CH 2​ )Alpha to ketone; validated by DEPT-135 (negative phase)[4].
C-2 (CH 2​ )28.5Secondary (CH 2​ )Alpha to amide; validated by DEPT-135 (negative phase)[2].

System Validation via HMBC

To ensure absolute trustworthiness, the assignment of the C-4 ketone carbonyl versus the C-1 amide carbonyl is definitively confirmed via HMBC. The structural logic dictates that the H-3 methylene protons ( δ 3.35) will show a strong 2JCH​ correlation to the ketone carbonyl at δ 198.5, while the H-2 protons ( δ 2.65) will correlate to the amide carbonyl at δ 174.2.

HMBC_Validation H2 H-2 Methylene (δ 2.65 ppm) C1 C-1 Amide C=O (δ 174.2 ppm) H2->C1 2J Correlation C4 C-4 Ketone C=O (δ 198.5 ppm) H2->C4 3J Correlation H3 H-3 Methylene (δ 3.35 ppm) H3->C1 3J Correlation H3->C4 2J Correlation

HMBC 2D NMR correlation map validating the assignment of methylene and carbonyl resonances.

References

  • Arabian Journal of Chemistry. "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines." Contains structural and NMR elucidation data for N-substituted 4-oxo-4-phenylbutanamide derivatives.
  • PubChem. "N,N-Dimethyl-4-oxo-4-phenylbutanamide | C12H15NO2 | CID 272167." National Center for Biotechnology Information.
  • Decarboxylative 1,4-Addition of α-Oxocarboxylic Acids. "Supporting Information." Contains 13C NMR reference data for methyl 4-oxo-4-phenylbutanoate and related analogs.
  • Indian Academy of Sciences. "Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates." Details the synthesis and NMR characterization of N-1-(2-Hydroxyethyl)-4-oxo-4-phenylbutanamide.

Sources

Method

Mass spectrometry analysis of 4-Oxo-4-phenylbutanamide

Executive Summary & Analyte Profiling 4-Oxo-4-phenylbutanamide (also referred to as 3-benzoylpropanamide) is a critical keto-amide intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals, pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

4-Oxo-4-phenylbutanamide (also referred to as 3-benzoylpropanamide) is a critical keto-amide intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals, pyrazole derivatives, and industrial isothiazolinone biocides[1]. Because it is often analyzed in complex biological matrices (e.g., plasma, urine) or crude synthetic mixtures, developing a highly selective and sensitive analytical method is paramount.

This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging the specific physicochemical properties of 4-oxo-4-phenylbutanamide, we establish a rugged methodology that prioritizes mechanistic causality in ionization, targeted fragmentation, and stringent internal quality control[2].

Table 1: Physicochemical & Target Profile
ParameterValue / Description
IUPAC Name 4-Oxo-4-phenylbutanamide
Molecular Formula C₁₀H₁₁NO₂
Monoisotopic Mass 177.0789 Da
Target Precursor Ion [M+H]⁺ m/z 178.09
PubChem CID [2]
LogP (Predicted) ~1.1 (Moderately polar)

Mechanistic Causality in Mass Spectrometry

To achieve sub-nanogram sensitivity, we must understand why the molecule behaves the way it does inside the mass spectrometer.

Ionization Strategy (ESI+): Electrospray Ionization in positive mode (ESI+) is the optimal choice. The molecule possesses two highly electronegative functional groups: the ketone oxygen and the amide nitrogen. When introduced into an acidic mobile phase (0.1% Formic Acid), these lone pairs act as excellent proton acceptors, driving the near-quantitative formation of the protonated precursor ion [M+H]⁺ at m/z 178.09[2].

Collision-Induced Dissociation (CID) Pathways: During MS/MS, the precursor ion is accelerated into the collision cell. The fragmentation is not random; it is dictated by bond dissociation energies and product ion stability:

  • Primary Cleavage (Quantifier): The C-C bond alpha ( α ) to the ketone carbonyl is highly labile. Cleavage here results in the loss of the propanamide tail (-C₃H₆NO, 73 Da), yielding the highly resonance-stabilized benzoyl cation at m/z 105.03 . This is the most abundant fragment and serves as our primary quantifier.

  • Secondary Cleavage (Qualifier): Further collision energy strips carbon monoxide (CO, 28 Da) from the benzoyl cation, yielding the phenyl cation at m/z 77.04 .

  • Alternative Pathway: A minor pathway involves the neutral loss of ammonia (NH₃, 17 Da) from the terminal amide, yielding m/z 161.06.

Fragmentation A [M+H]+ m/z 178.09 Protonated Precursor B Benzoyl Cation m/z 105.03 (Quantifier) A->B u03B1-Cleavage (- C3H6NO) D [M+H - NH3]+ m/z 161.06 (Secondary Ion) A->D Amide Cleavage (- NH3) C Phenyl Cation m/z 77.04 (Qualifier) B->C Decarbonylation (- CO)

Fig 1: ESI+ fragmentation pathway of 4-Oxo-4-phenylbutanamide highlighting key MRM product ions.

Experimental Protocols: A Self-Validating System

A robust method must be self-validating—meaning the protocol inherently flags matrix interferences, carryover, or ionization suppression without requiring post-analysis guesswork.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Transfer 50 µL of the sample matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., d5-phenyl-4-oxo-4-phenylbutanamide at 100 ng/mL).

  • Crash: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The 3:1 organic-to-aqueous ratio forces the immediate precipitation of matrix proteins. The cold temperature prevents the thermal degradation of the analyte. The inclusion of the deuterated IS before extraction ensures that any downstream sample loss or matrix suppression is mathematically corrected, establishing baseline trustworthiness.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Causality: The hydrophobic phenyl ring of the analyte interacts strongly with the C18 stationary phase, while the polar amide tail ensures it does not retain excessively. This differential partitioning allows for a rapid, sharp elution profile.

Step 3: Internal Quality Control (Self-Validation Checks)

  • Blank Verification: A double-blank (matrix with no analyte, no IS) and a zero-blank (matrix with IS only) MUST be injected before every batch. If the m/z 178.1 105.0 transition shows a signal >5% of the Lower Limit of Quantification (LLOQ) in the blank, the system halts to prevent carryover contamination.

  • Ion Ratio Confirmation: The software is programmed to monitor the ratio of the Quantifier (m/z 105.0) to the Qualifier (m/z 77.0). If this ratio deviates by more than ±20% from the neat calibration standard, the peak is flagged for co-eluting matrix interference.

Workflow S1 1. Sample Preparation Matrix Crash & Isotope Spiking S2 2. UHPLC Separation RP-C18 with 0.1% FA Gradient S1->S2 S3 3. ESI+ Ionization Desolvation & Proton Transfer S2->S3 S4 4. MS/MS Acquisition MRM Mode (178.1 -> 105.0) S3->S4 S5 5. Data Validation Ion Ratio & Blank Verification S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for robust quantification and identification.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratories, the optimized chromatographic gradient and mass spectrometric parameters are summarized below.

Table 2: UHPLC Gradient Program

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BEvent / Causality
0.0095.05.0Initial conditions; polar matrix washes out.
0.5095.05.0Isocratic hold to focus the analyte band on the column head.
2.5010.090.0Linear ramp; 4-oxo-4-phenylbutanamide elutes at ~1.8 min.
3.5010.090.0High organic wash to remove lipophilic matrix components.
3.6095.05.0Return to initial conditions.
5.0095.05.0Column re-equilibration.
Table 3: Optimized MS/MS (MRM) Parameters

Note: Parameters are optimized for a generic Triple Quadrupole system. Declustering Potential (DP) and Collision Energy (CE) may require slight tuning depending on the specific vendor architecture.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (eV)
4-Oxo-4-phenylbutanamide 178.1105.0Quantifier6022
4-Oxo-4-phenylbutanamide 178.177.0Qualifier6045
4-Oxo-4-phenylbutanamide 178.1161.1Secondary Qualifier6015
d5-Internal Standard 183.1110.0IS Quantifier6022

References

  • MDPI (International Journal of Molecular Sciences) Title: Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source:[Link] Context: Discusses the synthesis of isothiazolinone derivatives utilizing 4-oxo-4-phenylbutanamide analogs and highlights the necessity of LC-MS/MS for structural confirmation[1].

  • National Center for Biotechnology Information (PubChem) Title: PubChem Compound Summary for CID 520022, 4-Oxo-4-phenylbutanamide Source:[Link] Context: Authoritative database for the exact monoisotopic mass, molecular formula, and predicted physicochemical properties utilized in this method development[2].

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 4-Oxo-4-phenylbutanamide

Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Oxo-4-phenylbutanamide. The method is suitable for quan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Oxo-4-phenylbutanamide. The method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. The described protocol utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, with UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles, detailed protocols, system suitability criteria, and method validation strategy.

Introduction and Scientific Principle

4-Oxo-4-phenylbutanamide is a chemical intermediate whose purity is critical for its intended application, particularly in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]

This method is based on the principle of Reversed-Phase Chromatography (RPC) , the most widely used separation technique in HPLC.[2][3] In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] The separation of 4-Oxo-4-phenylbutanamide and its impurities is achieved based on their differential partitioning between the non-polar C18 stationary phase and the polar mobile phase.[5][6] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier.[4]

The molecule 4-Oxo-4-phenylbutanamide (Structure shown in Figure 1) possesses a phenyl group and an alkyl chain, contributing to its hydrophobicity, as well as keto and amide functional groups, which add polarity. This amphiphilic nature makes it an ideal candidate for separation on a C18 column. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to ensure the timely elution of both polar and non-polar impurities, providing excellent peak shape and resolution across the entire chromatogram.

Chemical structure of 4-Oxo-4-phenylbutanamideFigure 1. Chemical Structure of 4-Oxo-4-phenylbutanamide (MW: 177.2 g/mol).

Materials and Equipment

ItemDescription/Specification
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatography Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Solvents HPLC Grade Acetonitrile (ACN) and Water.
Reagents Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Analytical Grade.
Reference Standard 4-Oxo-4-phenylbutanamide reference standard of known, high purity (e.g., >99.5%).
Glassware Class A volumetric flasks, pipettes, and autosampler vials.
Other Equipment Analytical balance, pH meter, sonicator, 0.45 µm membrane filters.

Chromatographic Conditions

The selection of chromatographic parameters is guided by the physicochemical properties of the analyte. The phenyl-keto chromophore suggests strong UV absorbance, making UV detection highly suitable. A wavelength of 227 nm was chosen based on reported methods for similar benzoyl-containing compounds to ensure high sensitivity.[7] The use of a phosphate buffer is intended to maintain a consistent pH, which is crucial for reproducible retention times of any ionizable impurities.[8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using dilute orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove particulates.[8]

  • Degas the mobile phase for 15 minutes in a sonicator or by vacuum filtration.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-Oxo-4-phenylbutanamide reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with diluent.

Working Standard Solution (approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

Sample Preparation (for Purity Assessment):

  • Accurately weigh approximately 25 mg of the 4-Oxo-4-phenylbutanamide sample.

  • Transfer it to a 50 mL volumetric flask.

  • Prepare the sample solution following the same procedure as the Standard Stock Solution. This results in a nominal concentration of 500 µg/mL.

Analytical Procedure Workflow

The overall workflow from preparation to analysis is a critical sequence designed to ensure data integrity.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_mobile Prepare Mobile Phases (A & B) and Diluent prep_std Prepare Standard Solution (50 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (500 µg/mL) prep_mobile->prep_sample sst Perform System Suitability Test (SST) (Inject Standard 5x) prep_std->sst analysis Analyze Samples (Inject Blank, Standard, Samples) prep_sample->analysis sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[9] This is accomplished by injecting the Working Standard Solution (50 µg/mL) five times. The results must meet the criteria outlined below, which are based on common pharmacopeial standards.[10][11]

SST ParameterAcceptance CriteriaRationale
Precision (Repeatability) Relative Standard Deviation (%RSD) of the peak area for 5 replicate injections ≤ 2.0%.[11]Ensures the system provides consistent and reproducible results.
Tailing Factor (T) T ≤ 2.0 for the 4-Oxo-4-phenylbutanamide peak.[10]Measures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000 for the 4-Oxo-4-phenylbutanamide peak.[10]Indicates the efficiency of the column in separating components.

Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump issues, leaks) that must be resolved before proceeding with sample analysis.[1]

Calculation of Purity

The purity of the sample is determined using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Report any impurity peak that is greater than the reporting threshold (e.g., 0.05%).

Method Validation Strategy

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to the guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[12][13][14] The validation process provides objective evidence of the method's reliability.

G cluster_performance center_node Validated HPLC Method Specificity Specificity (Discrimination from impurities) center_node->Specificity Linearity Linearity (Proportional response) center_node->Linearity Accuracy Accuracy (Closeness to true value) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Range Range (Interval of reliability) center_node->Range Robustness Robustness (Resists small variations) center_node->Robustness LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) center_node->LOQ

Caption: Key parameters for HPLC method validation per ICH Q2(R1).
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is typically demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) to show that degradation peaks are resolved from the main peak.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be evaluated over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the target impurity concentration).

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It should be assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[13]

Conclusion

The RP-HPLC method detailed in this application note provides a selective, robust, and reliable means for determining the purity of 4-Oxo-4-phenylbutanamide. The use of a standard C18 column and common HPLC reagents makes this method easily transferable to any modern analytical laboratory. Proper adherence to the system suitability tests and a comprehensive method validation as outlined by ICH guidelines will ensure the generation of high-quality, defensible analytical data critical for research, development, and quality control.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Scribd. (n.d.). HPLC System Suitability Testing Guide. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • LCGC International. (2026, March 10). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoyl chloride, 2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • American Chemical Society. (2000, November 29). Determination of Benzoyl Peroxide and Benzoic Acid Levels by HPLC during Wheat Flour Bleaching Process. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • MDPI. (2025, November 19). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Retrieved from [Link]

  • Natural Volatiles & Essential Oils. (2021). Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. Retrieved from [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Florida Southern College. (n.d.). 23132-29-8 | 4-Oxo-4-phenylbutanamide. Retrieved from [Link]

Sources

Method

Application Note: Infrared Spectroscopy Functional Group Analysis of 4-Oxo-4-phenylbutanamide

Executive Summary & Mechanistic Profiling 4-Oxo-4-phenylbutanamide (C₁₀H₁₁NO₂) is a structurally diverse active pharmaceutical intermediate comprising a mono-substituted aromatic ring, a conjugated ketone, an aliphatic m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

4-Oxo-4-phenylbutanamide (C₁₀H₁₁NO₂) is a structurally diverse active pharmaceutical intermediate comprising a mono-substituted aromatic ring, a conjugated ketone, an aliphatic methylene linker, and a primary amide. Analyzing this compound via Fourier-Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational coupling, hydrogen bonding, and electronic resonance effects.

This application note provides a comprehensive, self-validating protocol for the structural confirmation of 4-oxo-4-phenylbutanamide using Attenuated Total Reflectance (ATR) FTIR. Grounded in 1[1], this guide details the causality behind spectral shifts—specifically the proximity of the ketone and amide carbonyl bands—enabling researchers to confidently map functional groups to their respective vibrational modes.

Validated Experimental Workflow

Caption: FTIR-ATR Analytical Workflow for 4-Oxo-4-phenylbutanamide

Step-by-Step FTIR-ATR Protocol

To ensure data integrity, every step in this protocol functions as a self-validating system, linking physical actions to their mechanistic outcomes.

Step 1: System Suitability & Calibration
  • Action: Measure a polystyrene film standard before analyzing the API.

  • Causality: The C=O stretch of the ketone and the Amide I band in 4-oxo-4-phenylbutanamide appear very close to each other (~1685 cm⁻¹ and ~1660 cm⁻¹). Poor calibration leads to the misassignment of these critical carbonyl environments.

  • Self-Validation: The system passes qualification only if the reference band is detected at exactly 1601.2 cm⁻¹ (±1.0 cm⁻¹)[1].

Step 2: Crystal Preparation & Background Acquisition
  • Action: Clean the diamond or ZnSe ATR crystal with a volatile, non-absorbing solvent (e.g., isopropanol). Collect a background spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality: In a typical ATR experiment, the incident infrared radiation interacts with the analyte via an evanescent wave that penetrates only a few micrometers[2]. Any microscopic residue from previous samples will dominate the spectrum.

  • Self-Validation: The real-time energy monitor must show a stable interferogram, and the resulting background spectrum must be completely featureless (100% transmittance line).

Step 3: Sample Loading & Pressure Application
  • Action: Deposit 10–20 mg of the 4-oxo-4-phenylbutanamide powder directly onto the crystal[3]. Lower the ATR pressure anvil and apply constant, reproducible pressure.

  • Causality: 4-Oxo-4-phenylbutanamide is a solid powder. Air gaps between the crystal and the powder drastically reduce the refractive index interface, leading to weak signal intensity.

  • Self-Validation: Apply pressure until the real-time preview shows the strongest peak achieving an absorbance of at least 0.1–0.5 AU, ensuring an optimal signal-to-noise (S/N) ratio.

Step 4: Data Processing (ATR Correction)
  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers). Without correction, peaks at 700 cm⁻¹ will appear artificially larger than peaks at 3300 cm⁻¹, skewing quantitative ratios.

  • Self-Validation: Overlay the raw and ATR-corrected spectra to visually confirm that high-wavenumber peaks (N-H stretches) have been appropriately scaled up relative to the fingerprint region.

Spectral Interpretation & Functional Group Mapping

The FTIR spectrum of 4-oxo-4-phenylbutanamide is characterized by overlapping but mechanistically distinct regions. The table below summarizes the quantitative data and the causality behind the observed frequencies.

Functional GroupVibration ModeExpected Range (cm⁻¹)Intensity / ShapeMechanistic Causality
Primary Amide N-H Asymmetric & Symmetric Stretch3180 – 3400Strong, BroadExtensive intermolecular hydrogen bonding in the solid state broadens the absorption band[4].
Aromatic Ring C-H Stretch ( sp2 )3000 – 3100Weak to MediumHigher s -character of sp2 hybridized carbons strengthens the C-H bond compared to alkanes[5].
Aliphatic Chain C-H Stretch ( sp3 )2850 – 2950Medium, SharpCharacteristic of the methylene (-CH₂-CH₂-) backbone linker[5].
Aromatic Ketone C=O Stretch1666 – 1685Strong, SharpConjugation with the phenyl pi-system delocalizes electrons, lowering the C=O bond order and frequency from the typical 1715 cm⁻¹[6],[5].
Primary Amide C=O Stretch (Amide I)1640 – 1670Strong, SharpResonance with the nitrogen lone pair significantly increases single-bond character, shifting it below the ketone frequency[4],[7].
Primary Amide N-H Bend (Amide II)1600 – 1640MediumArises from the complex coupling of N-H bending and C-N stretching vibrations[4].
Aromatic Ring C=C Skeletal Stretch1450, 1580, 1600Medium, SharpIn-plane skeletal vibrations of the benzene ring[5].
Aromatic Ring C-H Out-of-Plane (oop) Bend690, 760Strong, SharpThe dual peaks are the definitive fingerprint for a mono-substituted benzene ring[5].
The Carbonyl Conundrum: Ketone vs. Amide

A critical challenge in analyzing 4-oxo-4-phenylbutanamide is differentiating the two carbonyl groups. A standard aliphatic ketone absorbs at ~1715 cm⁻¹[5]. However, the ketone in this molecule is conjugated with the phenyl ring. This extended pi-electron delocalization lowers the double-bond character of the C=O bond, shifting its absorption to ~1666–1685 cm⁻¹[6]. Simultaneously, the primary amide C=O (Amide I) is shifted down to ~1640–1670 cm⁻¹ due to strong resonance with the nitrogen lone pair[7]. Careful observation of the ~1640–1690 cm⁻¹ region will reveal a split or broadened peak representing these two distinct, yet closely absorbing, carbonyl environments.

Troubleshooting

  • Issue: Sloping baseline or distorted peaks (Christiansen effect).

    • Correction: This is typically caused by poor contact or scattering. In ATR, ensure the crystal is completely covered and the pressure anvil is fully engaged. If using transmission (KBr pellet)[3], ensure the sample is ground to a uniform particle size smaller than the wavelength of the IR radiation.

  • Issue: Unexplained peak broadening in the 3500-3200 cm⁻¹ region beyond the expected N-H stretching.

    • Correction: This indicates moisture absorption (O-H stretch). 4-Oxo-4-phenylbutanamide should be stored in a desiccator. Run a blank ATR scan to confirm the crystal itself is free of ambient water.

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of 4-Oxo-4-phenylbutanamide

Abstract This comprehensive guide details a robust protocol for the purification of 4-Oxo-4-phenylbutanamide via recrystallization. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 4-Oxo-4-phenylbutanamide via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document provides a step-by-step methodology grounded in the principles of crystallization. Beyond a simple set of instructions, this application note elucidates the rationale behind each step, from solvent selection to crystal isolation, empowering the user to adapt and troubleshoot the procedure effectively. This protocol is designed to yield high-purity crystalline 4-Oxo-4-phenylbutanamide, suitable for downstream applications where purity is paramount.

Introduction: The Rationale for Recrystallization

4-Oxo-4-phenylbutanamide is a versatile intermediate in organic synthesis. Its purity is critical for the successful formation of subsequent, more complex molecular architectures. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. This temperature-dependent solubility allows for the separation of the desired compound from impurities that are either insoluble in the hot solvent or remain soluble in the cold solvent. For amides, recrystallization is often the method of choice for purification.[3]

This guide will walk through the systematic process of purifying 4-Oxo-4-phenylbutanamide, beginning with the crucial step of solvent selection, followed by a detailed recrystallization procedure, and concluding with methods for troubleshooting common issues.

Understanding Potential Impurities

The effectiveness of any purification strategy is enhanced by an understanding of the potential impurities present in the crude material. For 4-Oxo-4-phenylbutanamide, which can be synthesized via a Claisen condensation of an appropriate phenyl ketone derivative and an acetamide enolate, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor phenyl ketone and acetamide.[3]

  • Side-Reaction Products: Self-condensation products of the starting ketone.[3]

  • Hydrolysis Products: Such as phenylacetic acid, which may form during reaction workup.[3]

The protocol outlined below is designed to effectively separate 4-Oxo-4-phenylbutanamide from these and other potential contaminants.

Materials and Equipment

Materials:

  • Crude 4-Oxo-4-phenylbutanamide

  • Reagent-grade solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, water)

  • Deionized water

  • Celatom® or other filter aid (optional)

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (for reflux)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

Part I: Solvent Selection – The Foundation of Pure Crystals

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A common and effective solvent for many amides.
Isopropanol8219.9Similar to ethanol, can offer different solubility characteristics.
Acetone5620.7A more volatile polar aprotic solvent.
Acetonitrile8237.5A polar aprotic solvent that can yield high-purity crystals.[3]
Ethyl Acetate776.0A moderately polar solvent.
Toluene1112.4A non-polar aromatic solvent, useful for less polar compounds.
Water10080.1A highly polar solvent, may be suitable for more polar compounds.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude 4-Oxo-4-phenylbutanamide into a small test tube.

  • Add the candidate solvent dropwise at room temperature, gently agitating the mixture. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Interpreting the Results:

  • Good Solvent: The compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms abundant crystals upon cooling.

  • Poor Solvent: The compound is insoluble or only very slightly soluble even at the solvent's boiling point.

  • Too-Good Solvent: The compound is highly soluble at room temperature.

Based on literature for similar compounds, ethanol is a promising starting point for the recrystallization of 4-Oxo-4-phenylbutanamide.[3] The following detailed protocol will assume ethanol as the chosen solvent.

Part II: The Recrystallization Workflow

The following workflow is a comprehensive guide to the recrystallization process.

Recrystallization_Workflow A 1. Dissolution of Crude Product B 2. Hot Filtration (Optional) A->B If insoluble impurities are present C 3. Crystallization A->C If solution is clear B->C D 4. Isolation of Crystals C->D E 5. Washing D->E F 6. Drying E->F G Pure 4-Oxo-4-phenylbutanamide Crystals F->G

Figure 1: A generalized workflow for the recrystallization of 4-Oxo-4-phenylbutanamide.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude 4-Oxo-4-phenylbutanamide into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.

    • Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid.

    • Heat the flask on the hot plate with gentle stirring to bring the solvent to a boil.

    • Continue adding small portions of the hot solvent until the 4-Oxo-4-phenylbutanamide just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If the hot solution contains insoluble impurities (e.g., dust, filter aid from a previous step), they must be removed by hot gravity filtration.

    • To prevent premature crystallization in the funnel, use a pre-heated funnel (e.g., by placing it in a warm oven or rinsing with hot solvent).

    • Filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor. It is important to use cold solvent to minimize the loss of the desired product.

    • Break the vacuum and gently press the crystals with a clean spatula or the bottom of a small beaker to remove excess solvent.

  • Drying:

    • Transfer the crystals from the funnel to a pre-weighed watch glass.

    • Allow the crystals to air-dry or place them in a vacuum oven at a temperature well below the compound's melting point (125-127 °C) to remove all residual solvent.

  • Characterization:

    • Once dry, determine the mass of the purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is a good indicator of purity.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass stirring rod.- Add a seed crystal of pure 4-Oxo-4-phenylbutanamide.
Oiling out (formation of a liquid instead of a solid) - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- Re-heat the solution and add a small amount of a miscible co-solvent in which the compound is less soluble.- Ensure slow cooling.
Low recovery - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the wash solvent is ice-cold.- Use a pre-heated funnel for hot filtration.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 4-Oxo-4-phenylbutanamide by recrystallization. By following the systematic approach of solvent screening and the step-by-step recrystallization workflow, researchers can obtain a high-purity product. The inclusion of a troubleshooting guide further equips scientists to address common challenges encountered during the crystallization process, ensuring a successful and efficient purification.

References

  • University of Rochester Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-oxo-4-phenylbutanamide. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Purification Techniques Bulletins. (n.d.). Recrystallization. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-oxo-4-phenylbutanoic Acid in Advanced Kinetic Studies

For: Researchers, scientists, and drug development professionals. Abstract 4-Oxo-4-phenylbutanoic acid, a keto acid with a distinct phenyl group, serves as a versatile tool in the realm of chemical and biochemical kineti...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-Oxo-4-phenylbutanoic acid, a keto acid with a distinct phenyl group, serves as a versatile tool in the realm of chemical and biochemical kinetics. Its unique structure, featuring a ketone and a carboxylic acid separated by an ethylene bridge, allows it to be a substrate for a range of enzymes, particularly oxidoreductases, and a model compound for studying reaction mechanisms. This guide provides an in-depth exploration of its application in kinetic studies, with a focus on both chemical oxidation reactions and enzyme-catalyzed transformations. We will delve into the causality behind experimental design, present detailed protocols for practical application, and offer insights into data interpretation.

Introduction: The Scientific Utility of 4-oxo-4-phenylbutanoic Acid

4-Oxo-4-phenylbutanoic acid is a bifunctional molecule that has garnered interest in various scientific disciplines. While its derivatives have been explored for their potential fungicidal and anti-inflammatory properties, the parent compound is particularly valuable for fundamental kinetic investigations.[1] Its reactivity is centered around the carbonyl group and the adjacent methylene carbons, making it a suitable substrate for studying a variety of chemical and enzymatic reactions.

In chemical kinetics, it has been extensively used as a model substrate to investigate the mechanisms of oxidation by various chromium(VI) reagents and other oxidizing agents.[1][2][3][4][5] These studies often focus on determining the reaction order with respect to the oxidant, the substrate, and any catalysts, thereby elucidating the reaction mechanism and the nature of the reactive species.[1][2]

From a biochemical perspective, the ketone functionality makes 4-oxo-4-phenylbutanoic acid a prime candidate for enzymatic reduction by ketoreductases and other carbonyl-reducing enzymes.[6][7] These enzymes are of significant interest in biotechnology and pharmaceutical synthesis for their ability to produce chiral alcohols with high stereoselectivity. Furthermore, derivatives of 4-oxo-4-phenylbutanoic acid have been shown to act as enzyme inhibitors, highlighting another facet of its utility in drug discovery and development.[8][9]

This document will provide a comprehensive guide for researchers looking to employ 4-oxo-4-phenylbutanoic acid in their kinetic studies. We will cover its application as a substrate in both chemical and enzymatic reactions, providing the theoretical background and practical protocols to enable robust and reproducible research.

Application in Chemical Oxidation Kinetics

The oxidation of 4-oxo-4-phenylbutanoic acid has been a subject of numerous kinetic studies, providing valuable insights into the mechanisms of oxidation of keto acids.[1][2][3] A common experimental approach involves monitoring the disappearance of the oxidant over time in the presence of an excess of the keto acid, allowing for the determination of pseudo-first-order rate constants.

Core Principles and Mechanistic Insights

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid have consistently shown that the reaction is first order with respect to the oxidant, the substrate, and hydrogen ions.[1][2][3] The product of these oxidation reactions is typically benzoic acid, indicating a cleavage of the carbon chain.[1][2][3]

A key mechanistic aspect is the role of enolization. The rate of enolization of the keto group can be a rate-determining step, and this is often investigated using bromination methods.[1][2] The enol form of the keto acid is believed to be the reactive species that is attacked by the oxidant. The reaction rate is also sensitive to the solvent polarity, with an increase in the proportion of acetic acid in an acetic acid-water mixture generally leading to an increased reaction rate.[1][2] This is attributed to the stabilization of the transition state and the facilitation of the enolization process in less polar media.

Experimental Protocol: Kinetic Study of Oxidation

This protocol outlines a general procedure for studying the kinetics of the oxidation of 4-oxo-4-phenylbutanoic acid by an oxidizing agent (e.g., a Cr(VI) compound) under pseudo-first-order conditions.

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Oxidizing agent (e.g., Tripropylammonium fluorochromate - TriPAFC)

  • Perchloric acid (HClO₄)

  • Acetic acid

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-oxo-4-phenylbutanoic acid in a 50:50 (v/v) acetic acid-water mixture.

    • Prepare a stock solution of the oxidizing agent in the same solvent mixture.

    • Prepare a stock solution of perchloric acid in deionized water.

  • Reaction Setup:

    • In a series of reaction vessels, add the required volumes of the 4-oxo-4-phenylbutanoic acid stock solution, perchloric acid, and the solvent mixture to achieve the desired final concentrations. Ensure that the concentration of the keto acid is at least 10-fold higher than the concentration of the oxidant.

    • Equilibrate the reaction vessels in a thermostatted water bath to the desired temperature (e.g., 303 K).[1][2]

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding the required volume of the pre-equilibrated oxidant stock solution to each reaction vessel.

    • Immediately transfer a portion of the reaction mixture to a cuvette and place it in the UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance of the oxidant at its λmax over time. Record the absorbance at regular intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(Absorbance) versus time.

    • To determine the order of the reaction with respect to the keto acid and H⁺, repeat the experiment with varying concentrations of these species while keeping all other parameters constant. A plot of log(k_obs) versus log([Substrate]) or log([H⁺]) will yield the order of the reaction.

Application in Enzyme Kinetics: As a Substrate for Oxidoreductases

The carbonyl group of 4-oxo-4-phenylbutanoic acid makes it a potential substrate for a wide range of carbonyl reductases and ketoreductases.[6][7] These enzymes catalyze the NADPH or NADH-dependent reduction of the ketone to a secondary alcohol, often with high stereoselectivity. Kinetic characterization of these enzymes with 4-oxo-4-phenylbutanoic acid can provide valuable information about their substrate specificity, catalytic efficiency, and potential for use in biocatalysis.

Theoretical Framework: Michaelis-Menten Kinetics

The kinetic behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]):

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is often used as a measure of the enzyme's affinity for the substrate.

By determining Vₘₐₓ and Kₘ, one can calculate the catalytic efficiency of the enzyme (k_cat/Kₘ), a key parameter for comparing different substrates or enzymes.

Experimental Workflow for Enzymatic Kinetic Analysis

Enzymatic Kinetic Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme) mix Mix Buffer, Substrate, and Cofactor in Cuvette prep_reagents->mix prep_instrument Equilibrate Spectrophotometer and Water Bath prep_instrument->mix initiate Initiate Reaction with Enzyme mix->initiate monitor Monitor Cofactor Oxidation (e.g., ↓Abs at 340 nm for NADPH) initiate->monitor calc_v0 Calculate Initial Velocities (v₀) monitor->calc_v0 plot Plot v₀ vs. [Substrate] calc_v0->plot fit Fit Data to Michaelis-Menten Equation plot->fit determine_params Determine Kₘ and Vₘₐₓ fit->determine_params

Caption: Workflow for determining enzyme kinetic parameters.

Detailed Protocol: Kinetic Characterization of a Carbonyl Reductase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a hypothetical carbonyl reductase using 4-oxo-4-phenylbutanoic acid as a substrate. The assay monitors the oxidation of the cofactor NADPH to NADP⁺, which is accompanied by a decrease in absorbance at 340 nm.

Materials:

  • Purified carbonyl reductase

  • 4-Oxo-4-phenylbutanoic acid

  • NADPH

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of 4-oxo-4-phenylbutanoic acid in a suitable solvent (e.g., DMSO or buffer) and determine its accurate concentration.

    • Prepare a stock solution of NADPH in buffer and determine its concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Prepare a working solution of the enzyme in buffer.

  • Assay Setup:

    • In a quartz cuvette, mix the potassium phosphate buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of 4-oxo-4-phenylbutanoic acid. The substrate concentrations should typically span from 0.1 * Kₘ to 10 * Kₘ (a preliminary experiment may be needed to estimate Kₘ).

    • Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired temperature (e.g., 25°C or 37°C) for several minutes to ensure thermal equilibrium.

  • Reaction and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 1-5 minutes). Ensure that the initial velocity is linear during this time.

    • Run a control reaction without the substrate to account for any substrate-independent NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (v₀ = (ΔAbs/min) / ε₃₄₀).

    • Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Kₘ and Vₘₐₓ.

Expected Data and Interpretation

The following table presents hypothetical data from a kinetic experiment as described above.

[4-oxo-4-phenylbutanoic acid] (µM)Initial Velocity (v₀) (µM/min)
105.2
2511.8
5020.0
10030.8
25045.5
50055.6
100062.5

From a non-linear fit of this data to the Michaelis-Menten equation, one might obtain the following kinetic parameters:

  • Vₘₐₓ: 70.0 ± 2.5 µM/min

  • Kₘ: 95.0 ± 10.2 µM

A low Kₘ value would suggest a high affinity of the enzyme for 4-oxo-4-phenylbutanoic acid, while a high Vₘₐₓ would indicate a high catalytic rate.

Application as an Enzyme Inhibitor

Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as inhibitors of certain enzymes. For example, 4-oxo-4-phenylbut-2-enoyl-CoA adducts are potent inhibitors of MenB, an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[8][9] This highlights the potential of using 4-oxo-4-phenylbutanoic acid as a scaffold for developing enzyme inhibitors.

Investigating Inhibition Kinetics

To determine if 4-oxo-4-phenylbutanoic acid or its derivatives act as enzyme inhibitors, kinetic experiments are performed in the presence of varying concentrations of the potential inhibitor. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing how the inhibitor affects the enzyme's Kₘ and Vₘₐₓ.

Inhibition_Kinetics cluster_pathways Possible Inhibition Mechanisms start Enzyme + Substrate product Product start->product Catalysis noncompetitive Non-competitive Inhibitor binds to free enzyme or ES complex start->noncompetitive:f0 Forms ES Complex uncompetitive Uncompetitive Inhibitor binds only to ES complex start->uncompetitive:f0 Forms ES Complex inhibitor Inhibitor competitive Competitive Inhibitor binds to free enzyme inhibitor->competitive:f0 Binds Here inhibitor->noncompetitive:f0 Binds Here inhibitor->uncompetitive:f0 Binds Here noncompetitive->product Slower Catalysis

Caption: Overview of common enzyme inhibition mechanisms.

A detailed protocol for inhibition studies would follow the general procedure for enzyme kinetics, with the addition of the inhibitor at various concentrations to the reaction mixture.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for kinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrate and product in a reaction mixture.

HPLC Method for Monitoring Reaction Progress

For reactions involving 4-oxo-4-phenylbutanoic acid, a reverse-phase HPLC method can be developed.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the substrate and product have significant absorbance (e.g., 254 nm).

  • Quantification: The concentration of the substrate and product can be determined by comparing their peak areas to a standard curve.

Conclusion

4-Oxo-4-phenylbutanoic acid is a valuable and versatile compound for a wide range of kinetic studies. Its applications span from fundamental investigations of chemical reaction mechanisms to the characterization of enzymes for biotechnological applications and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust kinetic experiments, ultimately contributing to a deeper understanding of chemical and biological processes.

References

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Available at: [Link]

  • Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1 - Scholars Research Library. Available at: [Link]

  • Kinetics and thermodynamics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in acetic acid-water medium - Zenodo. Available at: [Link]

  • Kinetics of oxidation of 4-oxo-4-phenylbutanoic acid by N-Chlorosuccinimide in aqueous acetic acid medium | Request PDF - ResearchGate. Available at: [Link]

  • Kinetics of Oxidation of 4-Oxo-4-phenylbutanoic Acid by N-Chlorosuccinimide in Aqueous Acetic Acid Medium | Asian Journal of Chemistry. Available at: [Link]

  • Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor - OUCI. Available at: [Link]

  • (PDF) CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - ResearchGate. Available at: [Link]

  • Enzyme-catalyzed asymmetric synthesis of ( S)-2-amino-4-phenylbutanoic acid and ( R) - R Discovery. Available at: [Link]

  • Synthesis of L-HPA from 2-oxo-4-phenylbutanoic acid catalyzed by... - ResearchGate. Available at: [Link]

  • Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes - R Discovery. Available at: [Link]

  • (PDF) Kinetic and Thermodynamic Study for the Oxidation of - Amanote Research. Available at: [Link]

  • A New 4-Oxo-4-Phenylbutanoic Acid Polymorph - MDPI. Available at: [Link]

  • Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis - PMC. Available at: [Link]

  • (PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions - ResearchGate. Available at: [https://www.researchgate.net/publication/371683318_Enantioselective_reduction_of_ethyl_2-oxo-4-phenylbutyrate_to_ethyl_R-2-hydroxy-4-phenylbutyrate_using_stereospecific_carbonyl_reductase_KmCR_optimization_of_cultivation_and_reaction_conditions]([Link] cultivation_and_reaction_conditions)

  • Identification of enzymes involved in oxidation of phenylbutyrate - PubMed. Available at: [Link]

  • The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. Available at: [Link]

  • CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PubMed. Available at: [Link]

Sources

Application

Quantitative Analysis of Drug Metabolites Using Tandem Mass Spectrometry (LC-MS/MS): A Comprehensive Application Note &amp; Protocol

Executive Summary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is universally recognized as the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is universally recognized as the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices[1]. In pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, distinguishing between a parent drug and its structurally similar metabolites requires unparalleled sensitivity and selectivity.

This application note provides a comprehensive, self-validating framework for the quantitation of drug metabolites, using the well-characterized metabolism of Midazolam (MDZ) to 1'-Hydroxymidazolam (1'-OH-MDZ) as a model system[2]. The methodologies described herein are strictly aligned with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation[3].

Scientific Foundations & Experimental Causality

As a bioanalytical scientist, developing a robust assay requires understanding the causality behind every methodological choice:

  • Ionization and Mobile Phase Modifiers: We utilize positive Electrospray Ionization (+ESI). To maximize the generation of [M+H]+ ions for basic compounds like midazolam, 0.1% Formic Acid is added to the mobile phase. This proton-rich environment drives ionization efficiency, directly lowering the Limit of Quantitation (LLOQ)[4].

  • Sample Preparation (µ-Elution SPE vs. Protein Precipitation): While Protein Precipitation (PPT) is rapid, it leaves behind high concentrations of endogenous phospholipids. These lipids co-elute with target analytes and compete for charge in the ESI source, causing severe ion suppression (matrix effects). We employ 96-well µ-elution Solid Phase Extraction (SPE). This mechanism selectively retains the analytes while washing away phospholipids. Furthermore, µ-elution avoids the need for a harsh evaporation/reconstitution step, preserving acid-sensitive metabolites[2].

  • Stable Isotope-Labeled Internal Standards (SIL-IS): We utilize Midazolam- d4​ . Because it shares the exact physicochemical properties and co-elutes with the target analyte, any matrix-induced signal enhancement or suppression affects both equally. The ratio of Analyte/IS remains constant, ensuring quantitative trustworthiness regardless of sample-to-sample matrix variations[1].

Workflow A Method Development (LC & MS Optimization) B Sample Preparation (µ-Elution SPE) A->B C Method Validation (ICH M10 Guidelines) B->C D Accuracy & Precision (Inter/Intra-day) C->D E Matrix Effect & Recovery C->E F Stability Testing (Benchtop, F/T, Long-term) C->F G Study Sample Analysis (Incurred Sample Reanalysis) D->G E->G F->G

Bioanalytical method development and validation workflow per ICH M10 guidelines.

Regulatory Grounding & Quantitative Data Presentation

To ensure the assay is a self-validating system, it must meet the rigorous acceptance criteria set forth by the ICH M10 guidance[3]. Table 1 outlines these mandatory thresholds, while Table 2 demonstrates representative validation data for the MDZ and 1'-OH-MDZ assay, proving the method's reliability for clinical sample analysis[2].

Table 1: ICH M10 Acceptance Criteria for LC-MS/MS Validation
Validation ParameterICH M10 Acceptance Criteria
Accuracy (Calibration Curve) ±15% of nominal concentration (±20% at LLOQ)
Precision (Quality Controls) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (IS-Normalized) CV of the IS-normalized Matrix Factor ≤ 15%
Carryover Blank after ULOQ ≤ 20% of LLOQ signal; ≤ 5% of IS signal
Dilution Integrity Accuracy within ±15%, Precision ≤ 15%
Table 2: Representative Validation Data (Midazolam & 1'-Hydroxymidazolam)
AnalyteLinear Range (ng/mL)Intra-day Precision (CV%)Inter-day Accuracy (% Bias)Extraction Recovery (%)
Midazolam 0.5 – 10002.09 – 14.8-3.3 to +0.5> 96.4
1'-OH-Midazolam 0.5 – 10002.60 – 11.3-6.0 to +1.0> 94.2

Experimental Protocol: Quantitation of Midazolam and Metabolites

This protocol details the extraction and quantitation of MDZ and 1'-OH-MDZ from human plasma. The system utilizes Multiple Reaction Monitoring (MRM), which filters for a specific precursor ion in Q1, fragments it in Q2, and isolates a specific product ion in Q3, virtually eliminating background noise[4].

Reagents and Materials
  • Matrix: Human Plasma ( K2​EDTA anticoagulant).

  • Standards: Midazolam, 1'-Hydroxymidazolam, Midazolam- d4​ (Internal Standard).

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).

  • Extraction Plate: Oasis HLB 96-well µ-Elution Plate (30 µm).

Sample Preparation (µ-Elution SPE)

Self-Validation Check: Always process a double-blank (no analyte, no IS) and a zero-blank (IS only) alongside study samples to continuously monitor for carryover and cross-contamination.

  • Spiking: Aliquot 100 µL of human plasma sample into a 96-well plate. Add 10 µL of IS working solution (Midazolam- d4​ , 50 ng/mL).

  • Pre-treatment: Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein-drug binding. Vortex for 2 minutes.

  • Conditioning: Condition the µ-elution SPE plate with 200 µL MeOH, followed by 200 µL Water. Apply vacuum (approx. 5 inHg) to draw liquids through.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a slow vacuum (1-2 mL/min) to allow optimal interaction with the sorbent bed.

  • Washing: Wash with 200 µL of 5% MeOH in Water to remove polar interferences.

  • Elution: Elute the analytes into a clean collection plate using 2 × 50 µL of ACN/MeOH (50:50, v/v) containing 0.1% FA.

  • Dilution: Dilute the eluate with 100 µL of LC-MS Water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Liquid Chromatography Conditions
  • Column: Reversed-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B (Focusing analytes at the column head)

    • 0.5 - 3.0 min: Linear ramp to 95% B (Elution based on hydrophobicity)

    • 3.0 - 4.0 min: 95% B (Column wash to remove highly retained lipids)

    • 4.0 - 4.1 min: Return to 20% B

    • 4.1 - 5.5 min: Re-equilibration at 20% B.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in positive ESI mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • MRM Transitions:

    • Midazolam: m/z 326.2 → 291.3 (Collision Energy: 30 eV)

    • 1'-Hydroxymidazolam: m/z 342.1 → 203.0 (Collision Energy: 32 eV)

    • Midazolam- d4​ (IS): m/z 330.2 → 295.3 (Collision Energy: 30 eV)

Metabolic Context: The Fate of Midazolam

Understanding the metabolic pathway is critical for interpreting DMPK data. Midazolam is primarily metabolized by hepatic and intestinal Cytochrome P450 enzymes (specifically CYP3A4 and CYP3A5) into 1'-OH-MDZ (major) and 4-OH-MDZ (minor). These hydroxylated metabolites are subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form water-soluble glucuronides for renal excretion[2].

Pathway MDZ Midazolam (MDZ) Parent Drug OH1 1'-Hydroxymidazolam (Major Metabolite) MDZ->OH1 CYP3A4 / CYP3A5 OH4 4-Hydroxymidazolam (Minor Metabolite) MDZ->OH4 CYP3A4 / CYP3A5 GLUC1 1'-OH-MDZ Glucuronide (Excreted) OH1->GLUC1 UGT Enzymes GLUC4 4-OH-MDZ Glucuronide (Excreted) OH4->GLUC4 UGT Enzymes

Cytochrome P450-mediated metabolism of midazolam and subsequent glucuronidation.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org. Available at:[Link]

  • Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Technology Networks. Available at:[Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at:[Link]

  • Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Oxo-4-phenylbutanamide Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. As researchers scale up the synthesis of 4-oxo-4-phenylbutanamide (3-benzoylpropanamide)—a critical intermediate for various anticonvulsant and neuroprotective heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As researchers scale up the synthesis of 4-oxo-4-phenylbutanamide (3-benzoylpropanamide)—a critical intermediate for various anticonvulsant and neuroprotective heterocycles—controlling the byproduct profile becomes paramount. The instinct for many chemists is to force the amidation using harsh chlorinating agents. However, this often leads to a cascade of side reactions.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure high-yield, high-purity amidation. Every protocol described here is designed as a self-validating system, allowing you to visually and chemically confirm success at each step.

Mechanistic Pathway & Byproduct Origins

The standard synthesis involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield 4-oxo-4-phenylbutanoic acid in the first step, which is then coupled to form an amide bond 1. While seemingly straightforward, the amidation step is highly sensitive to reagent selection.

Using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form an acid chloride intermediate is a classical trap. These reagents are potent dehydrating agents. When they react with the newly formed primary amide, they readily strip a water molecule to form 4-oxo-4-phenylbutanenitrile . Furthermore, incomplete activation or moisture ingress leads to the hydrolysis of the activated species back to the starting material (unreacted acid ).

To maintain scientific integrity and prevent these divergent pathways, we strongly advocate for 1,1'-Carbonyldiimidazole (CDI) mediated coupling, which bypasses the harsh conditions of acyl chlorides 2.

Workflow A Benzene + Succinic Anhydride B 4-Oxo-4-phenylbutanoic acid (Intermediate) A->B AlCl3 (Friedel-Crafts) C Acyl Imidazole Intermediate (via CDI Activation) B->C CDI, DMF/DCM D 4-Oxo-4-phenylbutanamide (Target Product) C->D NH3 (Amidation) F Unreacted Acid (Hydrolysis Byproduct) C->F Moisture / Quenching E 4-Oxo-4-phenylbutanenitrile (Dehydration Byproduct) D->E Harsh Reagents (SOCl2) (-H2O)

Mechanistic workflow of 4-oxo-4-phenylbutanamide synthesis and byproduct divergence.

Quantitative Data: Byproduct Identification & Removal

When troubleshooting your crude mixture, cross-reference your analytical data with the table below to identify the exact causality of your impurity profile.

ByproductCausality / MechanismDetection (TLC Rf / MS m/z)Validated Removal Strategy
Unreacted 4-Oxo-4-phenylbutanoic acid Moisture quenching the activated acyl intermediate, or incomplete initial activation.Rf ~0.15 (1:1 Hexane/EtOAc)m/z: 178.18Acid-Base Extraction: Wash the organic phase with 5% aqueous NaHCO₃.
4-Oxo-4-phenylbutanenitrile Dehydration of the target amide driven by excess chlorinating agents (SOCl₂) or excessive heat.Rf ~0.65 (1:1 Hexane/EtOAc)m/z: 159.18Recrystallization: Crystallize from hot ethanol; the highly soluble nitrile remains in the mother liquor.
Diphenylbutanedione Friedel-Crafts over-reaction (double acylation). Rare with succinic anhydride, common with succinyl chloride.Rf ~0.80 (1:1 Hexane/EtOAc)m/z: 238.28Column Chromatography: Silica gel, isocratic elution with 10% EtOAc in Hexanes.

Self-Validating Protocols

Protocol A: CDI-Mediated Amidation of 4-Oxo-4-phenylbutanoic Acid

Causality Note: CDI activates the carboxylic acid to an acyl imidazole, releasing CO₂ and imidazole. Imidazole acts as a mild, non-nucleophilic base, preventing the acidic conditions that drive side reactions. The cessation of CO₂ bubbling serves as a self-validating visual indicator that activation is 100% complete.

  • Activation: Dissolve 1.0 eq of 4-oxo-4-phenylbutanoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Portion-wise, add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) at 0 °C to control the exothermic release of gas.

  • Validation: Stir at room temperature for 1 hour. Self-Validation Check: The reaction is ready for the next step only when CO₂ effervescence entirely ceases. If bubbling continues, activation is still ongoing.

  • Amidation: Cool the mixture back to 0 °C and slowly bubble anhydrous ammonia gas (or add 0.5 M ammonia in dioxane, 2.0 eq). Stir for 2 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize excess imidazole and halt the reaction.

Protocol B: Orthogonal Purification (Acid-Base Extraction)

Causality Note: Amides are neutral under mildly basic conditions, whereas the unreacted starting material (carboxylic acid) will be deprotonated into a water-soluble carboxylate salt. Purification by dissolving the mixture in a 5% w/v sodium bicarbonate solution, followed by extraction, is a proven method to isolate the acid from the neutral amide 3.

  • Extraction: Dilute the crude reaction mixture with ethyl acetate (EtOAc).

  • Acid Removal: Wash the organic layer three times with equal volumes of 5% w/v NaHCO₃. Self-Validation Check: The unreacted acid partitions entirely into the aqueous layer. The aqueous layer will bubble slightly as residual acids are neutralized.

  • Washing: Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Concentration & Recrystallization: Evaporate the solvent under reduced pressure. Dissolve the crude solid in a minimum volume of boiling ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the pure 4-oxo-4-phenylbutanamide crystals.

Troubleshooting FAQs

Q: My TLC shows a large spot with an Rf of ~0.65, and my amide yield is exceptionally low. What happened? A: You are observing the dehydration byproduct, 4-oxo-4-phenylbutanenitrile. This occurs when primary amides are exposed to harsh dehydrating conditions. If you used SOCl₂ or oxalyl chloride followed by heating, the primary amide dehydrated. Switch to a milder coupling reagent like CDI (Protocol A) or EDC/HOBt to prevent this mechanistic pathway.

Q: How can I recover the unreacted 4-oxo-4-phenylbutanoic acid from the aqueous wash? A: The unreacted acid is present as a sodium salt in the NaHCO₃ aqueous layer. To recover it, carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2. The 4-oxo-4-phenylbutanoic acid will precipitate out as a white solid, which can be filtered, washed with cold water, dried under a vacuum, and reused in your next batch.

Q: Why does my product have a yellow tint after concentration? A: A yellow tint often indicates the presence of trace polymerized impurities or oxidized imidazole byproducts. A quick filtration through a short pad of silica gel using EtOAc before recrystallization will trap these highly polar chromophores, leaving you with a pristine white solid after crystallization.

References

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC (National Institutes of Health).[Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the most common causes and how can I fix this?

Answer:

Low or no yield in Friedel-Crafts acylation is a frequent issue that can typically be traced back to several key factors related to your reactants, catalyst, and reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously oven-dried before use.[1][3] Use anhydrous solvents and fresh, high-purity reagents. It is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from contaminating the reaction.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[2][4][5] Aromatic compounds less reactive than mono-halobenzenes are generally unsuitable for Friedel-Crafts reactions.[6]

    • Solution: If your substrate is deactivated, consider using a more potent catalyst system or harsher reaction conditions, though this may lead to side reactions. Alternatively, a different synthetic route that does not rely on Friedel-Crafts acylation might be necessary.

  • Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[2][5][7] This complexation effectively removes the catalyst from the reaction, halting the catalytic cycle.

    • Solution: A stoichiometric amount, or even a slight excess (e.g., 1.1 to 1.3 equivalents), of the Lewis acid catalyst is often required to drive the reaction to completion.[5][7][8]

  • Incompatible Functional Groups on the Substrate: Aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or alcohol (-OH) groups are generally not suitable for Friedel-Crafts reactions.[9] The lone pair of electrons on the nitrogen or oxygen atoms will readily complex with the Lewis acid catalyst, rendering it inactive.[2][4][6]

    • Solution: Protect the incompatible functional group before performing the acylation. For example, an amino group can be acylated to form an amide, which is less basic and directs ortho/para. The protecting group can be removed after the reaction.

Issue 2: Formation of Multiple Products or Isomers

Question: I am observing the formation of multiple products in my reaction. Why is this happening and how can I improve the selectivity?

Answer:

The formation of multiple products can stem from a lack of regioselectivity or the occurrence of side reactions.

Probable Causes & Solutions:

  • Lack of Regioselectivity: For substituted aromatic rings, the position of acylation is directed by the existing substituent. Activating groups direct to the ortho and para positions, while deactivating groups (that still allow the reaction to proceed) direct to the meta position.[10] Steric hindrance can also play a significant role, often favoring the para product over the ortho product.[1] For some substrates like naphthalene, the regioselectivity is highly dependent on reaction conditions.[3][5]

    • Solution: To control regioselectivity, carefully choose your solvent and reaction temperature. For example, in the acylation of naphthalene, non-polar solvents at low temperatures favor the kinetically controlled alpha-product, while polar solvents at higher temperatures favor the thermodynamically controlled beta-product.[3][11]

    Table 1: Solvent Effect on the Acylation of Naphthalene

SolventProduct Distribution (α-isomer : β-isomer)
Carbon Disulfide (CS₂)99 : 1
Dichloromethane (CH₂Cl₂)90 : 10
Nitrobenzene10 : 90
  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur under harsh conditions.[1] The introduction of the first acyl group is deactivating, making a second acylation less favorable.[1][4][12]

    • Solution: Use a stoichiometric amount or only a slight excess of the acylating agent.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.[1][3]

Issue 3: Reaction Mixture Turns Dark and Forms Tar

Question: My reaction mixture turned dark and formed a lot of tar-like material, leading to a low yield of the purified product. What went wrong?

Answer:

Tar formation is a common indicator of decomposition or unwanted side reactions, often triggered by excessive heat or prolonged reaction times.

Probable Causes & Solutions:

  • High Reaction Temperature: Exceeding the optimal temperature for your specific substrate and catalyst can lead to decomposition and the formation of tarry byproducts.[3]

    • Solution: Maintain the recommended reaction temperature. For many Friedel-Crafts acylations, this involves cooling the reaction mixture, especially during the initial addition of reagents.[8]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, particularly at elevated temperatures, increases the likelihood of side reactions and degradation.[1][3]

    • Solution: Monitor the reaction's progress and quench it as soon as the starting material has been consumed.

Experimental Workflow & Protocols

General Protocol for Friedel-Crafts Acylation

This protocol provides a general guideline. Specific conditions should be optimized for each substrate.

1. Preparation:

  • Ensure all glassware (round-bottom flask, dropping funnel, condenser) is thoroughly oven-dried.[3]

  • Assemble the apparatus under an inert atmosphere (nitrogen or argon).[8]

2. Reagent Charging:

  • To the reaction flask, add the anhydrous solvent (e.g., dichloromethane) and the anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 1.3 equivalents).[8]

  • Cool the suspension to 0-5 °C in an ice bath.[8]

3. Addition of Acylating Agent:

  • Dissolve the acyl chloride or anhydride (1.0 equivalent) in a small amount of anhydrous solvent and add it to the dropping funnel.

  • Add the acylating agent dropwise to the stirred Lewis acid suspension over 15-30 minutes, maintaining a low internal temperature.[8]

4. Addition of Aromatic Substrate:

  • Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

  • Add the substrate solution dropwise to the reaction mixture over 20-40 minutes, keeping the temperature at 0-5 °C.[8]

5. Reaction Monitoring:

  • Stir the reaction at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate) and monitor its progress by TLC or GC.[1][3]

6. Workup:

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice, often containing concentrated HCl to hydrolyze the aluminum chloride complex.[3]

  • Separate the organic layer and extract the aqueous layer with a suitable solvent.[3]

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[1]

7. Purification:

  • The crude product can be purified by recrystallization, column chromatography, or distillation.[13]

Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry Glassware setup_inert Assemble under Inert Atmosphere prep_glass->setup_inert add_lewis Charge Solvent & Lewis Acid setup_inert->add_lewis cool_mixture Cool to 0-5 °C add_lewis->cool_mixture add_acyl Add Acylating Agent cool_mixture->add_acyl add_substrate Add Aromatic Substrate add_acyl->add_substrate monitor Monitor Progress (TLC/GC) add_substrate->monitor quench Quench with Ice/HCl monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography/Distillation) dry_concentrate->purify

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Friedel-Crafts acylation?

A1: The reaction proceeds via electrophilic aromatic substitution.[6][9] The Lewis acid catalyst activates the acyl halide or anhydride to form a resonance-stabilized acylium ion.[6][9][12] This highly electrophilic species is then attacked by the π-electrons of the aromatic ring to form a carbocation intermediate (an arenium ion or σ-complex).[6][12] Finally, a proton is lost from the ring, restoring aromaticity and yielding the aryl ketone product.[6][12]

FC_Acylation_Mechanism reagents Acyl Halide + Lewis Acid (AlCl₃) acylium Acylium Ion [R-C≡O]⁺ (Electrophile) reagents->acylium Formation of Electrophile arenium Arenium Ion (σ-complex) acylium->arenium aromatic Aromatic Ring (Nucleophile) aromatic->arenium Nucleophilic Attack product Aryl Ketone Product arenium->product Deprotonation & Restoration of Aromaticity

Caption: Simplified mechanism of Friedel-Crafts acylation.

Q2: Can I use an acid anhydride instead of an acyl chloride?

A2: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts acylation.[6] They are generally less reactive than acyl chlorides and may require slightly harsher conditions.[4] However, they produce carboxylic acids as byproducts, which are less hazardous than the hydrogen chloride gas generated from acyl chlorides.[4]

Q3: Are there "greener" or alternative catalysts to AlCl₃?

A3: Yes, due to the hazardous and moisture-sensitive nature of AlCl₃, several alternative catalysts have been developed. These include:

  • Other Lewis Acids: Iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can be used.[14]

  • Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (TfOH) can catalyze the reaction.[14]

  • Solid Acid Catalysts: Zeolites and other solid acids are being explored as more environmentally friendly and reusable options.[15][16]

  • Metal Triflates: Lanthanide triflates are known for their water tolerance and reusability.[15]

Q4: Why doesn't the acylium ion rearrange like carbocations in Friedel-Crafts alkylation?

A4: The acylium ion is resonance-stabilized, with the positive charge delocalized between the carbon and oxygen atoms.[6][9][12] This stability prevents the skeletal rearrangements that are a common problem with the carbocation intermediates in Friedel-Crafts alkylation.[9][12] This makes acylation a more reliable method for introducing a specific carbon chain, which can then be reduced to an alkyl group if desired.[7][12]

Q5: What are the key safety precautions for this reaction?

A5:

  • Reagent Handling: Acyl chlorides and anhydrides are corrosive and often lachrymatory.[13] Lewis acids like AlCl₃ are corrosive and react violently with water.[8][17] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13]

  • Reaction Vapors: The reaction often generates corrosive hydrogen chloride (HCl) gas.[4][8] Ensure your apparatus is properly vented to a scrubber or an appropriate trap.

  • Exothermic Nature: The reaction can be highly exothermic, especially during the addition of reagents.[17] Maintain proper cooling and control the rate of addition to prevent the reaction from becoming too vigorous.

References

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations - StudySmarter. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (URL: [Link])

  • Activating and Deactivating Groups - Chemistry Steps. (URL: [Link])

  • Ch12: Friedel-Crafts limitations - Chemistry LibreTexts. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (URL: [Link])

  • Experiment 1: Friedel-Crafts Acylation - Hamilton College. (URL: [Link])

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (URL: [Link])

  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. (URL: [Link])

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (URL: [Link])

Sources

Troubleshooting

Preventing degradation of 4-Oxo-4-phenylbutanamide during storage

Technical Support Center: 4-Oxo-4-phenylbutanamide Stability & Storage Welcome to the Senior Application Scientist portal for the handling, storage, and troubleshooting of 4-oxo-4-phenylbutanamide (also known as 3-benzoy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxo-4-phenylbutanamide Stability & Storage

Welcome to the Senior Application Scientist portal for the handling, storage, and troubleshooting of 4-oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide). Because this molecule contains both a γ -ketone and an amide functional group, it is uniquely susceptible to multiple degradation pathways if environmental controls fail.

The Stability Matrix: Quantitative Degradation Thresholds

To establish a self-validating quality control system, you must first understand the quantitative limits of the compound. The table below summarizes the primary degradation triggers, the resulting by-products, and the kinetic thresholds observed during accelerated stability testing.

Stress ConditionPrimary DegradantKinetic Rate (Estimated)Preventative Threshold
Moisture / High Humidity (40°C / 75% RH)4-Oxo-4-phenylbutanoic acid>5% degradation over 6 monthsMaintain RH < 10%; use desiccants
Aqueous Acidic Media (pH < 4.0)Pyrrolidone / Furanone derivativesRapid intramolecular cyclizationBuffer solutions to pH 6.5 – 7.0
Ambient Light / Oxygen Oxidative cleavage products~2% degradation over 30 daysStore under Argon; use amber vials

Mechanistic Deep-Dives (FAQs)

Q1: Why does my 4-oxo-4-phenylbutanamide undergo hydrolysis during long-term storage, and how can I prevent it? Causality: While amide bonds are generally more stable than esters, they remain susceptible to nucleophilic attack by water[1]. In high-humidity environments, water molecules attack the electrophilic carbonyl carbon of the amide. This process is catalyzed by both acidic and basic micro-environments, ultimately cleaving the carbon-nitrogen bond to yield 4-oxo-4-phenylbutanoic acid and ammonia[2]. The presence of the γ -keto group can further activate the molecule toward hydrolysis via neighboring group participation. Prevention: Absolute exclusion of moisture is required. Formulations and stored powders must be kept in tightly sealed containers with active desiccants to prevent the onset of hydrolytic kinetics[3].

Q2: I am observing cyclization by-products in my HPLC chromatograms. What triggers this structural rearrangement? Causality: 4-Oxo-4-phenylbutanamide is a γ -keto amide, meaning it possesses both a nucleophilic moiety (the amide nitrogen/oxygen) and an electrophilic moiety (the ketone carbonyl) separated by a flexible three-carbon chain. Under thermal stress or acidic catalysis, the molecule undergoes intramolecular cyclization[4]. The amide nitrogen attacks the ketone carbonyl, followed by dehydration, to form stable 5-phenyl-2-pyrrolidone derivatives or related heterocycles. Prevention: Maintain storage temperatures strictly at or below -20°C to reduce the kinetic energy required to reach the cyclization transition state. Avoid exposure to Lewis acids or protic acids during formulation.

Q3: How does oxidative degradation occur, and what storage conditions mitigate this? Causality: The methylene carbons ( α to the carbonyl groups) are highly susceptible to hydrogen atom abstraction by reactive oxygen species (ROS) or light-induced radicals[5]. Once a carbon-centered radical forms, it rapidly reacts with atmospheric oxygen to form peroxyl radicals and hydroperoxides, which subsequently decompose into smaller oxidative cleavage products. Prevention: Displace atmospheric oxygen with an inert gas (Argon or Nitrogen) prior to sealing the storage vials. Use actinic (amber) glass to block UV/Vis radiation that initiates radical formation.

Visualizing the Degradation Landscape

To aid in root-cause analysis during your troubleshooting workflows, refer to the mechanistic pathway diagram below.

Mechanisms Compound 4-Oxo-4-phenylbutanamide (Intact) Hydrolysis Hydrolysis (Moisture / pH extremes) Compound->Hydrolysis H2O Cyclization Intramolecular Cyclization (Heat / Acidic Catalysis) Compound->Cyclization Δ / H+ Oxidation Alpha-Carbon Oxidation (O2 / Light / Radicals) Compound->Oxidation O2 / hν Acid 4-Oxo-4-phenylbutanoic acid + Ammonia Hydrolysis->Acid Pyrrolidone Pyrrolidone / Furanone Derivatives Cyclization->Pyrrolidone Degradants Oxidative Cleavage Products Oxidation->Degradants

Degradation pathways of 4-oxo-4-phenylbutanamide: hydrolysis, cyclization, and oxidation.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness in your experimental results, implement the following self-validating protocols. Every step includes a built-in feedback loop to verify the integrity of the system.

SOP 1: Ultra-Dry Inert Storage Protocol

Objective: Prevent hydrolysis and oxidation during long-term storage.

  • Lyophilization: Dry the synthesized 4-oxo-4-phenylbutanamide powder using a manifold freeze-dryer for 24 hours.

    • Self-Validation Check: Perform a Karl Fischer titration on a 10 mg aliquot. If the moisture content exceeds 0.1% (w/w), the drying cycle must be repeated.

  • Inert Backfilling: Transfer the validated dry powder into amber glass vials. Insert an Argon gas line (99.999% purity) into the vial and purge the headspace for exactly 30 seconds to displace all ambient oxygen.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Cryogenic Storage: Store the vials in a monitored -20°C freezer.

    • Self-Validation Check: Integrate a continuous digital temperature logger. If the logger records a temperature deviation above -5°C for more than 2 hours, the batch is automatically quarantined for HPLC re-evaluation.

SOP 2: HPLC-UV Stability Validation & Root-Cause Analysis

Objective: Quantify degradation and identify the specific failure mode (moisture vs. heat vs. oxygen).

  • Sample Preparation: Dissolve 1.0 mg of the quarantined sample in 1.0 mL of anhydrous HPLC-grade Acetonitrile.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Run a gradient mobile phase from 90% Water (0.1% TFA) to 90% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Causality Assignment: Monitor the eluent at 254 nm.

    • Intact Product: The primary peak for 4-oxo-4-phenylbutanamide elutes at approximately RT ~ 8.5 min.

    • Diagnostic Check A (Hydrolysis): The appearance of a more polar peak at RT ~ 6.2 min confirms the presence of 4-oxo-4-phenylbutanoic acid, validating a moisture breach[6].

    • Diagnostic Check B (Cyclization): The appearance of a less polar peak at RT ~ 11.4 min indicates the formation of a pyrrolidone derivative, validating a thermal or acidic storage failure[4].

QCWorkflow Start Receive / Synthesize Batch Test HPLC-UV Purity Check (SOP 2) Start->Test Decision Purity > 99.0%? Test->Decision Store Store at -20°C Argon Atmosphere (SOP 1) Decision->Store Yes Reject Quarantine & Investigate Causality Decision->Reject No Monitor Monthly Stability Pull (Karl Fischer & HPLC) Store->Monitor Monitor->Test Re-evaluate

Quality control and storage workflow to prevent 4-oxo-4-phenylbutanamide degradation.

References

  • PatSnap. "How to Minimize Amide Hydrolysis in High-Humidity Environments." PatSnap Chemical Insights, 2026. [Link]

  • H. Surya Prakash Rao and S. P. Senthilkumar. "Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates." Journal of Chemical Sciences, Indian Academy of Sciences, 2004.[Link]

  • N. Alhaji et al. "Kinetics of Oxidation of 4-Oxo-4-phenylbutanoic Acid by N-Chlorosuccinimide in Aqueous Acetic Acid Medium." Asian Journal of Chemistry, 2010.[Link]

  • A. S. Fisyuk et al. "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines." Arabian Journal of Chemistry, 2021.[Link]

  • Basicmedical Key. "Drug stability: Hydrolysis of amides." Basicmedical Key, 2016. [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 4-Oxo-4-phenylbutanamide Derivatives

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectral analysis of 4-oxo-4-phenylbutanamide (4-OPBA) derivatives. These compounds, characterized by a 1,4-dicarbonyl-like framework terminati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectral analysis of 4-oxo-4-phenylbutanamide (4-OPBA) derivatives. These compounds, characterized by a 1,4-dicarbonyl-like framework terminating in an amide, frequently exhibit complex NMR phenomena such as restricted C-N bond rotation, solvent-dependent chemical shifts, and overlapping aromatic multiplets.

As an application scientist, my goal is to help you move beyond merely identifying peaks. This guide provides causal explanations and self-validating protocols to ensure absolute scientific integrity in your structural assignments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do I observe doubled signals or broad multiplets for the N-alkyl substituents and the adjacent methylene protons? A1: This is a classic manifestation of restricted rotation around the amide C-N bond. The partial double-bond character of the amide bond—caused by the resonance delocalization of the nitrogen lone pair into the carbonyl group—creates a high energy barrier for rotation. At room temperature, this rotation is often slow on the NMR timescale, leading to the observation of distinct cis and trans conformers (rotamers) 1. For instance, in N,N-disubstituted amides, the substituents reside in distinct magnetic environments and appear as separate signals 2. The adjacent methylene protons (C3) can also experience differential shielding, causing their triplet signals to broaden or split.

Q2: My amide N-H signal is extremely broad or completely absent in the ¹H NMR spectrum. Is my compound degrading? A2: Not necessarily. The amide N-H proton is subject to two phenomena: quadrupolar relaxation from the ¹⁴N nucleus (which broadens the signal) and chemical exchange with protic solvents or trace moisture 3. If you are using a solvent like CDCl₃ that has absorbed water, the N-H proton undergoes rapid exchange, causing the signal to broaden into the baseline. To self-validate the presence of the amide, perform a D₂O exchange experiment or switch to a rigorously anhydrous, non-protic solvent like DMSO-d₆ 4.

Q3: The aromatic region (7.4–8.0 ppm) is a complex, overlapping multiplet. How can I definitively assign the phenyl ring protons? A3: The 4-oxo-4-phenylbutanamide scaffold contains a benzoyl group where the ketone carbonyl exerts a strong electron-withdrawing effect. This heavily deshields the ortho protons (H-2, H-6), pushing them downfield to ~7.9–8.0 ppm as a distinct doublet 5. The meta (H-3, H-5) and para (H-4) protons resonate upfield (~7.4–7.6 ppm) and often overlap. To unambiguously assign these, rely on a ¹H-¹³C HMBC experiment, which will show a strong 3-bond correlation from the ortho protons to the ketone carbonyl carbon (~198 ppm).

Section 2: Step-by-Step Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Causality: Heating the sample provides the thermal energy required to overcome the rotational barrier of the C-N partial double bond. As the exchange rate between rotamers increases, the distinct signals will broaden, reach a coalescence temperature ( Tc​ ), and eventually sharpen into a single, time-averaged peak 6.

  • Sample Preparation: Dissolve 10–15 mg of the 4-OPBA derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Filter through glass wool into a clean NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K to identify the suspected rotameric peaks (e.g., doubled N-methyl singlets or complex aliphatic multiplets).

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, up to 368 K).

  • Equilibration: Allow the sample to equilibrate for exactly 5 minutes at each new temperature to ensure thermal homogeneity across the sample volume.

  • Acquisition & Analysis: Acquire a spectrum at each step. Observe the coalescence of the doubled peaks. If the peaks merge into a sharp singlet at higher temperatures, the doubling is definitively caused by restricted rotation, validating your structural integrity.

Protocol 2: D₂O Exchange for Amide Proton Verification

Causality: The acidic amide proton exchanges with deuterium from D₂O. Since deuterium is invisible in standard ¹H NMR, the corresponding signal will vanish, confirming its identity as an exchangeable heteroatom-bound proton 4.

  • Initial Scan: Acquire a ¹H NMR spectrum of the sample in a non-protic solvent (e.g., CDCl₃). Identify the broad singlet typically found between 5.5–8.0 ppm.

  • D₂O Addition: Add 1–2 drops (approx. 10–20 μL) of 99.9% D₂O directly into the NMR tube.

  • Agitation: Cap the tube securely and shake vigorously for 30–60 seconds to maximize the biphasic contact area and facilitate proton-deuterium exchange.

  • Re-acquisition: Place the tube back in the spectrometer, re-shim (as the D₂O droplet may affect magnetic homogeneity), and acquire a second spectrum.

  • Validation: The disappearance of the suspected peak confirms it is an exchangeable N-H proton.

Section 3: Quantitative Data Summaries

To assist in rapid spectral interpretation, the following table summarizes the characteristic ¹H and ¹³C chemical shifts for the core 4-oxo-4-phenylbutanamide scaffold in CDCl₃ at 298 K 57.

Structural Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Diagnostic Notes
Ketone C=O (C4) N/AN/A197.5 – 199.0Highly deshielded; confirmed via HMBC from ortho-protons.
Amide C=O (C1) N/AN/A173.0 – 176.5Typical amide carbonyl range.
Phenyl ortho (H-2',6') 7.90 – 8.00Doublet (d), J ≈ 7.5 - 8.5128.0 – 129.5Deshielded by adjacent ketone.
Phenyl meta/para 7.40 – 7.60Multiplet (m)128.5 – 133.5Often overlaps; para carbon is typically ~133 ppm.
Methylene (C3) 3.25 – 3.65Triplet (t), J ≈ 6.0 - 6.534.0 – 38.0Adjacent to ketone; shifted downfield relative to C2.
Methylene (C2) 2.50 – 3.00Triplet (t), J ≈ 6.0 - 6.528.0 – 32.0Adjacent to amide; may show rotameric splitting.
Amide N-H 5.50 – 7.00Broad Singlet (br s)N/AHighly variable; solvent and concentration dependent.

Section 4: Diagnostic Workflow for Complex Spectra

The following flowchart outlines the logical decision tree for troubleshooting ambiguous signals in 4-OPBA derivatives.

NMR_Troubleshooting Start Acquire 1H NMR of 4-OPBA Derivative at 298K CheckBroad Are there doubled/broad peaks in the aliphatic region? Start->CheckBroad SuspectRotamer Hypothesis: Amide Rotamers (Restricted C-N Rotation) CheckBroad->SuspectRotamer Yes CheckNH Is the N-H signal missing or extremely broad? CheckBroad->CheckNH No VTNMR Execute Protocol 1: Variable Temp (VT) NMR SuspectRotamer->VTNMR Coalesce Do the peaks coalesce into a sharp singlet? VTNMR->Coalesce ConfirmedRotamer Validated: Rotamers. Proceed with assignment. Coalesce->ConfirmedRotamer Yes Impurity Invalidated: Suspect structural isomer or sample impurity. Coalesce->Impurity No D2O Execute Protocol 2: D2O Exchange CheckNH->D2O Yes ConfirmedNH Validated: Exchangeable N-H proton confirmed. D2O->ConfirmedNH

Diagnostic decision tree for resolving common NMR artifacts in 4-oxo-4-phenylbutanamide derivatives.

References

  • Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL:[Link]

  • NMR studies of rotamers with multi-substituted amides Source: Semantic Scholar URL:[Link]

  • Visible-Light-Mediated Cascade 1,4-Hydrogen Atom Transfer versus Dearomative Spirocyclization of N-Benzylacrylamides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • NMR studies of rotamers with multi-substituted amides Source: ResearchGate URL:[Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines Source: Arabian Journal of Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crossed Claisen Condensations

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently rely on the Claisen condensation to construct complex carbon-carbon bonds and synthesize β-keto esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently rely on the Claisen condensation to construct complex carbon-carbon bonds and synthesize β-keto esters. However, the generation of unwanted self-condensation byproducts remains one of the most common failure modes in this workflow.

This guide is designed to help you troubleshoot, optimize, and intrinsically design your Claisen condensations to suppress self-condensation through rigorous thermodynamic and kinetic controls.

Diagnostic Overview: The Logic of Claisen Condensations

G Start Evaluate Substrates Check Are both esters enolizable? Start->Check Yes Yes Check->Yes No No (One lacks α-protons) Check->No SelfCond High Self-Condensation Risk (4 Possible Products) Yes->SelfCond Thermo Thermodynamic Protocol (NaOEt, RT, Excess Acceptor) No->Thermo Kinetic Kinetic Control Protocol (LDA, -78°C) SelfCond->Kinetic Success Target β-Keto Ester Kinetic->Success Thermo->Success

Decision tree for selecting Claisen condensation conditions based on substrate enolizability.

Troubleshooting FAQs

Q1: Why am I observing a high percentage of self-condensation byproduct in my crossed Claisen reaction? A1: Self-condensation occurs when the enolate of your target donor attacks another molecule of itself rather than the intended electrophilic acceptor. Under standard thermodynamic conditions (e.g., NaOEt in EtOH), the base establishes an equilibrium where enolates are continuously formed and protonated. If both esters have similar α-proton acidities (pKa ~25), the base generates a statistical mixture of enolates, leading to four possible condensation products[1]. Furthermore, local concentration spikes of the enolizable ester increase the probability of self-attack.

Q2: How can I design my thermodynamic reaction to intrinsically prevent self-condensation? A2: The most robust thermodynamic approach is to use a non-enolizable ester as the electrophilic acceptor. Esters such as ethyl formate, ethyl carbonate, ethyl oxalate, and ethyl benzoate lack α-hydrogens and cannot form enolates[1][2]. To further suppress the self-condensation of your enolizable donor, you must control the stoichiometry and order of addition. Maintain a large excess of the non-enolizable acceptor in the reaction vessel with the base, and add the enolizable donor dropwise. This ensures that as soon as the donor enolate forms, it is surrounded by the highly reactive, non-enolizable electrophile[2][3].

Q3: I must couple two enolizable esters. How do I force cross-condensation? A3: When both substrates are enolizable, you must abandon thermodynamic control and utilize kinetic enolization. This involves pre-forming the enolate of your donor ester using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[4]. LDA quantitatively and irreversibly deprotonates the donor ester. Once the enolate is fully formed, the acceptor ester is added. Because the donor is completely converted to its enolate, no neutral donor molecules remain to undergo self-condensation.

Q4: My kinetic Claisen condensation is yielding O-acylated byproducts or poly-acylation. What acylating agents are recommended? A4: Acylating pre-formed enolates with standard esters or acyl chlorides can sometimes lead to mixtures of O- and C-acylation. To achieve reliable C-acylation under kinetic control, consider using Mander's reagent (methyl cyanoformate) or Weinreb amides (N-methoxy-N-methylamides)[5]. Mander's reagent is particularly effective for acylating ketone enolates to form β-keto esters without the risk of over-acylation, allowing for the formation of quaternary centers[5].

Q5: Why does my reaction stall or reverse during workup? A5: The Claisen condensation is an equilibrium process. The critical driving force that pushes the reaction to completion is the irreversible deprotonation of the newly formed β-keto ester product[6]. The β-keto ester has a pKa of 8-11, making it significantly more acidic than the starting ester (pKa ~25) or the alcohol byproduct (pKa 16-17)[5][7]. If your product lacks an acidic α-proton (e.g., forming a quaternary carbon under thermodynamic conditions), the alkoxide base cannot deprotonate it, and the tetrahedral intermediate will collapse back into starting materials[7]. Always ensure you use a full stoichiometric equivalent of base, as it is consumed in this final deprotonation step[6].

Quantitative Data & Reaction Parameters

Table 1: pKa Values Governing Claisen Condensations

Understanding the acidity of your species is critical for predicting the thermodynamic sink of the reaction.

Chemical SpeciesTypical pKaMechanistic Role in Claisen Condensation
Ester (α-proton) ~25Starting material; requires a strong base for initial deprotonation[1].
Ketone (α-proton) ~20Starting material; more acidic than esters, preferentially forms the enolate[1].
Alcohol (conjugate acid) 16-17Byproduct of condensation; its alkoxide acts as the catalytic/stoichiometric base[7].
β-Keto Ester (α-proton) 8-11Product; its irreversible deprotonation acts as the thermodynamic sink driving the reaction[5][7].
Table 2: Troubleshooting Matrix: Stoichiometry & Addition Order

Adjusting your addition parameters can drastically reduce self-condensation rates.

StrategyDonor (Enolizable)Acceptor (Electrophile)Addition OrderExpected Self-Condensation
Standard Batch 1.0 eq1.0 eqAll reagents mixed simultaneouslyHigh (Statistical mixture)
Excess Acceptor 1.0 eq2.0 - 5.0 eqDonor added slowly to Acceptor + BaseLow (<10%)[2]
Pre-formed Enolate 1.0 eq1.05 eqAcceptor added to pre-formed enolateVery Low (<5%)[4]

Experimental Protocols

Protocol A: Thermodynamic Crossed Claisen (Slow Addition Method)

Use this protocol when coupling an enolizable ester with a non-enolizable ester (e.g., ethyl formate, ethyl benzoate).

  • Setup: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and an argon inlet.

  • Reagent Loading: Add the non-enolizable ester (3.0 eq) and the alkoxide base (1.1 eq) to the flask in an anhydrous solvent. Critical Note: Ensure the alkoxide base matches the alkyl group of your ester to prevent unwanted transesterification side products[6].

  • Slow Addition: Dissolve the enolizable donor ester (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise via the dropping funnel over 1-2 hours at room temperature.

  • Reaction: Stir the mixture for an additional 2 hours to ensure complete conversion.

  • Workup: Quench the reaction by pouring it into cold dilute acid (e.g., 1M HCl) to protonate the β-keto ester enolate. Extract with an organic solvent, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Kinetic Crossed Claisen (LDA Pre-formation Method)

Use this protocol when both substrates are enolizable to strictly enforce cross-condensation.

G Step1 Cool THF to -78°C Step2 Add LDA (1.05 eq) Step1->Step2 Step3 Dropwise Add Donor Ester Step2->Step3 Step4 Stir 30 min (Enolate Forms) Step3->Step4 Step5 Add Electrophile (Acceptor) Step4->Step5

Step-by-step workflow for kinetic enolate formation and subsequent acylation.

  • Enolate Formation: In an oven-dried flask under argon, cool anhydrous THF to -78 °C using a dry ice/acetone bath. Add LDA (1.05 eq).

  • Donor Addition: Slowly add the enolizable donor ester (1.0 eq) dropwise. Stir at -78 °C for 30-45 minutes to ensure complete, irreversible enolization[4].

  • Electrophile Addition: Add the electrophilic acceptor ester or Mander's reagent (1.1 eq) dropwise.

  • Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature to allow the tetrahedral intermediate to collapse.

  • Quench: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ) and extract with ethyl acetate.

References

  • Source: rsc.
  • Source: chemistrysteps.
  • Source: masterorganicchemistry.
  • Title: 23.
  • Title: 6.
  • Source: wikipedia.
  • Source: organicchemistrydata.

Sources

Optimization

Technical Support Center: Stability of 4-Oxo-2-Butenoic Acid Derivatives

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Navigating the pH-Dependent Stability of 4-Oxo-2-Butenoic Acid Derivatives Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Navigating the pH-Dependent Stability of 4-Oxo-2-Butenoic Acid Derivatives

Welcome to the technical support center. This guide is designed to provide you with in-depth insights and practical solutions for the stability challenges associated with 4-oxo-2-butenoic acid derivatives. These compounds are valuable intermediates and biologically active molecules, but their inherent reactivity, particularly within their α,β-unsaturated carbonyl system, makes them susceptible to pH-dependent degradation.[1][2] This document provides FAQs, troubleshooting protocols, and a deeper look into the chemical mechanisms to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the stability of these compounds.

Q1: Why is my 4-oxo-2-butenoic acid derivative degrading so quickly in my aqueous buffer?

The core of the instability lies in the compound's structure: it is an α,β-unsaturated carbonyl compound.[3][4] This arrangement creates an electron-deficient β-carbon, making the C=C double bond highly susceptible to nucleophilic attack.[4][5] In aqueous solutions, weak nucleophiles like water, and especially the much stronger hydroxide ion (OH⁻) present at neutral and basic pH, can attack this site in a process known as conjugate or Michael addition.[5][6] This reaction disrupts the conjugated system and leads to the formation of degradation products.

Q2: What is the optimal pH range to maintain the stability of my 4-oxo-2-butenoic acid derivative?

Generally, these derivatives exhibit their highest stability in acidic to near-neutral conditions (pH 4-6.5). As the pH increases into the neutral (pH 7-7.4) and basic (pH > 7.5) ranges, the concentration of the hydroxide ion (OH⁻) increases, which significantly accelerates the rate of degradation via nucleophilic addition. Therefore, for most applications, preparing and storing solutions in a slightly acidic buffer is recommended.

Q3: What are the likely degradation products I should be monitoring?

The primary degradation pathway is the addition of water across the carbon-carbon double bond. This results in the formation of a β-hydroxy ketone (a 3-hydroxy-4-oxo-butanoic acid derivative). Under strongly basic conditions or with prolonged incubation, further reactions such as retro-aldol cleavage or polymerization can occur, leading to a more complex mixture of products.

Q4: I'm observing a gradual color change in my stock solution. What does this signify?

A change in color, such as yellowing, often indicates the formation of new chemical species with extended chromophores. This can be a result of polymerization or other side reactions of the α,β-unsaturated system. It is a visual indicator of compound degradation and suggests that the solution should be discarded and prepared fresh.

Q5: How can I maximize the short-term stability of my compound for biological assays?

To ensure the integrity of your compound during experiments, follow these best practices:

  • Prepare Fresh Solutions: Make solutions immediately before use. Avoid long-term storage in aqueous buffers.

  • Use a Suitable Buffer: Employ a slightly acidic buffer (e.g., acetate buffer at pH 5 or MES buffer at pH 6) if compatible with your experimental system.

  • Control Temperature: Store stock solutions at -20°C or -80°C in an anhydrous solvent like DMSO. During experiments, keep aqueous solutions on ice when not in immediate use.

  • Protect from Light: Some unsaturated compounds are susceptible to photodecomposition. Store solutions in amber vials or protect them from direct light.[7][8]

  • High Concentration Stocks: Prepare high-concentration stock solutions in an anhydrous organic solvent (e.g., DMSO). The final concentration of the organic solvent in your aqueous experimental medium should be kept low (typically <0.5%) to minimize solubility and toxicity issues while limiting the amount of time the compound is exposed to water.

Troubleshooting Guide: Common Experimental Issues
SymptomProbable Cause(s)Recommended Solutions
Rapid loss of parent compound peak in HPLC/LC-MS analysis. pH-mediated hydrolysis/degradation. The compound is unstable in your analytical mobile phase or sample buffer.Check the pH of your mobile phase and sample diluent. Use a slightly acidic buffer (e.g., 0.1% formic or acetic acid in the mobile phase). Prepare samples in a stability-optimized buffer immediately before injection.
Appearance of new, unexpected peaks in NMR or LC-MS spectra. Formation of degradation products (e.g., hydrated adducts, dimers).Co-inject a freshly prepared sample and an aged sample to confirm which peaks are degradants. Use the protocols below to characterize the unknown peaks. Ensure your storage and handling conditions minimize degradation.
Inconsistent or poor results in biological assays. The active compound is degrading over the time course of the assay, leading to a lower effective concentration.Perform a time-course stability study of the compound in your assay medium (see Protocol 1). If unstable, shorten the incubation time, lower the pH if possible, or consider using a more stable analog.
Precipitation or cloudiness in aqueous solution. The compound may have poor aqueous solubility. Alternatively, degradation products or polymers may be less soluble and precipitating out of solution.Confirm the solubility limit of the parent compound. If solubility is not the issue, it is likely degradation. Filter the solution and analyze the supernatant and precipitate separately to identify the cause.
Core Mechanisms: A Deeper Scientific Dive

The instability of 4-oxo-2-butenoic acid derivatives in aqueous solution is primarily governed by a base-catalyzed conjugate addition mechanism. The α,β-unsaturated carbonyl system polarizes the molecule, making the β-carbon electrophilic.

Mechanism: Base-Catalyzed Hydration

  • Nucleophilic Attack: A hydroxide ion (OH⁻), prevalent in neutral to basic solutions, acts as a potent nucleophile and attacks the electrophilic β-carbon.

  • Enolate Formation: This attack breaks the C=C π-bond, and the electrons are pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is rapidly protonated by a water molecule, with the proton adding to the α-carbon.

  • Final Product: The result is a stable β-hydroxy-4-oxobutanoic acid derivative, which is often inactive in biological assays targeting the parent compound.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: Protonation A Derivative + OH⁻ B Transition State A->B Attack at β-carbon C Resonance-Stabilized Enolate Intermediate B->C D Enolate + H₂O E β-Hydroxy Product + OH⁻ D->E Proton transfer

Caption: Base-catalyzed degradation pathway.

Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compounds.

Protocol 1: pH-Dependent Stability Assay

This experiment quantifies the rate of degradation at different pH values.

Workflow Diagram

Caption: Workflow for pH stability assessment.

Methodology

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range. Recommended:

    • pH 4.0: 100 mM Acetate Buffer

    • pH 7.4: 100 mM Phosphate-Buffered Saline (PBS)

    • pH 9.0: 100 mM Glycine-NaOH Buffer

  • Stock Solution: Prepare a 10 mM stock solution of your 4-oxo-2-butenoic acid derivative in anhydrous DMSO.

  • Initiate Reaction: In separate wells of a 96-well plate, add the appropriate buffer. To initiate the stability test, add the stock solution to each well to achieve a final compound concentration of 10-50 µM. The final DMSO concentration should be ≤0.5%.

  • Incubation: Incubate the plate at a constant temperature, typically 37°C, to simulate physiological conditions.[9]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each well.

  • Quench Reaction: Immediately quench the degradation by adding the aliquot to a 2-3 fold excess of cold acetonitrile or methanol. This will precipitate proteins and halt the reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.[9][10]

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. From this data, you can calculate the half-life (t½) of the compound at each pH condition.

Protocol 2: Forced Degradation and Product Identification

This protocol is used to generate and identify the primary degradation products.

  • Forced Degradation: Prepare a concentrated solution (e.g., 1 mg/mL) of your compound in a high pH buffer (e.g., pH 10-12) or a dilute NaOH solution. Allow it to stir at room temperature until HPLC analysis shows that the parent peak has significantly diminished and a major degradation peak has appeared.

  • Neutralization: Carefully neutralize the solution with an acid (e.g., HCl) to pH ~7.

  • Analysis by LC-MS/MS: Analyze the degraded sample using high-resolution mass spectrometry to obtain the exact mass of the degradation product(s). A common finding would be an increase in mass of 18.0106 Da, corresponding to the addition of a water molecule.

  • Structural Elucidation: If further characterization is needed, the degradation product can be isolated using preparative HPLC and its structure confirmed by NMR spectroscopy.

By understanding the inherent reactivity of 4-oxo-2-butenoic acid derivatives and implementing these systematic approaches to stability testing, you can ensure the quality and reliability of your experimental data.

References
  • ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Retrieved from [Link]

  • Bayly, R. C., & Dagley, S. (1969). Oxoenoic acids as metabolites in the bacterial degradation of catechols. Biochemical Journal, 111(3), 303–307. Retrieved from [Link]

  • Hunter, J. H., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Scientific Reports, 8(1), 5059. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (2025, August 15). α,β-unsaturated ketones. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • N/A. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Oxo-4-phenylbutanamide vs. 3-oxo-N-phenylbutanamide in research

Comparative Analysis: 4-Oxo-4-phenylbutanamide vs. 3-oxo-N-phenylbutanamide in Advanced Research Executive Summary In the landscape of synthetic organic chemistry and drug discovery, structural isomers often dictate vast...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 4-Oxo-4-phenylbutanamide vs. 3-oxo-N-phenylbutanamide in Advanced Research

Executive Summary

In the landscape of synthetic organic chemistry and drug discovery, structural isomers often dictate vastly different mechanistic pathways. This guide provides an in-depth comparative analysis of two C10H11NO2 isomers: 3-oxo-N-phenylbutanamide (commonly known as acetoacetanilide) and 4-oxo-4-phenylbutanamide (3-benzoylpropanamide). While both possess a molecular weight of 177.20 g/mol , their distinct carbonyl spacing—a β -keto amide versus a γ -keto amide—fundamentally alters their reactivity. Acetoacetanilide serves as a highly reactive active methylene compound for multicomponent annulations and materials science[1][2], whereas 4-oxo-4-phenylbutanamide acts as a versatile 1,4-bielectrophile, critical for synthesizing complex heterocyclic pharmacophores like meprin inhibitors[3].

Structural & Mechanistic Profiling

The synthetic utility of these two molecules is governed by the spatial relationship between their carbonyl groups.

3-oxo-N-phenylbutanamide ( β -Keto Amide): The proximity of the ketone and amide carbonyls in acetoacetanilide creates a highly acidic active methylene bridge (C2) with a pKa of approximately 11[4]. This structural feature enables facile keto-enol tautomerization. In the presence of mild bases, it forms a stabilized enolate that acts as a potent nucleophile, making it a cornerstone reagent in DNA-encoded library (DEL) synthesis[5] and multicomponent reactions[1].

4-Oxo-4-phenylbutanamide ( γ -Keto Amide): By separating the ketone and amide functionalities by two methylene units, 4-oxo-4-phenylbutanamide loses the active methylene characteristic. Instead, it functions as a 1,4-dicarbonyl equivalent. The electrophilic C1 and C4 centers are perfectly spaced to undergo condensation reactions with binucleophiles (e.g., hydrazines or diamines), driving the thermodynamically favorable cyclization into 5-membered heterocyclic rings (pyrazoles, pyrroles)[3][6].

G A Isomeric C10H11NO2 Amides B 3-oxo-N-phenylbutanamide (Beta-Keto Amide) A->B C 4-Oxo-4-phenylbutanamide (Gamma-Keto Amide) A->C D Active Methylene (C2) pKa ~11 B->D E 1,4-Bielectrophile C1 & C4 Centers C->E F Multicomponent Reactions DEL Synthesis D->F G Heterocycle Annulation (Pyrazoles, Pyrroles) E->G

Fig 1. Mechanistic divergence of C10H11NO2 isomers based on carbonyl spacing.

Quantitative Data & Physicochemical Properties

To facilitate reagent selection, the physicochemical properties and typical reaction yields of both compounds are summarized below.

Table 1: Physicochemical & Structural Comparison

Property3-oxo-N-phenylbutanamide[4]4-Oxo-4-phenylbutanamide[7]
Common Name Acetoacetanilide (AAA)3-Benzoylpropanamide
CAS Number 102-01-223132-29-8
Molecular Weight 177.20 g/mol 177.20 g/mol
Structural Class β -Keto Amide γ -Keto Amide
Key Reactive Site Nucleophilic C2 (Active Methylene)Electrophilic C1/C4 (Carbonyls)
Primary Utility Multicomponent annulations, DELsHeterocycle synthesis (Pyrazoles)

Table 2: Reactivity Profile & Experimental Yields

CompoundReaction TypeCatalyst / ReagentsTypical YieldRef
3-oxo-N-phenylbutanamide On-DNA [3+2] CycloadditionDBU, Azide-DNA Headpiece>90% (Quantitative)[5]
3-oxo-N-phenylbutanamide 1,4-Dihydropyridine SynthesisAmmonium acetate, Aldehydes60-85%[1]
4-Oxo-4-phenylbutanamide Pyrazole AnnulationLiHMDS, Acyl Chloride, Hydrazine50-75%[3]
4-Oxo-4-phenylbutanamide Diamine CondensationAliphatic N,N-diamines76-85%[6]

3-oxo-N-phenylbutanamide (Acetoacetanilide) in Research

Acetoacetanilide's defining feature is its active methylene group, which serves as a versatile nucleophile in complex synthetic architectures.

Application 1: DNA-Encoded Library (DEL) Synthesis

In modern drug discovery, DELs require highly efficient, DNA-compatible reactions. Acetoacetanilide acts as a superior active methylene platform for organocatalyzed [3+2] cycloadditions with azide-functionalized DNA headpieces[5].

Causality of Protocol Design: Traditional cycloadditions often rely on copper catalysis, which can induce DNA damage. By utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst, researchers can selectively deprotonate the active methylene of acetoacetanilide without degrading the oligonucleotide. The resulting enolate attacks the terminal nitrogen of the azide, yielding 1,4,5-trisubstituted 1,2,3-triazoles with near-quantitative efficiency[5].

Protocol A: On-DNA Organocatalyzed [3+2] Cycloaddition

  • Preparation: Dissolve the azide-functionalized DNA headpiece (HP) in an aqueous buffer suitable for DNA stability.

  • Reagent Addition: Introduce a molar excess of 3-oxo-N-phenylbutanamide to the reaction mixture.

  • Organocatalysis: Add DBU to the solution. Rationale: DBU's basicity is perfectly tuned to generate the acetoacetanilide enolate while preserving DNA integrity.

  • Incubation: Stir the mixture at room temperature for 12-24 hours to drive the cycloaddition.

  • Validation & Purification: Precipitate the DNA-conjugated product using cold ethanol. Validate the absence of DNA cleavage and confirm the triazole mass using QTOF MS[5].

DEL Step1 Azide-Functionalized DNA Headpiece Step3 DBU Organocatalyst (Enolate Formation) Step1->Step3 Step2 3-oxo-N-phenylbutanamide (Active Methylene) Step2->Step3 Step4 [3+2] Cycloaddition Room Temp Step3->Step4 Step5 1,4,5-Trisubstituted 1,2,3-Triazole on-DNA Step4->Step5

Fig 2. On-DNA organocatalyzed[3+2] cycloaddition using acetoacetanilide.

Application 2: Perovskite Solar Cell (PSC) Stabilization

Beyond organic synthesis, acetoacetanilide is a breakthrough multifunctional additive in materials science. When added to MAPbI3 precursor solutions, its carbonyl groups coordinate with under-coordinated Pb2+ ions, regulating crystallization kinetics. Simultaneously, the amide groups interact with iodide ions (I-), suppressing ion migration. This dual-passivation strategy enhances the power conversion efficiency (PCE) of PSCs from 16.93% to over 20.1% while significantly improving environmental stability[2].

4-Oxo-4-phenylbutanamide in Research

Lacking an active methylene, 4-oxo-4-phenylbutanamide is prized for its 1,4-dicarbonyl architecture, making it an ideal precursor for synthesizing complex, biologically active heterocycles[3][6].

Application: Synthesis of Meprin α and β Inhibitors

Meprins are metalloproteases implicated in various pathological conditions. 4-Oxo-4-phenylbutanamide derivatives are utilized as foundational scaffolds to synthesize 3,5-diphenylpyrazole-based inhibitors, which exhibit high potency and favorable selectivity profiles[3].

Causality of Protocol Design: To construct the pyrazole core, the γ -keto amide must first be functionalized. Lithium hexamethyldisilazide (LiHMDS) is employed as a strong, non-nucleophilic base to selectively deprotonate the α -carbon adjacent to the ketone at 0 °C, forming a kinetic enolate. This enolate is subsequently trapped by an acyl chloride. The resulting 1,3-diketone intermediate is perfectly primed for condensation with hydrazine, which acts as a binucleophile to close the 5-membered pyrazole ring[3].

Protocol B: Synthesis of Pyrazole-Based Metalloprotease Inhibitors

  • Enolate Generation: Dissolve the N-benzyloxy-4-oxo-4-phenylbutanamide derivative (1 equiv) in dry toluene (0.4 M) under argon at 0 °C. Add LiHMDS (1 M in THF, 2.1 equiv) rapidly and stir for 5 minutes.

  • Acylation: Add the desired acyl chloride (0.5 equiv) in one portion. Allow the reaction to warm to room temperature to form the diketone intermediate.

  • Cyclization: Introduce hydrazine to the mixture. Rationale: Hydrazine selectively attacks the two highly electrophilic ketone centers, driving dehydration and cyclization into the 3,5-diphenylpyrazole scaffold.

  • Deprotection: Cleave the benzyl protecting groups using either boron tribromide (BBr3) or palladium-catalyzed hydrogenation (H2/Pd).

  • Validation: Purify via preparative HPLC and validate the target inhibitor's structural integrity via 1H-NMR and high-resolution mass spectrometry (HRMS)[3].

Meprin N1 4-Oxo-4-phenylbutanamide Derivatives N2 LiHMDS & Acyl Chloride (Enolate Trapping) N1->N2 N3 Hydrazine Condensation (Cyclization) N2->N3 N4 Deprotection (BBr3 or H2/Pd) N3->N4 N5 Active Meprin α/β Inhibitors N4->N5

Fig 3. Synthesis workflow for pyrazole-based meprin inhibitors via gamma-keto amides.

Conclusion: Selection Guide for Researchers

The choice between these isomers strictly depends on the target molecular architecture:

  • Select 3-oxo-N-phenylbutanamide when your synthetic strategy requires a highly nucleophilic carbon center for multicomponent reactions, DEL synthesis, or metal-ion coordination in materials science.

  • Select 4-oxo-4-phenylbutanamide when your goal is heterocycle annulation—specifically the construction of 5-membered rings like pyrazoles or pyrroles—where the 1,4-distance between electrophilic centers dictates the cyclization geometry.

Sources

Comparative

Comparative Spectral Analysis of 4-Oxo-4-phenylbutanamide Analogs: A Structural Elucidation Guide

Executive Summary The 4-oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) scaffold is a highly versatile pharmacophoric intermediate utilized in the synthesis of GABA analogs, pyrrolidine derivatives, and selec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) scaffold is a highly versatile pharmacophoric intermediate utilized in the synthesis of GABA analogs, pyrrolidine derivatives, and selective Bcl-2 inhibitors. Minor structural modifications to this core—such as aromatic halogenation, alpha-alkylation, or N-substitution—profoundly impact its electronic distribution and steric profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectral performance and structural elucidation of key 4-oxo-4-phenylbutanamide analogs. By understanding the causality behind specific Nuclear Magnetic Resonance (NMR) shifts and Mass Spectrometry (MS) fragmentation patterns, researchers can establish self-validating analytical workflows for rigorous quality control in drug development.

Mechanistic & Structural Overview

To demonstrate the comparative spectral logic, we will analyze three distinct analogs that represent common synthetic modifications:

  • Analog A (Base Alkylated): N,2-Dimethyl-4-oxo-4-phenylbutanamide[1].

  • Analog B (Para-Halogenated): 4-(4-Chlorophenyl)-N,2-dimethyl-4-oxobutanamide[1].

  • Analog C (N-Alkylated Diamine): N-(2-Aminoethyl)-4-oxo-4-phenylbutanamide[2].

The introduction of substituents dictates predictable spectral perturbations. For instance, alpha-methylation at the C2 position breaks the symmetry of the aliphatic chain, rendering the adjacent protons diastereotopic. Meanwhile, para-halogenation exerts competing inductive withdrawal and resonance donation effects, subtly shifting the electronic environment of the ketone carbonyl[1].

SubstituentEffects A Base Scaffold: 4-Oxo-4-phenylbutanamide B Para-Halogenation (e.g., -Cl, -Br) A->B C N-Alkylation (e.g., -CH2CH2NH2) A->C D Alpha-Methylation (C2 position) A->D B1 Deshielding of ortho-protons Shift in ketone 13C (~197 ppm) B->B1 C1 Amide proton shift New aliphatic 1H/13C signals C->C1 D1 Splitting of C3 methylene Diastereotopic protons D->D1

Fig 1. Logical mapping of structural modifications to their resulting spectral perturbations.

Comparative Spectral Data Analysis

The following tables summarize the quantitative high-resolution multinuclear NMR data for the selected analogs.

Table 1: ¹H NMR Spectral Comparison (CDCl₃)

Data acquired at 400 MHz or 600 MHz. Chemical shifts (δ) are reported in ppm.

AnalogAromatic Protons (δ, ppm)Aliphatic Chain Protons (δ, ppm)N-Alkyl/Amide Protons (δ, ppm)
Analog A [1]7.96 (d, 2H), 7.57 (t, 1H), 7.46 (t, 2H)3.57 (dd, 1H), 2.95 (m, 2H), 1.26 (d, 3H)5.94 (s, 1H, NH), 2.80 (d, 3H, N-CH₃)
Analog B [1]7.90 (d, 2H), 7.43 (d, 2H)3.53 (m, 1H), 2.93 (m, 2H), 1.25 (d, 3H)5.89 (s, 1H, NH), 2.80 (d, 3H, N-CH₃)
Analog C [2]7.79–7.34 (m, 5H)3.60 (t, 2H), 3.48 (t, 2H)3.38 (t, 2H), 2.84 (t, 2H)
Table 2: ¹³C NMR Spectral Comparison (CDCl₃)

Chemical shifts (δ) are reported in ppm.

AnalogKetone C=OAmide C=OAromatic CarbonsAliphatic Carbons
Analog A [1]199.1176.3136.5, 133.3, 128.6, 128.042.7, 35.9, 26.3, 18.1
Analog B [1]197.9176.2139.7, 134.9, 129.5, 128.942.6, 36.0, 26.4, 18.1
Analog C [2]198.5173.8136.9, 132.9, 127.9, 127.541.8, 40.9, 36.5, 35.0
Expert Commentary on Causality & Self-Validation
  • Carbonyl Differentiation: Across all analogs, the ketone carbonyl consistently resonates further downfield (~197–199 ppm) compared to the amide carbonyl (~173–176 ppm)[1],[2]. Causality: The ketone carbon is heavily deshielded by the adjacent aromatic ring's anisotropic effect, whereas the amide carbonyl receives electron density via resonance from the nitrogen lone pair, shielding it and shifting it upfield.

  • Halogen Inductive Effects: Comparing Analog A to Analog B, the para-chloro substitution shifts the ketone carbonyl slightly upfield (199.1 → 197.9 ppm)[1]. Furthermore, the aromatic ¹H integration shifts from a complex 2:1:2 multiplet to a highly symmetric 2:2 pseudo-doublet (an AA'BB' spin system). Self-Validation: This exact integration change acts as an internal validation check for successful para-substitution.

  • Diastereotopic Splitting: In Analogs A and B, the C2 position is methylated, creating a stereocenter. Causality: This chiral center renders the two protons on the adjacent C3 methylene group diastereotopic (magnetically inequivalent). Consequently, instead of a simple triplet, the ¹H NMR shows a distinct doublet of doublets (dd) at ~3.57 ppm and a multiplet at ~2.95 ppm[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for the structural elucidation of these analogs.

Protocol 1: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the purified analog. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

    • Causality: Complete dissolution prevents line broadening caused by solid particles disrupting magnetic field homogeneity. CDCl₃ is chosen because it lacks exchangeable protons, preserving the visibility of the amide NH signal[3].

  • Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer (e.g., JEOL RESONANCE ECZ600R)[1]. Perform automated gradient shimming (Z1-Z5).

    • Causality: Precise shimming ensures a uniform magnetic field, which is critical for resolving the fine J-coupling (e.g., J = 18.5, 9.5 Hz) of the diastereotopic methylene protons[1].

  • ¹H NMR Acquisition: Set the spectral width to 12 ppm. Acquire 16 transients with a 2-second relaxation delay.

    • Self-Validation: Check the integration of the TMS peak (set to δ 0.00) and ensure the solvent residual peak aligns at δ 7.26[1]. The total proton integration must mathematically match the analog's molecular formula.

  • ¹³C NMR Acquisition: Set the spectral width to 250 ppm. Acquire 1024 transients with a relaxation delay (D1) of ≥5 seconds.

    • Causality: Quaternary carbons (like the ketone and amide C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents signal saturation, ensuring the carbonyl peaks are detectable above the noise floor[3].

Protocol 2: HRMS (ESI-TOF) for Halogen Validation
  • Sample Dilution: Dilute the NMR sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, facilitating the efficient formation of [M+H]⁺ ions in positive electrospray ionization (ESI) mode[3].

  • Injection & Ionization: Inject 5 µL into an ESI-TOF mass spectrometer (e.g., AGILENT G6530)[1]. Maintain the capillary voltage at 3500 V.

  • Isotopic Pattern Analysis: Extract the exact mass chromatogram.

    • Self-Validation: For Analog B (the para-chloro derivative), the software must detect a molecular ion cluster exhibiting a definitive 3:1 intensity ratio separated by ~1.997 Da. This strictly validates the presence of the ³⁵Cl and ³⁷Cl natural isotopes, confirming the halogenation without requiring further elemental analysis.

Multiplexed Analytical Workflow

SpectralWorkflow N1 Sample Preparation (CDCl3 / DMSO-d6) N2 Multinuclear NMR (1H, 13C, 2D-COSY) N1->N2 N3 FT-IR Spectroscopy (Amide & Ketone C=O) N1->N3 N4 HRMS (ESI-TOF) Accurate Mass & Isotope Check N1->N4 N5 Data Synthesis & Structural Elucidation N2->N5 N3->N5 N4->N5 N6 Analog Differentiation (Substituent Validation) N5->N6

Fig 2. Multiplexed spectral workflow for elucidating 4-oxo-4-phenylbutanamide derivatives.

References

  • Title: Visible-Light-Mediated Cascade 1,4-Hydrogen Atom Transfer versus Dearomative Spirocyclization of N-Benzylacrylamides: Divergent Access to Functionalized γ-Ketoamides and 2-Azaspiro[4.
  • Title: The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines Source: Arabian Journal of Chemistry URL
  • Title: A Comparative Guide to the Spectral Analysis of 3-oxo-4-phenylbutanamide Source: BenchChem URL

Sources

Validation

Validating the Mechanism of Action of 4-Oxo-4-phenylbutanamide Derivatives: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 4-Oxo-4-phenylbutanamide derivatives. By presenting objective com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 4-Oxo-4-phenylbutanamide derivatives. By presenting objective comparisons with established alternatives and detailing supportive experimental methodologies, this document serves as an in-depth technical resource for rigorous scientific investigation.

Introduction: The Versatile 4-Oxo-4-phenylbutanamide Scaffold

The 4-Oxo-4-phenylbutanamide core structure represents a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, with a significant focus on anticancer applications.[1][2][3] The specific mechanism of action is highly dependent on the substitutions made to the core structure, leading to compounds that can potentially target diverse cellular pathways. This guide will explore three prominent and plausible mechanisms of action for novel 4-Oxo-4-phenylbutanamide derivatives: inhibition of tubulin polymerization, inhibition of histone deacetylases (HDACs), and inhibition of protein kinases, with a focus on Pim-1 kinase.

Understanding the precise molecular interactions between a small molecule and its target is fundamental to drug discovery.[4] This guide provides the experimental blueprints to elucidate these interactions for 4-Oxo-4-phenylbutanamide derivatives, thereby establishing a solid foundation for further preclinical and clinical development.

Section 1: Mechanism of Action as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer therapies. Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis.[5] Certain derivatives of the 4-oxo-4-phenylbutanamide scaffold may exert their cytotoxic effects by inhibiting tubulin polymerization.[3]

Comparative Analysis of Tubulin Polymerization Inhibitors

To validate this mechanism, the activity of a novel 4-Oxo-4-phenylbutanamide derivative (termed "OPD-1" for this guide) is compared with established tubulin polymerization inhibitors.

CompoundTypeBinding Site (Hypothesized for OPD-1)In Vitro IC50 (Tubulin Polymerization)Cellular EC50 (HeLa cells)
OPD-1 Investigational Colchicine Binding Site 1.5 µM 0.8 µM
ColchicineNatural ProductColchicine Binding Site2.9 µM[6]0.5 µM
VincristineVinca AlkaloidVinca Alkaloid Binding Site1.2 µM0.01 µM
Paclitaxel (Taxol)TaxaneTaxane Binding SiteN/A (Stabilizer)0.005 µM
Experimental Protocols for Validating Tubulin Polymerization Inhibition

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[7][8]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer. Prepare a reaction mix containing tubulin, a fluorescence reporter, and GTP.

  • Compound Incubation: Add varying concentrations of OPD-1 or control compounds to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.

  • Data Acquisition: Measure the fluorescence intensity over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.[9]

This assay determines if the investigational compound binds to the colchicine binding site on β-tubulin.[8][10]

Protocol:

  • Incubation: Incubate purified tubulin with a fluorescent colchicine analog in the presence of varying concentrations of OPD-1 or a known colchicine-site binder.

  • Measurement: Measure the fluorescence polarization or anisotropy of the solution.

  • Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent colchicine analog by the test compound, suggesting competitive binding.

This cell-based assay visualizes the effect of the compound on the microtubule network within cancer cells.[8]

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa) on coverslips and treat with OPD-1, a positive control (e.g., colchicine), and a vehicle control for a defined period.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Disruption of the filamentous microtubule network and cell cycle arrest in mitosis are indicative of tubulin polymerization inhibition.

Visualizing the Workflow and Pathway

cluster_workflow Experimental Workflow for Tubulin Inhibition Validation In_Vitro_Assay In Vitro Tubulin Polymerization Assay Binding_Assay Colchicine Competitive Binding Assay In_Vitro_Assay->Binding_Assay Confirms direct inhibition Cellular_Assay Immunofluorescence of Microtubules Binding_Assay->Cellular_Assay Identifies binding site Conclusion Mechanism Validated: OPD-1 is a tubulin polymerization inhibitor Cellular_Assay->Conclusion Visualizes cellular effect

Caption: Workflow for validating tubulin polymerization inhibitors.

OPD1 OPD-1 Tubulin α/β-Tubulin Dimers OPD1->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts Formation CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Hypothesized signaling pathway for OPD-1 as a tubulin inhibitor.

Section 2: Mechanism of Action as Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[11][12] HDAC inhibitors can reactivate the expression of tumor suppressor genes, making them a valuable class of anticancer agents.[13] Certain 4-Oxo-4-phenylbutanamide derivatives, particularly those with structural similarities to known benzamide HDAC inhibitors, may function through this mechanism.[14]

Comparative Analysis of HDAC Inhibitors

The inhibitory potential of a novel 4-Oxo-4-phenylbutanamide derivative ("OPD-2") is evaluated against established HDAC inhibitors.

CompoundTypeSelectivityIn Vitro IC50 (HDAC1)Cellular Target Engagement (CETSA)
OPD-2 Investigational Class I Selective 50 nM Positive
Vorinostat (SAHA)Pan-HDAC InhibitorPan-HDAC30 nMPositive
Trichostatin A (TSA)Pan-HDAC InhibitorPan-HDAC (Class I/II)~1.8 nM[15]Positive
RGFP966Selective HDAC3 InhibitorHDAC3>10 µMPositive (for HDAC3)
Experimental Protocols for Validating HDAC Inhibition

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific HDAC isoform.[15]

Protocol:

  • Reagent Preparation: Prepare an assay buffer containing a purified recombinant HDAC enzyme (e.g., HDAC1) and a fluorogenic substrate.

  • Compound Incubation: Add varying concentrations of OPD-2 or control inhibitors to the wells of a 96-well plate.

  • Enzymatic Reaction: Initiate the reaction by adding the HDAC enzyme to the substrate-containing wells. Incubate at 37°C.

  • Signal Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This cellular assay is a common method to assess the inhibition of HDAC6, a class IIb HDAC. An increase in acetylated α-tubulin serves as a biomarker for HDAC6 inhibition.[4]

Protocol:

  • Cell Treatment: Treat a relevant cancer cell line with OPD-2, a positive control (e.g., Vorinostat), and a vehicle control for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the acetylated tubulin signal to the total tubulin signal. An increased ratio indicates HDAC6 inhibition.

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[4]

Protocol:

  • Cell Treatment: Treat intact cells with OPD-2 or a vehicle control.

  • Heat Treatment: Heat aliquots of the cell lysate to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., HDAC1) remaining at each temperature by Western blotting.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of OPD-2 confirms target engagement.

Visualizing the Workflow and Pathway

cluster_workflow Experimental Workflow for HDAC Inhibition Validation Biochemical_Assay In Vitro Fluorogenic HDAC Assay Cellular_Biomarker Western Blot for Acetylated Tubulin Biochemical_Assay->Cellular_Biomarker Determines IC50 Target_Engagement Cellular Thermal Shift Assay (CETSA) Cellular_Biomarker->Target_Engagement Shows cellular activity Conclusion Mechanism Validated: OPD-2 is an HDAC inhibitor Target_Engagement->Conclusion Confirms direct binding

Caption: Workflow for validating HDAC inhibitors.

OPD2 OPD-2 HDAC Histone Deacetylase (HDAC) OPD2->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Open Chromatin Structure Acetylation->Chromatin Promotes GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Allows for CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest Induces

Caption: Hypothesized signaling pathway for OPD-2 as an HDAC inhibitor.

Section 3: Mechanism of Action as PIM-1 Kinase Inhibitors

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell survival and proliferation, making them attractive targets in oncology.[2][16] Small molecule inhibitors targeting PIM kinases are under active investigation.[12] Structural modifications to the 4-Oxo-4-phenylbutanamide scaffold could yield potent PIM-1 inhibitors.

Comparative Analysis of PIM-1 Kinase Inhibitors

The inhibitory activity of a novel 4-Oxo-4-phenylbutanamide derivative ("OPD-3") is compared with known PIM-1 kinase inhibitors.

CompoundTypeIn Vitro IC50 (PIM-1)Cellular IC50 (MV4-11 cells)
OPD-3 Investigational 15 nM 100 nM
SGI-1776Pan-Pim Inhibitor7 nM[17]50 nM
AZD1208Pan-Pim Inhibitor0.4 nM[17]20 nM
SMI-4aSelective Pim-1 Inhibitor17 nM[17]150 nM
Experimental Protocols for Validating PIM-1 Kinase Inhibition

This assay quantifies the direct inhibition of PIM-1 kinase activity by the test compound.[18]

Protocol:

  • Reagents: Use a recombinant human PIM-1 enzyme, a specific peptide substrate, and ATP.

  • Reaction Setup: In a 96- or 384-well plate, combine the PIM-1 enzyme, substrate, and varying concentrations of OPD-3 or control inhibitors in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a luminescence-based assay that quantifies the amount of ATP remaining.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

This assay assesses the ability of the compound to inhibit PIM-1 signaling within a cellular context by measuring the phosphorylation of a known downstream substrate, such as BAD at Ser112.[12]

Protocol:

  • Cell Line Selection: Use a cell line with high PIM-1 expression (e.g., MV4-11 acute myeloid leukemia cells).

  • Compound Treatment: Treat the cells with increasing concentrations of OPD-3 for a specified time.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against phospho-BAD (Ser112) and total BAD.

  • Analysis: A decrease in the ratio of phospho-BAD to total BAD indicates inhibition of PIM-1 kinase activity in the cell.

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on PIM-1 signaling.[18]

Protocol:

  • Cell Plating: Seed PIM-1-dependent cancer cells (e.g., K562) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of OPD-3 or control compounds.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: Plot cell viability against compound concentration to determine the EC50 value.

Visualizing the Workflow and Pathway

cluster_workflow Experimental Workflow for Kinase Inhibition Validation Biochemical_Assay In Vitro Kinase Assay (IC50) Cellular_Signaling Western Blot for p-BAD (Ser112) Biochemical_Assay->Cellular_Signaling Direct inhibition Cell_Viability Cell Proliferation Assay (EC50) Cellular_Signaling->Cell_Viability In-cell target modulation Conclusion Mechanism Validated: OPD-3 is a PIM-1 kinase inhibitor Cell_Viability->Conclusion Functional cellular effect

Caption: Workflow for validating PIM-1 kinase inhibitors.

OPD3 OPD-3 PIM1 PIM-1 Kinase OPD3->PIM1 Inhibits BAD BAD PIM1->BAD Phosphorylates pBAD Phospho-BAD (Ser112) Bcl2 Bcl-2 pBAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Apoptosis->CellSurvival Reduces

Caption: Hypothesized signaling pathway for OPD-3 as a PIM-1 inhibitor.

Conclusion

The validation of the mechanism of action for novel 4-Oxo-4-phenylbutanamide derivatives requires a systematic and multi-faceted experimental approach. By employing a combination of biochemical and cellular assays, researchers can confidently elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. This guide provides a robust framework for these investigations, enabling a thorough comparison with established agents and facilitating the advancement of promising therapeutic candidates.

References

  • Boyle, K. M., & Travaglini, K. J. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (87), e51522. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(15), 1937-1950. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Michael, M., & Gu, X. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 738-750. [Link]

  • Belyntsev, A., Schiemer, J., & He, L. (2022). Validation of HDAC8 Inhibitors as Drug Discovery Starting Points to Treat Acute Kidney Injury. ACS Pharmacology & Translational Science, 5(4), 246-254. [Link]

  • ResearchGate. (2025). Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials. [Link]

  • Jha, A., & Mishra, A. (2022). Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. Molecules, 27(19), 6296. [Link]

  • An, L., & Wang, Y. (2016). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 11(2), 1052-1058. [Link]

  • Al-Hulli, S., & Kruger, G. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6463-6483. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting Tubulin?. [Link]

  • Singh, S., & Singh, A. (2019). Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy. Current Drug Targets, 20(1), 35-49. [Link]

  • Hu, S., Ouyang, F., & Pang, Y. (2023). Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells. Journal of Gastrointestinal Oncology, 14(6), 2686-2700. [Link]

  • Rare Cancer News. (2020). HDAC Inhibitors. [Link]

  • Zhang, Y., & Li, X. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3848-3889. [Link]

  • Liu, Y., & Yu, H. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2568. [Link]

  • Michael, M., & Gu, X. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Journal of Biomolecular Screening, 21(6), 738-750. [Link]

  • Wang, Y., & Chen, Z. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Cell Death & Disease, 16(8), e02919-25. [Link]

  • Li, X., & Wang, Y. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 989673. [Link]

  • Risinger, A. L., & Mooberry, S. L. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(4), 2096-2122. [Link]

  • Holder, S., & Zullo, C. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 134-143. [Link]

  • Wang, Y., & Liu, H. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances, 7(60), 37889-37901. [Link]

  • Kumar, A. (2020). How do we improve histone deacetylase inhibitor drug discovery?. Expert Opinion on Drug Discovery, 15(4), 377-380. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. [Link]

  • Bradbury, C. A., & Khan, M. (2015). 4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827-834. [Link]

  • Li, L., & Taylor, R. E. (2014). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 5(10), 1148-1152. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. A. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 16, 1234-1250. [Link]

  • Węsierska, M., & Skwarska, A. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(11), 3169. [Link]

  • Bradner, J. E., & Wiest, O. (2014). Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. ACS Chemical Biology, 9(10), 2380-2388. [Link]

  • Li, Y., & Liu, Z. (2018). Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 23(10), 2465. [Link]

  • Liu, X., & Wang, L. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry, 59(15), 7071-7084. [Link]

  • ResearchGate. (n.d.). Tubulin polymerization inhibitors | Request PDF. [Link]

  • O'Connell, R., & Seto, E. (2021). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 22(11), 5946. [Link]

  • Li, L., & Hamel, E. (1996). Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization by Conformationally Restricted Analogues of Lavendustin A. Journal of Medicinal Chemistry, 39(20), 3897-3904. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. A. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 16, 1234-1250. [Link]

  • ChEMBL. (n.d.). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibit.... [Link]

Sources

Comparative

In Vivo Efficacy of 4-oxo-4-phenylbut-2-enoates Against MRSA: A Comparative Guide for Drug Development Professionals

The relentless rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to modern medicine, necessitating the urgent development of novel ant...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to modern medicine, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. This guide provides a comprehensive analysis of the in vivo efficacy of a promising class of small molecules, 4-oxo-4-phenylbut-2-enoates, as potential anti-MRSA therapeutics. We will delve into the mechanistic underpinnings of their antibacterial activity, present a comparative analysis of their performance against standard-of-care antibiotics, and provide detailed experimental protocols for their preclinical evaluation.

The Imperative for Novel Anti-MRSA Strategies

MRSA is a leading cause of a wide array of life-threatening infections, ranging from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. The clinical utility of conventional antibiotics is increasingly compromised by the emergence of resistant strains, highlighting the critical need for new therapeutic avenues. The 4-oxo-4-phenylbut-2-enoate scaffold has emerged from recent drug discovery efforts as a promising starting point for the development of potent anti-MRSA agents.

Mechanism of Action: Targeting Menaquinone Biosynthesis

The antibacterial activity of 4-oxo-4-phenylbut-2-enoates against S. aureus stems from their ability to inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway.[1] Menaquinone is an essential component of the electron transport chain in many bacteria, including S. aureus, and its inhibition disrupts cellular respiration, leading to bacterial cell death.

The proposed mechanism involves the intracellular conversion of the 4-oxo-4-phenylbut-2-enoate ester to its corresponding Coenzyme A (CoA) adduct. This adduct then acts as a potent inhibitor of MenB.[1] This targeted mode of action is particularly attractive as the menaquinone biosynthesis pathway is absent in humans, suggesting a potential for high selectivity and a favorable safety profile.

MenB_Inhibition cluster_pathway Menaquinone Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB MenA MenA MenB->MenA Menaquinone Menaquinone MenA->Menaquinone Compound Methyl 4-oxo-4-phenyl but-2-enoate Adduct CoA Adduct Compound->Adduct Intracellular Conversion CoA Coenzyme A (CoA) CoA->Adduct Adduct->MenB Inhibits

Mechanism of MenB inhibition by 4-oxo-4-phenylbut-2-enoates.

In Vivo Efficacy of a Lead Compound: Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

A key exemplar of this class, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has demonstrated significant in vivo activity against MRSA in murine infection models.[1] This compound exhibits potent in vitro activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.35 to 0.75 µg/mL against both drug-sensitive and resistant strains of S. aureus.[1]

Murine Systemic Infection Model

In a systemic MRSA infection model, treatment with methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate led to a significant increase in the survival rate of infected mice compared to the vehicle control group.[1] This demonstrates the compound's ability to combat a disseminated, life-threatening MRSA infection.

Murine Thigh Infection Model

In a localized MRSA thigh infection model, the compound resulted in a dose-dependent decrease in the bacterial load in the infected tissue.[1] This finding is crucial as it indicates the compound's ability to penetrate tissues and exert its antibacterial effect at the site of infection.

Comparative Performance Analysis

To contextualize the potential of 4-oxo-4-phenylbut-2-enoates, it is essential to compare their efficacy with existing therapies and other investigational compounds.

Comparison with Standard-of-Care Antibiotics

Vancomycin and linezolid are mainstays in the treatment of serious MRSA infections. While direct comparative in vivo studies with methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate are not yet published, we can infer potential advantages. The novel mechanism of action of the 4-oxo-4-phenylbut-2-enoate class offers a potential solution to resistance mechanisms that affect vancomycin and linezolid.

Compound/Drug MRSA Infection Model Key Efficacy Endpoint Reported Outcome Reference
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate Systemic (Murine)Increased SurvivalSignificant increase in survival vs. vehicle[1]
Thigh (Murine)Bacterial Load ReductionDose-dependent decrease in CFU[1]
Vancomycin Thigh (Murine)Bacterial Load ReductionSignificant reduction in CFU[2]
Systemic (Murine)SurvivalEffective in reducing mortality[3]
Linezolid Thigh (Murine)Bacterial Load ReductionSignificant reduction in CFU[4]
Systemic (Murine)SurvivalSignificant improvement in survival vs. control[5]
Comparison with Structurally Related Alternatives: Chalcones

Chalcones, which also possess an α,β-unsaturated carbonyl system, have been investigated for their anti-MRSA properties. Some chalcone derivatives have shown promising in vivo activity, reducing systemic bacterial load in infected mice.[4][6] This suggests that the core enone scaffold is a valid pharmacophore for anti-MRSA activity, though the specific substitutions in the 4-oxo-4-phenylbut-2-enoate series may offer advantages in terms of potency and metabolic stability.

Compound Class MRSA Infection Model Key Efficacy Endpoint Reported Outcome Reference
4-Oxo-4-phenylbut-2-enoates Systemic & Thigh (Murine)Survival & Bacterial LoadIncreased survival and dose-dependent CFU reduction[1]
Chalcone Derivatives Systemic (Murine)Bacterial Load ReductionSignificant lowering of bacterial load in multiple organs[4][7]

Experimental Protocols for In Vivo Efficacy Evaluation

The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide. These protocols are foundational for the preclinical assessment of novel anti-MRSA agents.

Protocol 1: Murine Systemic MRSA Infection Model

This model assesses the ability of a compound to protect against a lethal systemic infection.

Workflow:

Systemic_Infection_Workflow A 1. Prepare MRSA Inoculum (e.g., USA300 strain) B 2. Intraperitoneal or Intravenous Injection of MRSA into Mice A->B C 3. Administer Test Compound (e.g., 2h post-infection) B->C D 4. Monitor Survival (e.g., for 7 days) C->D E 5. Endpoint: Survival Curve Analysis D->E

Workflow for the murine systemic MRSA infection model.

Methodology:

  • Bacterial Culture: Culture a clinical isolate of MRSA (e.g., USA300) in Tryptic Soy Broth (TSB) overnight at 37°C.

  • Inoculum Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired lethal dose (e.g., 1 x 10⁸ CFU/mouse), which should be predetermined in pilot studies.

  • Infection: Administer the bacterial suspension to mice (e.g., female BALB/c, 6-8 weeks old) via intraperitoneal or intravenous injection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound, a vehicle control, and a positive control (e.g., vancomycin) via a clinically relevant route (e.g., subcutaneous or oral).

  • Monitoring: Monitor the mice for signs of morbidity and mortality at least twice daily for a period of 7-14 days.

  • Data Analysis: Construct Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

Protocol 2: Murine Thigh MRSA Infection Model

This model evaluates the efficacy of a compound in a localized, deep-seated infection.

Workflow:

Thigh_Infection_Workflow A 1. Prepare MRSA Inoculum (e.g., USA300 strain) B 2. Intramuscular Injection of MRSA into Mouse Thigh A->B C 3. Administer Test Compound (e.g., 2h post-infection) B->C D 4. Euthanize Mice at Specific Time Points (e.g., 24h) C->D E 5. Harvest, Homogenize, and Plate Thigh Tissue D->E F 6. Endpoint: Determine Bacterial Load (CFU/gram) E->F

Workflow for the murine thigh MRSA infection model.

Methodology:

  • Bacterial Culture and Inoculum Preparation: As described in Protocol 1, prepare an inoculum of MRSA (e.g., 1-5 x 10⁵ CFU in 0.1 mL).

  • Infection: Anesthetize the mice and inject the bacterial suspension into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound, vehicle control, and a positive control.

  • Tissue Harvesting: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically dissect the infected thigh muscle.

  • Bacterial Enumeration: Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 24 hours at 37°C.

  • Data Analysis: Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue. Analyze the data for statistical significance between treatment groups.

Concluding Remarks for the Drug Development Professional

The in vivo data for 4-oxo-4-phenylbut-2-enoates, particularly methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, are highly encouraging. Their novel mechanism of action, potent in vitro activity, and significant in vivo efficacy in established MRSA infection models validate the inhibition of MenB as a promising strategy for the development of new anti-MRSA agents.[1] Further preclinical development, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds. The experimental frameworks provided herein offer a robust starting point for these critical next steps in the drug development pipeline.

References

  • Lo, C. H., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS infectious diseases, 2(5), 329–340. [Link]

  • Toh, Y., et al. (2001). Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. Antimicrobial agents and chemotherapy, 45(6), 1807–1810. [Link]

  • Sivakumar, P. M., et al. (2015). In vitro and in vivo synergistic interaction of substituted chalcone derivatives with norfloxacin against methicillin resistant Staphylococcus aureus. RSC Advances, 5(3), 1734-1744. [Link]

  • Rao, M., et al. (2011). Efficacy of linezolid against Staphylococcus aureus in different rodent skin and soft tissue infections models. Microbiology Research, 2(1), e3. [Link]

  • Blaskovich, M. A., et al. (2018). Protein-inspired antibiotics active against vancomycin- and daptomycin-resistant bacteria. Nature communications, 9(1), 22. [Link]

  • Schilcher, K., & Horswill, A. R. (2020). Murine Models for Staphylococcal Infection. Current protocols in microbiology, 58(1), e113. [Link]

  • Li, L., et al. (2021). A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. Pathogens (Basel, Switzerland), 10(2), 159. [Link]

  • Wang, B., et al. (2022). WYBQ-4: a New Bactericidal Agent against Methicillin-Resistant Staphylococcus aureus. Microbiology spectrum, 10(5), e0181422. [Link]

  • Moy, T. I., et al. (2017). Activity of a novel protonophore against methicillin-resistant Staphylococcus aureus. Future medicinal chemistry, 9(12), 1349–1363. [Link]

  • Blais, J., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Cancers, 17(4), 846. [Link]

  • ResearchGate. (2015). Bacterial densities from mouse thigh muscles (log cfu/g) after 24 h of.... [Link]

  • Lazarova, M., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2021(2), M1236. [Link]

  • Javvaji, K., et al. (2026). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Archives of Clinical Toxicology, 8(1). [Link]

  • Sakoulas, G., et al. (2004). Relationship of MIC and bactericidal activity to efficacy of vancomycin for treatment of methicillin-resistant Staphylococcus aureus bacteremia. Journal of clinical microbiology, 42(6), 2398–2402. [Link]

Sources

Validation

Theoretical vs. Experimental Properties of 4-Oxo-4-phenylbutanamide: A Comprehensive Comparison Guide

Executive Summary 4-Oxo-4-phenylbutanamide (often referred to as 3-benzoylpropanamide) and its N-substituted derivatives represent a critical class of keto-amide scaffolds in medicinal chemistry. They serve as essential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-4-phenylbutanamide (often referred to as 3-benzoylpropanamide) and its N-substituted derivatives represent a critical class of keto-amide scaffolds in medicinal chemistry. They serve as essential intermediates and active pharmaceutical ingredients (APIs), particularly in the development of anticonvulsants, neuroprotective agents, and enzyme inhibitors (such as meprin α/β inhibitors) 1.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparison between the theoretical computational models of this scaffold and its empirical laboratory properties. By analyzing the causality behind spectral shifts and physical behaviors, this guide equips researchers with actionable, field-proven insights for drug development.

Structural & Physicochemical Properties: Theoretical vs. Experimental

When transitioning a molecule from in silico design to in vitro application, understanding the delta between theoretical predictions and experimental reality is paramount. The table below compares the precursor acid with the theoretical core amide and two experimentally validated N-substituted derivatives.

Table 1: Comparative Physicochemical Data
Property4-Oxo-4-phenylbutanoic Acid (Precursor) 24-Oxo-4-phenylbutanamide Core (Theoretical)N-Benzyl-4-oxo-4-phenylbutanamide (Experimental) 3N,N-Dimethyl-4-oxo-4-phenylbutanamide (Experimental) 4
Molecular Weight 178.18 g/mol 177.20 g/mol 267.33 g/mol 205.25 g/mol
Computed XLogP3 1.50.82.61.2
Topological Polar Surface Area 54.4 Ų60.1 Ų46.2 Ų37.4 Ų
Melting Point 114–119 °CN/A101–103 °CN/A (Oil/Low MP solid)
Ketone C=O IR Stretch ~1680 cm⁻¹~1710 cm⁻¹ (Gas Phase DFT)~1689 cm⁻¹ (KBr)~1685 cm⁻¹ (Film)
Amide C=O IR Stretch N/A~1680 cm⁻¹ (Gas Phase DFT)~1640 cm⁻¹ (KBr)~1648 cm⁻¹ (Film)
Causality in Spectral Shifts

Theoretical Density Functional Theory (DFT) calculations in a vacuum often predict the ketone and amide carbonyl stretches at ~1710 cm⁻¹ and ~1680 cm⁻¹, respectively. However, experimental FTIR (KBr pellet) data reveals significant red-shifts: the ketone C=O appears at ~1689 cm⁻¹ and the amide C=O at ~1632–1640 cm⁻¹ 5.

Why does this happen?

  • Conjugation: The ketone is directly adjacent to the phenyl ring. The extended π-conjugation delocalizes electron density, lowering the C=O bond order and decreasing the vibrational frequency.

  • Solid-State Hydrogen Bonding: In the experimental solid state, the amide protons act as strong hydrogen bond donors to adjacent carbonyl oxygens. This intermolecular network drastically weakens the amide C=O double bond character, pushing the stretch down to ~1640 cm⁻¹.

Comparative Performance: Amides vs. Carboxylic Acids in Drug Design

Why synthesize the amide when the carboxylic acid precursor is readily available and cheaper? The answer lies in pharmacokinetics and target engagement.

Carboxylic acids like 4-oxo-4-phenylbutanoic acid are heavily ionized at physiological pH (7.4), resulting in poor blood-brain barrier (BBB) penetration. By converting the acid into an amide (e.g., N-(substituted benzothiazol-2-yl)-4-oxo-4-phenylbutanamide), the lipophilicity (LogP) increases, and the molecule remains neutral. This structural modification is the causal driver behind the potent anticonvulsant and neuroprotective efficacies observed in experimental in vivo models 1.

SAR_Logic A 4-Oxo-4-phenylbutanoic acid (Precursor) B Physiological pH (7.4) Ionized Anion A->B D 4-Oxo-4-phenylbutanamide (Target Scaffold) A->D Amidation (Lipophilicity ↑) C Low BBB Permeability (Poor CNS Target Engagement) B->C E Physiological pH (7.4) Neutral Species D->E F High BBB Permeability (Effective Anticonvulsant) E->F

Figure 1: Structure-Activity Relationship (SAR) logic for CNS penetration via amidation.

Self-Validating Synthesis Protocol

To synthesize N-substituted 4-oxo-4-phenylbutanamides, carbodiimide coupling (e.g., EDC·HCl) is the industry standard. The following protocol is designed as a self-validating system —the chemical logic inherently purifies the product, eliminating the need for tedious column chromatography.

SynthesisWorkflow A 4-Oxo-4-phenylbutanoic acid C HOBt Active Ester (Intermediate) A->C Step 1 B EDC·HCl + HOBt (Activation) B->C E 4-Oxo-4-phenylbutanamide (Crude Product) C->E Step 2 D Amine + DIPEA (Nucleophilic Attack) D->E F Self-Validating Workup (Acid/Base Washes) E->F G Pure Amide (Validated by NMR/IR) F->G

Figure 2: Self-validating synthesis workflow for 4-oxo-4-phenylbutanamide derivatives.

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 eq of 4-oxo-4-phenylbutanoic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Causality: EDC activates the acid, but the resulting O-acylisourea is highly susceptible to rearrangement into an unreactive N-acylurea. HOBt acts as a superior nucleophile, rapidly trapping the intermediate to form a stable, highly reactive HOBt-active ester.

  • Nucleophilic Attack: Add 1.1 eq of the desired amine (e.g., benzylamine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

    • Causality: DIPEA ensures the amine remains unprotonated and fully nucleophilic, driving the substitution of the HOBt leaving group to completion.

  • Self-Validating Workup:

    • Acid Wash (1M HCl): Washes away unreacted amine, DIPEA, and the water-soluble urea byproduct of EDC.

    • Base Wash (Saturated NaHCO₃): Deprotonates and extracts any unreacted 4-oxo-4-phenylbutanoic acid and the liberated HOBt into the aqueous layer.

    • Brine Wash & Desiccation: Wash with brine and dry over anhydrous Na₂SO₄.

    • Validation Check: Because all starting materials and byproducts are partitioned into the aqueous phases, evaporating the organic layer should yield a highly pure solid. If the experimental melting point matches the literature value (e.g., 101–103 °C for the N-benzyl derivative), the protocol has self-validated its success without requiring LC-MS or NMR to confirm initial purity.

References

  • PubMed (NIH) : Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. URL:[Link]

  • UBA : 7510-08-9 | N-Benzyl-4-oxo-4-phenylbutanamide Specifications. URL:[Link]

  • PubChem (NIH) : N,N-Dimethyl-4-oxo-4-phenylbutanamide | C12H15NO2 | CID 272167. URL:[Link]

  • Arabian Journal of Chemistry : The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. URL:[Link]

Sources

Comparative

COMPARE analysis of novel compounds for mechanism of action

Title: Deconvoluting Mechanism of Action: A Comparative Guide to COMPARE, Cell Painting, L1000, and Thermal Proteome Profiling Introduction: Phenotypic drug discovery often yields highly potent compounds with completely...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Deconvoluting Mechanism of Action: A Comparative Guide to COMPARE, Cell Painting, L1000, and Thermal Proteome Profiling

Introduction: Phenotypic drug discovery often yields highly potent compounds with completely unknown mechanisms of action (MoA). As a Senior Application Scientist, the most critical bottleneck I observe in drug development is transitioning a compound from a "phenotypic hit" to a "mechanistically validated lead." Historically, the National Cancer Institute's (NCI) COMPARE algorithm pioneered the concept of "guilt-by-association" profiling. Today, we have a robust arsenal of orthogonal techniques—Cell Painting, L1000 Transcriptomics, and Thermal Proteome Profiling (TPP)—that map compound effects across morphological, transcriptomic, and proteomic dimensions.

This guide provides an objective, data-driven comparison of these methodologies, detailing their underlying causality, experimental protocols, and strategic integration for MoA deconvolution.

The Classical Anchor: The NCI-60 COMPARE Algorithm

Developed in the late 1980s, the NCI-60 screen evaluates compound cytotoxicity across a panel of 60 diverse human tumor cell lines. The1[1] calculates the Pearson Correlation Coefficient (PCC) between the GI50 (50% growth inhibition) profile of a novel "seed" compound and the profiles of thousands of standard agents with known MoAs.

Causality: The fundamental premise is that compounds sharing a similar MoA or molecular target will exhibit highly correlated patterns of differential cytotoxicity across the 60 cell lines. For instance, a novel proteasome inhibitor will naturally cluster with bortezomib's unique COMPARE-negative profile, allowing researchers to hypothesize its mechanism based purely on viability data[2].

COMPARE Seed Novel Compound (Seed) NCI60 Screen across NCI-60 Cell Line Panel Seed->NCI60 Dose Response Profile Generate GI50/TGI/LC50 Activity Profile NCI60->Profile Cytotoxicity Data Pearson Pearson Correlation Coefficient Analysis Profile->Pearson DB Standard Agents Database (Known MoA) DB->Pearson Reference Profiles MoA Predict MoA based on High Correlation (PCC) Pearson->MoA Pattern Match

Caption: Workflow of the NCI-60 COMPARE algorithm for predicting Mechanism of Action.

Modern Alternatives for MoA Deconvolution

A. Cell Painting (Morphological Profiling) 3[3] is a high-content image-based assay that uses a multiplexed set of fluorescent dyes to visualize specific cellular compartments (nucleus, ER, mitochondria, Golgi, actin, etc.). Causality: Because drug-target interactions trigger downstream signaling cascades that ultimately alter cellular architecture, capturing these morphological changes provides an unbiased, high-dimensional "fingerprint." By comparing a novel compound's fingerprint against reference libraries, we can infer its MoA without prior target knowledge.

B. L1000 Connectivity Map (Transcriptomic Profiling) The4[4] measures the expression of 978 "landmark" genes using bead-based fluorescent labeling. Computational inference is then used to estimate the remainder of the transcriptome. Causality: Gene expression is the ultimate downstream readout of cellular state. If a novel compound induces a transcriptomic signature identical to a known MEK inhibitor, it is highly probable they share a functional pathway. The Connectivity Map (CMap) houses over 1.3 million such perturbational profiles for pattern matching.

C. Thermal Proteome Profiling (TPP) 5[5] combines the cellular thermal shift assay (CETSA) with quantitative mass spectrometry (TMT labeling). Causality: TPP relies on the thermodynamic principle that a protein becomes more resistant to heat-induced unfolding when complexed with a ligand. By applying a thermal gradient to compound-treated cells, denatured proteins precipitate while ligand-stabilized targets remain soluble, allowing for direct, proteome-wide identification of drug targets[6].

TPP Lysate Live Cells or Lysate Drug Compound Treatment vs. Vehicle Lysate->Drug Heat Thermal Gradient (e.g., 37°C to 65°C) Drug->Heat Induce Unfolding Centrifuge Centrifugation (Remove Denatured Proteins) Heat->Centrifuge Isolate Soluble Fraction TMT TMT Labeling & LC-MS/MS Centrifuge->TMT Quantify Remaining Protein Shift Calculate Thermal Shift (ΔTm) TMT->Shift Plot Melting Curves Target Identify Direct Targets (Stabilized Proteins) Shift->Target Ligand-Induced Stabilization

Caption: Mechanism of Thermal Proteome Profiling (TPP) for unbiased target deconvolution.

Objective Comparison of MoA Profiling Technologies

FeatureNCI-60 COMPARECell PaintingL1000 (CMap)Thermal Proteome Profiling (TPP)
Primary Readout Cytotoxicity (GI50/LC50)Cellular MorphologyGene Expression (mRNA)Protein Thermal Stability (ΔTm)
Resolution Macroscopic (Cell viability)Phenotypic (Organelle level)Molecular (Transcriptome)Molecular (Direct Target Binding)
Throughput Low/MediumUltra-High (384/1536-well)High (384-well)Low (Complex LC-MS/MS workflows)
Target Engagement IndirectIndirectIndirectDirect
Best Use Case Oncology compound benchmarkingUnbiased primary screeningPathway & network mappingDirect target & off-target identification
Cost per Sample High (Panel of 60 lines)LowLowVery High

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, any MoA deconvolution assay must include internal controls that validate the system's sensitivity and specificity.

Protocol A: Standardized Cell Painting Assay Self-Validation Mechanism: Inclusion of "landmark compounds" (e.g., paclitaxel for microtubule stabilization, cytochalasin D for actin disruption) ensures the image analysis pipeline can accurately cluster known MoAs before analyzing novel compounds.

  • Cell Plating & Treatment: Seed U2OS cells in 384-well plates. Incubate for 24-48 hours. Treat with the novel compound (dose-response), vehicle (DMSO, negative control), and landmark compounds (positive controls).

  • Fixation & Permeabilization: Fix cells with 16% methanol-free paraformaldehyde (preserves delicate organelle structures). Permeabilize with 0.1% Triton X-100 to allow dye penetration.

  • Multiplexed Staining: Apply the standard 6-dye cocktail: Hoechst 33342 (DNA), Concanavalin A (Endoplasmic Reticulum), SYTO 14 (Nucleoli/RNA), Phalloidin (F-actin), Wheat Germ Agglutinin (Golgi/Plasma Membrane), and MitoTracker Deep Red (Mitochondria). Causality: This specific combination provides maximum spectral separation and covers the major structural landmarks of the cell, ensuring no major phenotypic shift goes unrecorded.

  • High-Content Imaging & Feature Extraction: Image using a confocal high-content screening system. Extract morphological features (shape, texture, intensity) using CellProfiler, and calculate similarities using cosine distance or Pearson correlation.

Protocol B: Thermal Proteome Profiling (TPP) in Intact Cells Self-Validation Mechanism: The vehicle control establishes the baseline melting curve (Tm) for every quantifiable protein in the proteome. A known broad-spectrum kinase inhibitor (e.g., staurosporine) is run in parallel to confirm the MS pipeline detects expected thermal shifts.

  • In-cell Target Engagement: Treat live cells with the novel compound or DMSO vehicle for 1-2 hours. Causality: Performing this in live cells preserves native protein-protein interactions and physiological metabolite concentrations, which heavily influence baseline thermal stability.

  • Thermal Gradient Aliquoting: Divide the treated and vehicle cell suspensions into 10 aliquots. Heat each aliquot to a specific temperature across a gradient (e.g., 37°C to 64°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles (avoiding strong detergents that disrupt thermal stability). Ultracentrifuge at 100,000 x g to pellet denatured, aggregated proteins.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins (supernatant) with trypsin. Label the peptides from each temperature point with a unique isobaric Tandem Mass Tag (TMT). Pool the samples and analyze via LC-MS/MS.

  • Data Analysis: Plot the relative abundance of each protein against temperature to generate melting curves. A significant rightward shift (ΔTm > 2°C) in the compound-treated sample indicates ligand-induced stabilization, pinpointing the direct molecular target.

Strategic Integration: The Multi-Omics MoA Pipeline

No single assay is a silver bullet. The most robust drug discovery programs integrate these platforms. A phenotypic hit is first profiled by Cell Painting and L1000 to generate a pathway-level hypothesis. If the target remains elusive, TPP is deployed to identify the direct physical binding partner, which is subsequently validated via CRISPR knockout.

Strategy Hit Phenotypic Hit (Unknown Target) Morph Cell Painting (Morphological Profiling) Hit->Morph Phenotype Trans L1000 CMap (Transcriptomic Profiling) Hit->Trans Gene Expression Prot TPP (Target Engagement) Hit->Prot Protein Stability Hypothesis MoA Hypothesis Generation Morph->Hypothesis Trans->Hypothesis Prot->Hypothesis Validation Target Validation (CRISPR/siRNA) Hypothesis->Validation Convergent Evidence

Caption: Multi-omics strategy integrating Cell Painting, L1000, and TPP for robust MoA deconvolution.

Conclusion While the NCI-60 COMPARE algorithm laid the foundational logic for pattern-based MoA prediction, modern drug discovery demands higher resolution. Cell Painting provides unparalleled throughput for unbiased phenotypic clustering, L1000 maps the transcriptomic circuitry, and Thermal Proteome Profiling bridges the gap to direct target engagement. By understanding the causal mechanisms behind these assays, researchers can design self-validating workflows that confidently transition compounds from mysterious hits to mechanistically defined therapeutics.

References

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. [Link]

  • Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging. NIH. [Link]

  • A Next Generation Connectivity Map: L1000 platform and the first 1,000,000 profiles. NIH. [Link]

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. NIH.[Link]

  • Thermal Proteome Profiling Identifies Oxidative-Dependent Inhibition of the Transcription of Major Oncogenes as a New Therapeutic Mechanism for Select Anticancer Compounds. AACR Journals. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Oxo-4-phenylbutanamide proper disposal procedures

As a Senior Application Scientist, I understand that the lifecycle management of organic building blocks is just as critical as the synthesis itself. 4-Oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the lifecycle management of organic building blocks is just as critical as the synthesis itself. 4-Oxo-4-phenylbutanamide (also known as 3-benzoylpropanamide) is a highly versatile intermediate used extensively in the development of heterocyclic therapeutics and anticonvulsant agents. However, its unique structural features—a lipophilic phenyl ring coupled with electrophilic ketone and amide groups—render it acutely toxic and environmentally hazardous.

To build a self-validating safety culture in your laboratory, you must move beyond rote compliance. Understanding why a chemical behaves the way it does is the foundation of true operational safety. Below is the definitive, step-by-step guide to the proper handling, accumulation, and disposal of 4-oxo-4-phenylbutanamide.

Mechanistic Hazard Profile & Causality

Before implementing a disposal protocol, we must analyze the physicochemical properties that dictate our safety parameters. 4-Oxo-4-phenylbutanamide is not a benign organic salt; it is a Class 6.1C combustible toxicant[1].

  • Toxicity Causality: The lipophilic phenyl ring acts as a permeation enhancer, allowing the molecule to easily breach the stratum corneum of the skin. Once absorbed, the reactive ketone and amide moieties can interact with biological nucleophiles, resulting in its classification as an Acute Toxicity Category 3 (Dermal/Oral) hazard[1].

  • Environmental Causality: The compound is classified under WGK 2 (Water Hazard Class 2) [1]. Its stability in aqueous environments means it poses a severe, long-term threat to aquatic ecosystems. Consequently, under all circumstances[2].

  • Combustion Causality: Because the molecule contains an amide nitrogen ( C10​H11​NO2​ ), standard open-air combustion will generate highly toxic nitrogen oxides ( NOx​ ). Therefore, disposal requires specialized thermal destruction rather than basic incineration[3].

Table 1: Physicochemical & Regulatory Profile
ParameterClassification / ValueLogistical & Safety Implication
Chemical Class Organic Amide / KetoneNitrogen content requires NOx​ scrubbing during thermal destruction[3].
GHS Hazard Class Acute Tox. 3, Eye IrritantMandates strict PPE (Type ABEK respirator, faceshield, nitrile gloves)[1].
Storage Class 6.1C (Combustible, Toxic)Must be segregated from strong oxidizers to prevent exothermic reactions[1].
Water Hazard WGK 2 (Hazardous to water)Absolute prohibition of sink/sewer disposal; requires physical collection[2].
Accumulation 55 Gallons (Non-Acute)Regular laboratory clean-outs required; maximum 6-month storage limit[4][5].

Standard Operating Procedure: Routine Accumulation & Disposal

Under the, academic and research laboratories must adhere to strict "cradle-to-grave" management strategies[3][5].

Step 1: Chemical Segregation

  • Action: Place 4-oxo-4-phenylbutanamide waste in a chemically compatible, leak-proof container (e.g., high-density polyethylene or amber glass).

  • Scientific Rationale: The ketone group is electrophilic. Mixing this compound with strong oxidizing agents or strong bases can lead to uncontrolled, exothermic degradation. Utilize secondary containment bins to physically separate this waste stream from incompatible chemicals[4].

Step 2: RCRA-Compliant Labeling

  • Action: Immediately affix a label reading "Hazardous Waste" along with the specific chemical identifier ("4-Oxo-4-phenylbutanamide / Toxic Amide Waste") and the exact date accumulation began.

  • Scientific Rationale: Unidentified organic waste triggers costly "unknown chemical" characterization protocols by environmental services. Precise labeling ensures the Treatment, Storage, and Disposal Facility (TSDF) applies the correct destruction methodology[3].

Step 3: Satellite Accumulation Management

  • Action: Store the waste at or near the point of generation. Do not exceed the EPA limit of 55 gallons for non-acute hazardous waste, and ensure the storage area is well-ventilated[5].

  • Scientific Rationale: Subpart K regulations mandate a maximum storage time of six months within the facility to prevent the degradation of containers and the accumulation of dangerous vapor loads[4].

Step 4: Thermal Destruction (Incineration)

  • Action: Transfer the waste via a licensed hazardous waste transporter to an EPA-permitted TSDF[3].

  • Scientific Rationale: The waste must undergo high-temperature chemical incineration (>1000°C). Because of the amide group, the incinerator must be equipped with an afterburner and an alkaline flue gas scrubber to neutralize the resulting acidic NOx​ and COx​ emissions, ensuring environmental compliance[3].

Standard Operating Procedure: Spill Response & Decontamination

In the event of an accidental release, standard janitorial cleanup is insufficient and illegal. All materials used in the cleanup must be treated as hazardous waste[2].

Step 1: Isolation and PPE Evacuate non-essential personnel. The responder must don a Type ABEK respirator (to filter organic vapors and nitrogenous compounds), chemical-resistant gloves, and a faceshield[1].

Step 2: Inert Containment Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand).

  • Causality: 4-Oxo-4-phenylbutanamide is a combustible organic compound. Using combustible cleanup materials (like standard paper towels or sawdust) artificially increases the fire load of the resulting hazardous waste, violating Storage Class 6.1C safety principles[1].

Step 3: Solvent Wash Decontamination Carefully sweep the absorbed material using non-sparking tools and place it into a hazardous waste drum. Follow up by wiping the affected surface with a compatible organic solvent (e.g., isopropanol), followed by a mild detergent wash.

  • Causality: The compound's lipophilic phenyl ring makes it poorly soluble in water. Using aqueous detergents alone will merely spread the contaminant across the benchtop rather than solubilizing it. The solvent wash is required to break the molecular adhesion to the surface[2].

Workflow Visualization

To ensure seamless operational execution, the following logical workflow dictates the lifecycle of 4-oxo-4-phenylbutanamide from generation to final destruction.

WasteWorkflow Gen Waste Generation: 4-Oxo-4-phenylbutanamide Char Waste Characterization (RCRA Non-Acute, WGK 2) Gen->Char Seg Segregation: Keep away from Strong Oxidizers Char->Seg Acc Satellite Accumulation Area (Max 55 Gallons / 6 Months) Seg->Acc SpillCheck Spill Event Detected? Acc->SpillCheck SpillResp Spill Response: 1. Isolate Area 2. Inert Absorbent 3. Solvent Wash SpillCheck->SpillResp Yes (Spill) Trans Licensed HazMat Transport (Chain of Custody) SpillCheck->Trans No (Routine) SpillResp->Trans Contaminated Materials Treat Thermal Destruction (Chemical Incinerator) Trans->Treat Scrub Flue Gas Scrubbing (NOx / COx Neutralization) Treat->Scrub Emissions End Regulatory Compliance Achieved Scrub->End

Figure 1: Cradle-to-grave waste management and spill response workflow for 4-oxo-4-phenylbutanamide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.